7-Hydroxybenzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUGHNAAVBGXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Hydroxybenzofuran-3(2H)-one chemical properties and structure
An In-Depth Technical Guide to 7-Hydroxybenzofuran-3(2H)-one: Chemical Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound featuring a core benzofuranone scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a versatile synthetic intermediate, this molecule is of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), highlighting its potential in drug discovery. This document serves as a resource for scientists and drug development professionals, offering detailed protocols and expert insights into the practical application and theoretical underpinnings of this compound chemistry.
Chapter 1: Introduction to the Benzofuran-3(2H)-one Scaffold
The benzofuranone core is a prominent heterocyclic system found in a wide array of natural products, biologically active molecules, and industrial dyes.[1] This scaffold, consisting of a fused benzene and furanone ring, is structurally isomeric to flavones and biogenetically related to chalcones.[2] Molecules incorporating this structure exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antifungal properties.[3][4][5]
This compound, in particular, serves as a crucial building block in organic synthesis. The strategic placement of a phenolic hydroxyl group and a reactive ketone functionality makes it a valuable precursor for creating more complex molecular architectures. Its utility has been demonstrated in the synthesis of novel PARP-1 inhibitors, which are critical in cancer therapy, and as a reagent in the preparation of materials for liquid crystal displays.[6][7][8] This guide aims to consolidate the key technical information required for the effective use of this compound in a research and development setting.
Chapter 2: Molecular Structure and Physicochemical Properties
Structural Elucidation
The fundamental structure of this compound combines a bicyclic aromatic system with key functional groups that dictate its chemical behavior.
-
IUPAC Name : 7-hydroxy-1-benzofuran-3-one[9]
-
Synonyms : 7-Hydroxy-3(2H)-benzofuranone, 7-hydroxy-3-coumaranone, 7-hydroxy-2,3-dihydro-1-benzofuran-3-one[6][9]
The molecule's architecture features a planar benzene ring fused to a five-membered furanone ring. The hydroxyl group at position 7 is a hydrogen bond donor and can act as a nucleophile or an acidic proton source. The ketone at position 3 and the adjacent methylene group at position 2 are primary sites of reactivity, particularly for condensation reactions.
Caption: Chemical structure of this compound.
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. Below is a summary of key computed and available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | [6][9] |
| Molecular Weight | 150.13 g/mol | [6][9] |
| XLogP3 | 1.1 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Topological Polar Surface Area | 46.5 Ų | [9] |
| Physical Description | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Not available |
Chapter 3: Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.5 ppm, showing coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.Methylene Protons (-CH₂-) (2H): A singlet expected around δ 4.5-5.0 ppm.Hydroxyl Proton (-OH) (1H): A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected in the downfield region, δ 190-200 ppm.Aromatic Carbons (6C): Signals between δ 110-160 ppm.Methylene Carbon (-CH₂-) (1C): Signal around δ 70-80 ppm. |
| Infrared (IR) | O-H Stretch (Phenolic): Broad absorption around 3200-3400 cm⁻¹.C=O Stretch (Ketone): Strong, sharp absorption around 1680-1700 cm⁻¹.C=C Stretch (Aromatic): Absorptions around 1580-1600 cm⁻¹.C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 150.03. Common fragmentation patterns would involve loss of CO, CHO, and other small fragments. |
Chapter 4: Synthesis and Purification
The synthesis of benzofuran-3(2H)-ones can be achieved through various routes.[1][12] A common and reliable method for preparing this compound involves the intramolecular cyclization of a suitably substituted acetophenone precursor.[6]
Recommended Synthetic Protocol: Cyclization of 2',3'-Dihydroxyacetophenone
This protocol is based on established methods for the synthesis of related benzofuranones. The causality behind this choice rests on the commercial availability of the starting material and the straightforward nature of the cyclization reaction.
Reaction Scheme: 2',3'-Dihydroxyacetophenone → this compound
Materials and Reagents:
-
2',3'-Dihydroxyacetophenone
-
A suitable brominating agent (e.g., N-Bromosuccinimide)
-
Base (e.g., Potassium Carbonate or Sodium Hydroxide)
-
Solvent (e.g., Acetone, Ethanol, or DMF)
-
Hydrochloric Acid (for work-up)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
α-Halogenation: Dissolve 2',3'-Dihydroxyacetophenone (1.0 eq) in a suitable solvent. Add the brominating agent (1.0-1.1 eq) portion-wise while stirring at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: This step forms the phenacyl bromide intermediate, which is essential for the subsequent intramolecular Williamson ether synthesis.
-
Intramolecular Cyclization: To the reaction mixture, add a base (e.g., K₂CO₃, 2.0-3.0 eq). Heat the mixture to reflux. The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile, displacing the bromide to form the five-membered furanone ring. Monitor the reaction by TLC.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine. Acidify the aqueous layer with dilute HCl if necessary to ensure the product is not in its phenolate form.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound. The self-validating nature of this protocol is confirmed by spectroscopic analysis (NMR, MS) of the final product, which should match the expected data.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chapter 5: Chemical Reactivity and Stability
The reactivity of this compound is dominated by its three key features: the phenolic hydroxyl group, the ketone, and the adjacent α-carbon (C2 position).
Reactivity at the Carbonyl and α-Carbon
The most significant reaction of this scaffold in drug discovery is the Knoevenagel or aldol-type condensation at the C2 position.[13] The methylene protons at C2 are acidic due to the adjacent carbonyl group and the benzene ring, allowing for deprotonation by a mild base. The resulting carbanion readily attacks aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones.[2] This reaction is pivotal for creating libraries of derivatives for structure-activity relationship (SAR) studies.[7]
Reaction Mechanism: Aurone Synthesis
Caption: Mechanism for the synthesis of aurone derivatives.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group at C7 behaves as a typical phenol. It can undergo:
-
Etherification: Reaction with alkyl halides in the presence of a base.
-
Esterification: Reaction with acyl chlorides or anhydrides.
-
Electrophilic Aromatic Substitution: The -OH group is an activating, ortho-para directing group, though substitution on the benzene ring is less common than reactions at the furanone moiety.
Stability and Storage
This compound is expected to be a moderately stable solid. However, as with many phenols, it may be susceptible to air oxidation over time, potentially leading to coloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a cool temperature.
Chapter 6: Applications in Research and Drug Development
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents and functional materials.
Precursor for PARP-1 Inhibitors
A significant application of this scaffold is in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[7][8] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[8] By modifying the 7-position with a carboxamide group and performing condensation reactions at the 2-position, researchers have developed potent PARP-1 inhibitors.[7] The 7-hydroxy group can be a handle for introducing the carboxamide functionality or other key binding elements.
Biological Activity Profile
Derivatives of the benzofuranone core have demonstrated a wide range of biological activities:
-
Antioxidant Activity: The phenolic hydroxyl group contributes to radical scavenging properties, which is beneficial in combating oxidative stress.[4][14]
-
Anti-inflammatory Effects: Some 2,3-dihydrobenzofuran-2-one derivatives have shown potent anti-inflammatory activity, in some cases superior to reference drugs like indomethacin.[5]
-
Antiproliferative Activity: Isobenzofuran-1(3H)-ones, a related scaffold, have shown cytotoxic effects against various human cancer cell lines.[3]
PARP-1 Inhibition Pathway
Caption: Role of PARP-1 inhibitors in the DNA damage response pathway.
Chapter 7: Conclusion and Future Outlook
This compound is a heterocyclic compound of significant synthetic value. Its well-defined structure and predictable reactivity at multiple functional groups make it an ideal platform for constructing diverse molecular libraries. The demonstrated success of its derivatives, particularly as potent PARP-1 inhibitors, underscores its importance in modern drug discovery. Future research will likely focus on exploring new synthetic transformations of this scaffold to access novel chemical space and on evaluating its derivatives against a broader range of biological targets. The insights and protocols provided in this guide offer a solid foundation for researchers to harness the full potential of this versatile chemical building block.
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An In-Depth Technical Guide to the Characterization of 7-Hydroxybenzofuran-3(2H)-one (CAS Number: 19397-70-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the characterization of this molecule, registered under CAS number 19397-70-7. While experimental spectroscopic data for this specific compound is not widely available in the public domain, this document consolidates fundamental physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and presents predicted spectroscopic data alongside analysis of closely related analogues. Furthermore, a review of the biological activities of the broader hydroxybenzofuranone class is included to provide context for the potential applications of this target molecule. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzofuranone derivatives.
Introduction and Molecular Overview
This compound belongs to the benzofuranone family, a class of compounds that are constituents of many natural products and have demonstrated a wide array of biological activities.[1][2] The core structure consists of a fused benzene and furanone ring system, with a hydroxyl group at the 7-position. This substitution pattern, particularly the phenolic hydroxyl group, is a key determinant of the molecule's chemical reactivity and potential biological function, including antioxidant and antimicrobial properties.[1][3] The IUPAC name for this compound is 7-hydroxy-1-benzofuran-3-one.[4]
The exploration of benzofuranone derivatives in drug discovery is an active area of research, with studies highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] The characterization of novel analogues, such as this compound, is a critical step in unlocking their therapeutic potential.
Figure 2. Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for benzofuranone synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2',3'-Dihydroxyacetophenone
-
A suitable C1 synthon (e.g., a haloacetic acid derivative)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Formation of the Phenoxyacetic Acid Intermediate
-
To a stirred solution of 2',3'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Add a haloacetic acid derivative (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Type Cyclization
-
Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) at a temperature of 80-100 °C.
-
Stir the mixture vigorously at this temperature for the time required for the reaction to complete (monitor by TLC).
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the furanone ring, and the phenolic hydroxyl proton.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.2-7.4 | d | ~8-9 |
| H-5 | ~6.8-7.0 | t | ~8 |
| H-6 | ~6.7-6.9 | d | ~7-8 |
| -CH₂- (H-2) | ~4.6 | s | - |
| -OH | ~9.0-10.0 | s (broad) | - |
Rationale for Predictions:
-
The aromatic protons (H-4, H-5, H-6) will appear in the downfield region typical for aromatic compounds. Their specific shifts and coupling patterns will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl and ether functionalities.
-
The methylene protons at the 2-position (H-2) are adjacent to a carbonyl group and an oxygen atom, which will deshield them, leading to a singlet in the range of 4.5-5.0 ppm.
-
The phenolic hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-3) | ~195-200 |
| C-O (C-7a) | ~160-165 |
| C-OH (C-7) | ~155-160 |
| C-3a | ~125-130 |
| C-4 | ~120-125 |
| C-5 | ~115-120 |
| C-6 | ~110-115 |
| -CH₂- (C-2) | ~70-75 |
Rationale for Predictions:
-
The carbonyl carbon (C-3) is expected to have the most downfield chemical shift.
-
The aromatic carbons attached to oxygen (C-7a and C-7) will also be in the downfield region.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-130 ppm).
-
The methylene carbon (C-2) will be in the aliphatic region but shifted downfield due to the adjacent oxygen and carbonyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying key functional groups.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ketone) | 1680-1700 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-O stretch (ether) | 1200-1300 | Strong |
| C-O stretch (phenol) | 1150-1250 | Strong |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 150, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Fragmentation is likely to involve the loss of small neutral molecules such as CO and CHO. A retro-Diels-Alder type fragmentation of the furanone ring is also a possibility.
Potential Biological Activities
While specific biological activity data for this compound is not available, the broader class of hydroxybenzofuranones has been investigated for various therapeutic applications.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature that can confer antioxidant properties by scavenging free radicals. [3]Studies on related benzofuran derivatives have demonstrated significant antioxidant potential. [3]* Antimicrobial Activity: Benzofuranone derivatives have been reported to exhibit activity against a range of bacterial and fungal strains. [1][6]The specific substitutions on the benzofuranone core play a crucial role in determining the spectrum and potency of antimicrobial action.
-
Anticancer Activity: Various substituted benzofuranones have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. [5]The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Further research is warranted to elucidate the specific biological profile of this compound.
Figure 3. Workflow for investigating the biological activities of this compound.
Conclusion
This compound is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its characterization. The outlined synthetic protocol offers a viable route to obtaining this compound, and the predicted spectroscopic data provides a valuable reference for its identification and characterization. The exploration of its biological activities, guided by the known properties of related benzofuranones, represents a promising avenue for future research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further inquiry into this interesting and potentially valuable molecule.
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- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0327718) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0293642) [np-mrd.org]
Spectroscopic analysis of 7-Hydroxybenzofuran-3(2H)-one
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Hydroxybenzofuran-3(2H)-one
Introduction: The Analytical Imperative
This compound is a heterocyclic organic compound featuring a benzofuran core. Its structure is a valuable building block in the synthesis of more complex molecules, including biologically active compounds and materials for applications such as liquid display panels.[1] Given its role as a critical intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development. An integrated spectroscopic approach provides a complete picture of the molecule, confirming its covalent structure, molecular weight, functional groups, and electronic properties. This guide outlines the strategic application of four key spectroscopic techniques to achieve an unequivocal structural assignment.
Molecular Structure and Physicochemical Properties
To effectively interpret spectroscopic data, a clear understanding of the molecule's architecture is essential.
-
IUPAC Name: 7-hydroxy-1-benzofuran-3-one[2]
The structure consists of a bicyclic system: a benzene ring fused to a five-membered furanone ring. Key features include a phenolic hydroxyl (-OH) group, an aromatic system, a ketone (C=O) functional group, and a methylene (-CH₂-) bridge.
Caption: Figure 1: Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecule's connectivity.
Expertise & Rationale
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this molecule. Causality: The acidic phenolic proton (-OH) is readily exchangeable. In DMSO-d₆, this exchange is slowed, and the proton often appears as a distinct, observable singlet, whereas in CDCl₃, it can be very broad or exchange with trace water, making it difficult to identify. Furthermore, the higher polarity of DMSO ensures complete dissolution.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| Phenolic OH | 9.5 - 10.5 | Broad Singlet | 1H | - | Acidic proton, hydrogen-bonded to the DMSO solvent. |
| Aromatic H (H4, H5, H6) | 6.7 - 7.5 | Multiplet/dd, t, dd | 3H | ~7-9 Hz | Protons on the benzene ring, with shifts influenced by the hydroxyl and ether functionalities. |
| Methylene CH₂ (H2) | ~4.7 | Singlet | 2H | - | Protons are chemically equivalent and adjacent to an oxygen and a carbonyl group, resulting in a downfield shift. No adjacent protons to couple with. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyl C=O (C3) | 195 - 205 | Ketone in a five-membered ring, highly deshielded. |
| Aromatic C-O (C7a) | 155 - 165 | Aromatic carbon bonded to the ether oxygen. |
| Aromatic C-OH (C7) | 145 - 155 | Aromatic carbon bonded to the hydroxyl group. |
| Aromatic C-C (C3a) | 125 - 135 | Quaternary aromatic carbon at the ring junction. |
| Aromatic C-H (C4, C5, C6) | 110 - 130 | Aromatic carbons bonded to hydrogen. |
| Methylene CH₂ (C2) | 70 - 80 | Aliphatic carbon deshielded by adjacent ether oxygen and carbonyl group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Caption: Figure 2: NMR Analysis Workflow
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high precision, thereby confirming its elemental composition.
Expertise & Rationale
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer is the authoritative choice. Causality: ESI is a "soft" ionization method that minimizes fragmentation, ensuring a strong signal for the intact molecule (the molecular ion). HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula (C₈H₆O₃) by distinguishing it from other potential formulas with the same nominal mass.
Expected High-Resolution Mass Spectrometry Data
| Ionization Mode | Adduct | Expected m/z (Calculated) | Inferred Formula |
|---|---|---|---|
| ESI Positive | [M+H]⁺ | 151.0390 | C₈H₇O₃⁺ |
| ESI Positive | [M+Na]⁺ | 173.0209 | C₈H₆O₃Na⁺ |
| ESI Negative | [M-H]⁻ | 149.0244 | C₈H₅O₃⁻ |
Note: The exact mass of C₈H₆O₃ is 150.0317 Da.[2]
Fragmentation Analysis
While ESI is soft, some in-source fragmentation or tandem MS (MS/MS) can provide further structural clues. A common fragmentation pathway for related benzofuran structures is the loss of carbon monoxide (CO, 28 Da).[4]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
System Setup: Use a standard LC-MS system with an ESI source. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Injection: Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., TOF), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Caption: Figure 3: LC-MS Analysis Workflow
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Expertise & Rationale
The solid-state KBr pellet method is a robust and common choice for acquiring the IR spectrum of a solid compound.[5] Causality: This method minimizes intermolecular hydrogen bonding effects that can occur in solution, providing a "cleaner" spectrum where absorption bands are often sharper. The key diagnostic peaks for this molecule are the sharp, high-frequency C=O stretch of the five-membered ring ketone and the broad O-H stretch of the phenol.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Phenolic O-H | Stretch | 3200 - 3500 | Broad, strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, sharp |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium, sharp |
| Ketone C=O | Stretch | 1700 - 1725 | Strong, sharp |
| Aromatic C=C | Stretch | 1500 - 1620 | Medium to strong, sharp |
| Ether/Phenol C-O | Stretch | 1200 - 1300 | Strong |
Note: The C=O stretch in related aurone structures is reported in the 1670–1698 cm⁻¹ range.[6] The exact position depends on conjugation and ring strain.
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer a small amount of the powder into a pellet press die.
-
Evacuation: Briefly connect the die to a vacuum pump to remove trapped air.
-
Compression: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Analysis: Carefully remove the KBr disc from the die and place it in the sample holder of the IR spectrometer.
-
Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly sensitive to conjugated π-systems.
Expertise & Rationale
The choice of solvent can influence the absorption maxima (λ_max). A polar protic solvent like ethanol or methanol is a good starting point. Causality: The conjugated system of the aromatic ring and the α,β-unsaturated ketone constitutes the primary chromophore. We expect to see strong π→π* transitions. Adding a base (e.g., a drop of NaOH solution) to the sample cuvette will deprotonate the phenolic hydroxyl group, forming a phenoxide. This auxochromic effect typically causes a bathochromic (red) shift in the λ_max, providing further evidence for the presence of the phenolic group.
Expected UV-Vis Absorption Data (in Methanol)
| Transition Type | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* | ~250 - 280 | Benzene ring |
| π → π* | ~320 - 350 | Extended conjugated system (aromatic ring + enone) |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol) of known concentration. Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).
-
(Optional) Basicity Test: Add a single drop of dilute NaOH to the sample cuvette, mix gently, and re-record the spectrum to observe any bathochromic shift.
Integrated Analysis: A Self-Validating Conclusion
No single technique provides absolute proof. The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data into a single, self-consistent model.
Caption: Figure 4: Integrated Spectroscopic Confirmation Workflow
The process is self-validating:
-
MS provides the molecular formula C₈H₆O₃.
-
IR confirms the presence of the expected functional groups for that formula: a hydroxyl, a ketone, and an aromatic ring.
-
NMR then assembles these pieces, showing exactly how the 6 hydrogens and 8 carbons are connected, confirming the benzofuranone skeleton and the specific (position 7) location of the hydroxyl group.
-
UV-Vis corroborates the presence of the conjugated electronic system predicted by the NMR-defined structure.
When all four datasets align with the proposed structure and contradict other plausible isomers, the identification is considered definitive. This rigorous, multi-faceted approach is the hallmark of sound analytical science and is essential for advancing research and development in any field that relies on well-characterized chemical entities.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones Source: Molecular Crystals and Liquid Crystals, Taylor & Francis Online URL: [Link]
-
Title: 7-HYDROXY-3(2H)-BENZOFURANONE Source: FDA Global Substance Registration System (GSRS) URL: [Link]
-
Title: Infrared spectroscopy Source: The Royal Society of Chemistry URL: [Link]
-
Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass Source: SciSpace (originally from Journal of Mass Spectrometry) URL: [Link]
Sources
Navigating the Spectral Landscape of 7-Hydroxybenzofuran-3(2H)-one: A Technical Guide
An In-depth Exploration of 1H and 13C NMR Data for a Key Benzofuranone Scaffold
Abstract
7-Hydroxybenzofuran-3(2H)-one, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and natural product synthesis. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel derivatives with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into molecular structure. This technical guide offers a detailed analysis of the 1H and 13C NMR spectral data of this compound, providing a foundational resource for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this important molecule.
Introduction: The Significance of this compound
Benzofuranones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, have made them attractive targets for synthetic and medicinal chemists. This compound, in particular, serves as a versatile building block for the synthesis of more complex derivatives.
The precise characterization of such molecules is fundamental to drug discovery and development. NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the intricacies of the 1H and 13C NMR spectra of this compound, explaining the underlying principles that govern the observed chemical shifts and coupling constants.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure of this compound with the standard numbering convention is presented below. This numbering will be used throughout this guide for all spectral assignments.
Caption: Molecular structure and atom numbering of this compound.
1H NMR Spectral Analysis
The proton (1H) NMR spectrum provides valuable information regarding the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.
Note: At the time of writing, publicly available, experimentally verified 1H NMR data for this compound is limited. The following analysis is based on established principles of NMR spectroscopy and data from closely related analogs. Researchers should consider the experimental conditions, particularly the solvent used, as this can significantly influence chemical shifts.
Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~ 4.6 | Singlet (s) | - | Protons on a methylene carbon adjacent to an oxygen atom and a carbonyl group. The singlet nature arises from the absence of vicinal protons. |
| H-4 | ~ 7.2 | Doublet of doublets (dd) | ortho: ~8.0, meta: ~1.5 | Aromatic proton ortho to the ether oxygen and meta to the carbonyl group. It is coupled to both H-5 and H-6. |
| H-5 | ~ 6.9 | Triplet (t) | ortho: ~8.0 | Aromatic proton coupled to two adjacent protons, H-4 and H-6, with similar coupling constants. |
| H-6 | ~ 7.0 | Doublet of doublets (dd) | ortho: ~8.0, meta: ~1.5 | Aromatic proton ortho to the hydroxyl group and coupled to H-5 and H-4. |
| 7-OH | Variable (broad singlet) | Broad Singlet (br s) | - | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal that can be exchanged with D2O. |
13C NMR Spectral Analysis
The carbon-13 (13C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule and provides insights into their electronic environment.
Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 75 | Aliphatic carbon bonded to an oxygen atom. |
| C-3 | ~ 195 | Carbonyl carbon, typically found in the downfield region of the spectrum. |
| C-3a | ~ 120 | Aromatic carbon at the ring junction. |
| C-4 | ~ 125 | Aromatic CH carbon. |
| C-5 | ~ 115 | Aromatic CH carbon. |
| C-6 | ~ 120 | Aromatic CH carbon. |
| C-7 | ~ 150 | Aromatic carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom. |
| C-7a | ~ 155 | Aromatic carbon at the ring junction, bonded to the ether oxygen. |
Experimental Protocols: A Guide to Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
5.1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. However, for compounds with exchangeable protons like the hydroxyl group in this compound, deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can slow down the exchange rate, allowing for the observation of the -OH proton signal.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.
5.2. NMR Instrument Parameters
The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Conclusion and Future Outlook
This technical guide provides a foundational understanding of the 1H and 13C NMR spectra of this compound based on established spectroscopic principles. While comprehensive experimental data is currently limited in the public domain, the predicted assignments and experimental protocols outlined herein offer a valuable starting point for researchers working with this compound.
The future acquisition and publication of detailed, experimentally verified 2D NMR data, such as COSY, HSQC, and HMBC spectra, would be invaluable to the scientific community. Such data would not only confirm the assignments presented here but also provide deeper insights into the long-range connectivity within the molecule, further solidifying the structural characterization of this important synthetic intermediate.
References
Due to the absence of specific literature containing the complete experimental NMR data for this compound, this section remains unpopulated. Researchers are encouraged to consult chemical databases such as PubChem for general information on the compound. For foundational knowledge on NMR spectroscopy, the following resources are recommended:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Mass spectrometry and IR spectroscopy of 7-Hydroxybenzofuran-3(2H)-one
An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 7-Hydroxybenzofuran-3(2H)-one
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound belonging to the benzofuranone family. Its structural framework is a key scaffold in various natural products and pharmacologically active molecules. The precise characterization of its molecular structure is a prerequisite for its application in research, quality control, and drug development. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, are indispensable tools for this purpose. MS provides information about the molecule's mass and elemental composition, while IR spectroscopy identifies the functional groups present.[1]
This guide offers a detailed exploration of the mass spectrometric and infrared spectroscopic analysis of this compound. It is designed for researchers and professionals, providing not only procedural steps but also the underlying scientific rationale to ensure robust and reliable structural elucidation.
Molecular Profile: this compound
Part 1: Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a small organic molecule like this compound, Electron Ionization (EI) is a common and effective method for generating ions and inducing characteristic fragmentation, which provides a structural fingerprint of the molecule.[5]
Expertise & Experience: The Rationale Behind Experimental Choices
The choice of EI at a standard energy of 70 electron volts (eV) is deliberate. This energy level is high enough to consistently produce a rich fragmentation pattern, which is crucial for structural confirmation and is highly reproducible across different instruments.[5] A direct insertion probe is often preferred for pure solid samples to avoid thermal degradation that might occur in a gas chromatography inlet.
Trustworthiness: A Self-Validating Protocol
An accurate mass measurement protocol requires careful calibration and execution to be self-validating. The mass spectrometer's m/z scale must be calibrated with a known reference compound across the desired mass range.[6] For high-resolution mass spectrometry (HRMS), the use of an internal calibrant or "lock mass" ensures minimal drift and provides high mass accuracy, allowing for the confident determination of the elemental formula.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable reference compound (e.g., perfluorotributylamine - PFTBA) covering a mass range of m/z 50-500.[6]
-
Sample Preparation: Place a small amount (microgram quantity) of crystalline this compound into a clean capillary tube.
-
Sample Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.
-
Ionization: Gradually heat the probe to vaporize the sample directly into the ion source. The vaporized molecules are then bombarded with a beam of electrons (standard energy: 70 eV).[5]
-
Mass Analysis: The generated positive ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.[5]
-
Detection: The detector counts the ions at each m/z value, generating the mass spectrum.
Authoritative Grounding: Data Interpretation and Fragmentation Pathway
The mass spectrum of this compound is expected to show a distinct molecular ion peak and several key fragment ions. The fragmentation pattern is governed by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M⁺˙): The primary event is the removal of an electron to form the molecular ion radical, which should appear at m/z 150 . Its presence confirms the molecular weight of the compound.[3]
-
Loss of CO: Carbonyl compounds frequently undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule (28 Da). The loss of CO from the molecular ion would result in a fragment ion at m/z 122 . This is often a prominent peak in the spectra of compounds containing a carbonyl group.[7]
-
Loss of CHO: Cleavage can result in the loss of a formyl radical (CHO˙, 29 Da), leading to a fragment at m/z 121 .
-
Retro-Diels-Alder (RDA) Fragmentation: The heterocyclic ring system can undergo a characteristic RDA-type cleavage. A plausible RDA fragmentation would involve the cleavage of the C-O and C-C bonds in the furanone ring, leading to the expulsion of a neutral ketene (CH₂=C=O) molecule (42 Da), resulting in a fragment ion at m/z 108 .
Data Presentation: Predicted Mass Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Notes |
| 150 | [C₈H₆O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [C₇H₆O₂]⁺˙ | Loss of neutral CO from the molecular ion. |
| 121 | [C₇H₅O₂]⁺ | Loss of a formyl radical (CHO˙). |
| 94 | [C₆H₆O]⁺˙ | Further loss of CO from the m/z 122 fragment. |
Mandatory Visualization: Mass Spectrometry Workflow & Fragmentation
Caption: A streamlined workflow for EI-MS analysis.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a technique based on the vibrations of atoms within a molecule.[8] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational frequencies of the bonds. This makes it an excellent tool for identifying the functional groups present in a molecule.[9]
Expertise & Experience: The Rationale Behind Experimental Choices
Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity and versatility. It requires minimal to no sample preparation and is suitable for solid powder samples, eliminating the need for making KBr pellets or Nujol mulls.[10][11] The crystal (often diamond or zinc selenide) provides a robust and inert surface for analysis, ensuring good contact and high-quality spectra.[12] A background spectrum is collected first to subtract any contributions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.
Trustworthiness: A Self-Validating Protocol
The protocol's reliability stems from its inherent simplicity and the directness of the measurement.
-
Cleanliness: The ATR crystal must be meticulously cleaned before and after each measurement to prevent cross-contamination.[13]
-
Background Correction: A background spectrum of the clean, empty crystal is always taken immediately before the sample analysis. This accounts for instrumental and environmental absorptions.
-
Good Contact: Applying consistent pressure ensures intimate contact between the solid sample and the ATR crystal, which is critical for a strong and reproducible signal.[10][13]
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.
-
Background Scan: Collect a background spectrum with nothing on the ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal.[10]
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.[13]
-
Data Acquisition: Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[14]
Authoritative Grounding: Spectral Interpretation
The IR spectrum of this compound will exhibit several characteristic absorption bands corresponding to its functional groups. As a non-linear molecule with 17 atoms, it has 3N-6, or 45, fundamental vibrational modes.[15][16] The most diagnostically significant are:
-
O-H Stretch (Phenolic): A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ . The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[9]
-
C-H Stretch (Aliphatic): The CH₂ group in the furanone ring will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[9]
-
C=O Stretch (Ketone): A very strong and sharp absorption band is expected for the ketone carbonyl group. Due to conjugation with the aromatic ring, this band will likely appear in the 1700-1680 cm⁻¹ region.
-
C=C Stretch (Aromatic): The stretching of the carbon-carbon bonds in the benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether & Phenol): Strong C-O stretching bands are expected in the fingerprint region. The aryl-ether C-O stretch will likely appear around 1250 cm⁻¹ , and the phenolic C-O stretch around 1200 cm⁻¹ .
-
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400 - 3200 | O-H stretch (phenolic) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H stretch | Medium to Weak |
| 1700 - 1680 | C=O stretch (conjugated ketone) | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1300 - 1200 | C-O stretch (aryl ether, phenol) | Strong |
| 900 - 675 | Aromatic C-H bend (out-of-plane) | Medium to Strong |
Mandatory Visualization: IR Spectroscopy Workflow
Caption: Standard operating procedure for ATR-FTIR analysis.
Conclusion
The combined application of mass spectrometry and infrared spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. Mass spectrometry confirms the molecular weight (150 Da) and reveals fragmentation patterns consistent with its heterocyclic ketone structure. Infrared spectroscopy provides definitive evidence for the key functional groups, including the phenolic hydroxyl, the conjugated ketone carbonyl, and the aromatic ring. Together, these techniques form a validated system for confirming the identity and purity of this important chemical entity, underpinning its use in scientific and developmental applications.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 7-Hydroxybenzofuran-3(2H)-one: From Natural Occurrence to Synthetic Strategies and Biological Significance
This technical guide offers a comprehensive exploration of 7-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its discovery, natural origins, synthetic methodologies, and key analytical characteristics, providing expert insights into its relevance and potential applications.
Core Compound Identity and Significance
This compound is a benzofuranone derivative with the chemical formula C₈H₆O₃.[1] Its structure features a bicyclic system where a benzene ring is fused to a dihydrofuranone ring, with a hydroxyl group at the 7-position. This particular arrangement of functional groups imparts specific chemical and physical properties that are of interest in medicinal chemistry and natural product synthesis. The benzofuranone core is a privileged scaffold found in numerous biologically active compounds, making this compound and its analogs attractive targets for drug discovery programs.[2]
Key Molecular and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | PubChem[1] |
| Molecular Weight | 150.13 g/mol | PubChem[1] |
| IUPAC Name | 7-hydroxy-1-benzofuran-3-one | PubChem[1] |
| CAS Number | 19397-70-7 | ChemicalBook[3] |
Discovery and Natural Occurrence
While the specific historical discovery of this compound is not prominently documented, its structural class, the benzofuranones, is well-established in the realm of natural products.[2] These compounds are found in a variety of botanical species, often contributing to their medicinal properties.[4]
Isolation from Natural Sources
Benzofuran and its derivatives are isolated from various parts of plants, including the leaves, stems, and roots.[4] The isolation of these compounds typically involves extraction and chromatographic techniques.
Generalized Experimental Protocol for Isolation:
-
Extraction: Plant material is first dried and ground, then subjected to extraction with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are further purified using column chromatography (often with silica gel) and eluted with a gradient of solvents.
-
Final Purification: High-performance liquid chromatography (HPLC) is frequently employed as a final step to isolate the pure compound.
Logical Flow of Natural Product Isolation:
Caption: A standard workflow for the isolation and purification of benzofuranones from plant sources.
Synthetic Methodologies
Chemical synthesis provides a reliable and scalable alternative to isolation from natural sources. Several synthetic routes to benzofuran-3(2H)-ones have been developed, often involving cyclization reactions.
Gold-Catalyzed Cycloisomerization
One modern approach involves the gold-catalyzed cycloisomerization of o-alkynyl phenols.[2] This method offers a flexible pathway to substituted benzofuran-3(2H)-ones.
Key Features of the Gold-Catalyzed Method:
-
Catalyst: A gold-based catalyst such as Ph₃PAuCl is employed.[2]
-
Oxidant: An oxidant like Selectfluor is often required.[2]
-
Conditions: The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures.[2]
Condensation Reactions
A more traditional and widely used method is the condensation of benzofuran-3(2H)-ones with aldehydes to form aurones (2-benzylidenebenzofuran-3(2H)-ones).[5][6] This reaction can be catalyzed by either acids or bases.[7]
Experimental Protocol: Synthesis of Aurones
-
Reactant Preparation: A benzofuran-3(2H)-one (such as the 6-hydroxy derivative) is mixed with an appropriate aryl aldehyde.[6]
-
Catalyst Addition: A catalyst, for example, activated barium hydroxide or clay K10, is introduced to the reaction mixture.[6][7]
-
Reaction Conditions: The reaction can be performed under solvent-free conditions with grinding or in a solvent under microwave irradiation.[6][7]
-
Workup: The reaction mixture is typically acidified and the product is isolated by filtration or extraction.[6]
Synthesis Pathway Diagram:
Caption: Synthetic routes to benzofuran-3(2H)-ones and their subsequent conversion to aurones.
Spectroscopic and Analytical Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods.
Summary of Spectroscopic Data:
| Technique | Expected Features |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon of the furanone ring.[8] |
| ¹H NMR | Resonances for the aromatic protons, the methylene protons, and the hydroxyl proton. |
| Mass Spectrometry | A molecular ion peak consistent with the compound's exact mass.[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. |
Biological Activities and Potential Applications
The benzofuranone scaffold is of significant interest due to its presence in compounds with a wide array of biological activities.
-
PARP-1 Inhibition: Certain 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy.[10]
-
Antimicrobial and Anti-inflammatory Activity: Benzofuran derivatives isolated from fungi have demonstrated antibacterial and anti-inflammatory properties.[11] For example, some compounds have shown inhibitory activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus.[11]
-
Anticancer Properties: Benzofuran derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic activity against human tumor cell lines.[4]
-
Reagent in Material Science: 7-Hydroxy-3(2H)-benzofuranone has been used as a reagent in the preparation of liquid display panels.[3]
Conclusion
This compound represents a valuable molecular entity with a foundation in natural products and significant potential for synthetic elaboration. Its versatile chemical nature and the demonstrated biological activities of its derivatives underscore its importance as a scaffold for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this intriguing compound.
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An In-depth Technical Guide to 7-Hydroxy-1-Benzofuran-3-one: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
7-Hydroxy-1-benzofuran-3-one, a key heterocyclic scaffold, presents significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a fused benzene and furanone ring with a hydroxyl substituent, imparts a unique combination of chemical reactivity and potential for biological activity. This document serves as a comprehensive technical guide, consolidating available data on its physical and chemical properties, outlining synthetic approaches, and detailing characterization methodologies. The insights provided herein are intended to empower researchers and drug development professionals in their endeavors to unlock the full potential of this versatile molecule.
Section 1: Core Molecular Attributes
7-Hydroxy-1-benzofuran-3-one, also known by its CAS Registry Number 19397-70-7, possesses the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol .[1][2] Its structure is characterized by a bicyclic system where a benzene ring is fused to a furan-3-one ring, with a hydroxyl group at the 7-position.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₈H₆O₃ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| IUPAC Name | 7-hydroxy-1-benzofuran-3-one | [1] |
| CAS Number | 19397-70-7 | [1] |
| Melting Point | 242-246 °C (dec.) for 6-hydroxy isomer | |
| Boiling Point | 366.2 °C at 760 mmHg (for a related tetrahydro derivative) | [3] |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents. | |
| pKa | Data not available. The phenolic hydroxyl group is expected to be weakly acidic. | |
| XLogP3 | 1.1 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Note: The melting point provided is for the isomeric compound 6-hydroxy-1-benzofuran-3(2H)-one and should be considered an estimate. The boiling point is for a tetrahydro derivative and is likely to be significantly different from the target molecule. Further experimental validation is required for precise values.
Structural Visualization
The 2D and 3D structures of 7-hydroxy-1-benzofuran-3-one are fundamental to understanding its reactivity and intermolecular interactions.
Caption: 2D Chemical Structure of 7-hydroxy-1-benzofuran-3-one.
Section 2: Synthesis and Reactivity
The synthesis of the benzofuranone core is a well-established area of organic chemistry, with several strategies available for its construction.
Synthetic Pathways
Alternative approaches to substituted benzofurans often utilize methodologies such as the Pechmann condensation or Perkin rearrangement, which could potentially be adapted for the synthesis of the target molecule.[6] Recent advances in benzofuran synthesis have also explored palladium-catalyzed and other transition-metal-mediated reactions, offering alternative and potentially more efficient routes.[7]
Caption: A potential synthetic route to 7-hydroxy-1-benzofuran-3-one.
Chemical Reactivity
The chemical reactivity of 7-hydroxy-1-benzofuran-3-one is dictated by the interplay of its constituent functional groups: the phenolic hydroxyl group, the enone system within the furanone ring, and the aromatic benzene ring.
-
Phenolic Hydroxyl Group: The hydroxyl group at the 7-position is expected to exhibit typical phenolic reactivity. It can undergo O-alkylation, O-acylation, and other derivatizations. Its acidity allows for the formation of a phenoxide ion, which can act as a nucleophile.
-
Enone System: The α,β-unsaturated ketone (enone) functionality in the furanone ring is a key site for nucleophilic attack, particularly via Michael addition at the C2 position. The carbonyl group at C3 is also susceptible to nucleophilic addition.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl group (ortho, para-directing and activating) and the fused furanone ring will influence the regioselectivity of these reactions.
Section 3: Keto-Enol Tautomerism
A significant chemical property of 7-hydroxy-1-benzofuran-3-one is its potential to exist in tautomeric forms. The presence of a ketone adjacent to a carbon atom bearing a hydrogen allows for keto-enol tautomerism. In this case, two principal tautomers are possible: the keto form (7-hydroxy-1-benzofuran-3-one) and the enol form (1,3,7-benzofuranetriol).
Caption: Keto-enol tautomerism in 7-hydroxy-1-benzofuran-3-one.
The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as aromaticity and intramolecular hydrogen bonding. Computational studies on related systems suggest a delicate balance between these effects. The presence of the enol tautomer can have significant implications for the molecule's reactivity and biological activity, as it presents a different set of functional groups and potential interaction sites.
Section 4: Spectroscopic Characterization
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 7-hydroxy-1-benzofuran-3-one is expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and subsequent rearrangements. Analysis of the mass spectrum of the related compound, 7-hydroxy-2,2-dimethyl-3(2H)-benzofuranone, from the NIST WebBook can provide insights into the probable fragmentation pathways.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons at the C2 position, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C3) is expected to have a chemical shift in the downfield region (typically >180 ppm). The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and ether functionalities.
Infrared (IR) Spectroscopy
The IR spectrum of 7-hydroxy-1-benzofuran-3-one would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A strong C=O stretching band for the ketone in the five-membered ring, expected around 1700-1720 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
C-O stretching bands for the ether linkage and the phenolic hydroxyl group.
Section 5: Applications and Future Directions
The benzofuranone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11] The presence of the hydroxyl group on the aromatic ring of 7-hydroxy-1-benzofuran-3-one provides a handle for further functionalization, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies.
Future research in this area could focus on:
-
The development of efficient and scalable synthetic routes to 7-hydroxy-1-benzofuran-3-one and its derivatives.
-
A thorough investigation of its biological activity profile through in vitro and in vivo screening.
-
Exploration of its potential in materials science, for example, as a building block for fluorescent probes or other functional materials.
-
Detailed experimental and computational studies of its tautomeric equilibrium and the influence of tautomerism on its properties and reactivity.
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Initial Bioactivity Screening of 7-Hydroxybenzofuran-3(2H)-one: A Technical Guide
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of drug discovery, the benzofuranone core represents a privileged scaffold, known to be present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] The specific compound of interest, 7-Hydroxybenzofuran-3(2H)-one, possesses a unique arrangement of functional groups that suggests a potential for diverse pharmacological effects, including but not limited to antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. This technical guide provides a comprehensive framework for the initial in vitro bioactivity screening of this promising molecule. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established scientific principles, offering researchers and drug development professionals a validated pathway to assess the therapeutic potential of this compound.
Compound Profile: this compound
-
IUPAC Name: 7-hydroxy-1-benzofuran-3-one
-
Molecular Formula: C₈H₆O₃
-
Molecular Weight: 150.13 g/mol [2]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Rationale for Bioactivity Screening
Benzofuran and its derivatives are known to possess a broad spectrum of pharmacological activities.[3][4] The presence of a hydroxyl group on the aromatic ring of this compound suggests potential antioxidant properties through hydrogen atom or electron donation. Furthermore, the overall scaffold has been implicated in the modulation of inflammatory pathways and has shown promise in antimicrobial and anticancer research.[1] A systematic, multi-tiered screening approach is therefore warranted to elucidate the primary biological effects of this compound.
Tier 1: Foundational Bioactivity Assessment
This initial phase focuses on broad-spectrum assays to identify the most prominent biological activities.
Antioxidant Activity
The capacity of a compound to neutralize reactive oxygen species (ROS) is a key indicator of its potential to mitigate oxidative stress-related pathologies. Two complementary assays are proposed to evaluate the radical scavenging ability of this compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. The reduction in absorbance is proportional to the antioxidant activity.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank control.
-
Incubate at room temperature for 7 minutes.[7]
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
-
Data Presentation: Antioxidant Activity
| Assay | Test Compound Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| DPPH | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| ABTS | 10 | ||
| 25 | |||
| 50 | |||
| 100 |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, making them important targets for anti-inflammatory drugs.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG₂ to PGH₂, and this activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8] The inhibition of this color change indicates the inhibitory potential of the test compound against COX-1 and COX-2.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, prepare wells for background, 100% initial activity, and inhibitor testing for both COX-1 and COX-2.[8]
-
Add assay buffer, heme, and the respective COX enzyme to the appropriate wells.
-
Add the test compound at various concentrations to the inhibitor wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding arachidonic acid to all wells.[9]
-
Incubate for an additional 2-5 minutes at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 590 nm.[8]
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
-
Principle: 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes. The activity of the enzyme can be measured by monitoring the formation of hydroperoxy-octadecadienoate (HPOD) from linoleic acid, which results in an increase in absorbance at 234 nm.[10] A decrease in this absorbance in the presence of the test compound indicates 5-LOX inhibition.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM Tris buffer (pH 7.5).
-
Prepare a solution of 5-LOX enzyme in the Tris buffer.
-
Prepare a substrate solution of linoleic acid.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the Tris buffer, 5-LOX enzyme solution, and the test compound at various concentrations.
-
Pre-incubate at room temperature for 10 minutes.[10]
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Data Analysis:
-
Immediately measure the change in absorbance at 234 nm over time using a microplate reader.[10]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Data Presentation: Anti-inflammatory Activity
| Assay | Test Compound Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| COX-1 | 10 | ||
| 50 | |||
| 100 | |||
| COX-2 | 10 | ||
| 50 | |||
| 100 | |||
| 5-LOX | 10 | ||
| 50 | |||
| 100 |
Tier 2: Cellular-Level Bioactivity Assessment
Should promising activity be observed in Tier 1, the following assays will provide insights into the compound's effects on whole cells.
Anticancer Activity (Cytotoxicity Screening)
A primary goal in drug discovery is the identification of compounds with cytotoxic effects against cancer cells. The MTT and SRB assays are widely used for this purpose.
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of living cells.[11]
Experimental Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours.[11]
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.[13] The amount of bound dye is proportional to the cell mass.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
After compound treatment, fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.[14]
-
Wash the plates four times with water and allow them to air dry.[14]
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[14]
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[14]
-
-
Data Analysis:
-
Measure the absorbance at 510 nm.[14]
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
Data Presentation: Anticancer Activity
| Cell Line | Assay | Test Compound Concentration (µg/mL) | % Cell Viability/Growth Inhibition | IC₅₀ (µg/mL) |
| MCF-7 | MTT | 10, 25, 50, 100 | ||
| SRB | 10, 25, 50, 100 | |||
| HeLa | MTT | 10, 25, 50, 100 | ||
| SRB | 10, 25, 50, 100 | |||
| A549 | MTT | 10, 25, 50, 100 | ||
| SRB | 10, 25, 50, 100 |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The following assays determine the inhibitory and bactericidal potential of the test compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standard procedure for determining MIC values.[16]
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.[17]
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of this compound in the broth.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[16]
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]
-
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is performed as a follow-up to the MIC test.
Experimental Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (10-100 µL) and plate it onto an appropriate agar medium.[17]
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.[17]
-
-
Data Analysis:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17]
-
Data Presentation: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Visualizing the Screening Workflow
Caption: A workflow diagram for the initial bioactivity screening of this compound.
Conclusion and Future Directions
The initial bioactivity screening pipeline outlined in this guide provides a robust and efficient framework for characterizing the pharmacological potential of this compound. The results from these assays will form a critical foundation for subsequent, more detailed mechanistic studies, lead optimization, and preclinical development. Positive "hits" in any of these screens will warrant further investigation into the specific molecular targets and signaling pathways involved. This systematic approach ensures a thorough and scientifically rigorous evaluation of this novel benzofuranone derivative, paving the way for its potential development as a therapeutic agent.
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6). LinkedIn. Retrieved from [Link]
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Broth microdilution. (2024). In Wikipedia. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
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Georgiev, M., Alipieva, K., Orhan, I., Abrashev, R., Denev, P., & Angelova, M. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Oxidative Medicine and Cellular Longevity, 2011, 701451. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Belo, C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50588. Retrieved from [Link]
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Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. Retrieved from [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Pourmorad, F., Hosseinimehr, S. J., & Shahabimajd, N. (2006). Antioxidant activity, phenol and flavonoid contents of some selected Iranian medicinal plants. African Journal of Biotechnology, 5(11). Retrieved from [Link]
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Determination of Minimum Bactericidal Concentration (MBC). (n.d.). Bio-protocol. Retrieved from [Link]
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Plotka-Wasylka, J., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]
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Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237. Retrieved from [Link]
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Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Retrieved from [Link]
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Alam, M. S., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Retrieved from [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Yilmaz, A., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5394. Retrieved from [Link]
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Poeckel, D., et al. (2008). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Gnerucci, A., et al. (2022). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 27(15), 4966. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. Retrieved from [Link]
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Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 27510–27540. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1847. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Hydroxybenzofuran-3(2H)-one Derivatives and Analogs
Abstract
The 7-hydroxybenzofuran-3(2H)-one scaffold is a privileged heterocyclic motif present in a variety of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, detailed experimental protocols, and a critical analysis of the strengths and limitations of each synthetic approach.
Introduction: The Significance of the this compound Core
The benzofuran-3(2H)-one, also known as coumaranone, ring system is a cornerstone in the architecture of numerous bioactive molecules. The introduction of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, often enhancing its interaction with biological targets. This structural feature is crucial for the antioxidant and radical-scavenging activities observed in many of its derivatives. Furthermore, the versatile chemical nature of the this compound core allows for extensive functionalization at various positions, making it an attractive template for the development of novel therapeutic agents.
This guide will explore the primary synthetic pathways to this important class of compounds, focusing on the underlying chemical principles that govern these transformations. We will delve into classical cyclization methods, modern cascade reactions, and strategies for the derivatization of the core structure.
Foundational Synthetic Strategies: Building the Benzofuranone Core
The construction of the this compound scaffold can be broadly categorized into two main approaches: intramolecular cyclization of pre-functionalized aromatic precursors and convergent cascade reactions.
Intramolecular Cyclization of Phenoxyacetic Acids
A classical and reliable method for the synthesis of benzofuran-3(2H)-ones involves the intramolecular Friedel-Crafts acylation of phenoxyacetic acids. This strategy relies on the formation of an ether linkage between a phenol and an α-haloacetic acid derivative, followed by a cyclization step to form the five-membered heterocyclic ring.
Mechanism: The synthesis begins with the O-alkylation of a suitably substituted phenol, in this case, a derivative of resorcinol, with an α-haloacetic acid, typically in the presence of a base. The resulting phenoxyacetic acid is then treated with a strong acid or a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to promote an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The electrophilic acylium ion, generated in situ, attacks the electron-rich aromatic ring to forge the new C-C bond and complete the cyclization.
Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization
Step 1: Synthesis of (2,3-dihydroxyphenoxy)acetic acid
-
To a solution of pyrogallol (1,2,3-trihydroxybenzene) in a suitable solvent such as acetone, add an equimolar amount of a base (e.g., potassium carbonate).
-
Slowly add a solution of ethyl chloroacetate to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Hydrolyze the resulting ester with an aqueous solution of a strong base (e.g., sodium hydroxide) to obtain the corresponding carboxylic acid.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the (2,3-dihydroxyphenoxy)acetic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the (2,3-dihydroxyphenoxy)acetic acid to an excess of polyphosphoric acid (PPA).
-
Heat the mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the crude this compound by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Cascade Reaction of 3-Hydroxy-2-Pyrones with Nitroalkenes
A more contemporary and elegant approach to constructing polysubstituted benzofuranones involves a cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes.[1] This method offers a high degree of regioselectivity and allows for the introduction of a variety of substituents onto the benzofuranone core in a single pot.[1]
Mechanism: The reaction is initiated by a Diels-Alder reaction between the 3-hydroxy-2-pyrone and the nitroalkene, which forms a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, with the extrusion of carbon dioxide, to generate a substituted phenol. The key step is the subsequent acid-catalyzed intramolecular cyclization of the phenol intermediate to afford the benzofuranone product. The regioselectivity of the initial Diels-Alder reaction dictates the final substitution pattern of the benzofuranone.
Experimental Protocol: Synthesis of a Substituted Benzofuranone via Cascade Reaction [1]
-
To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone (2 equivalents), the nitroalkene (1 equivalent), a radical inhibitor such as BHT (0.1 equivalents), and a Lewis acid catalyst like AlCl₃ (0.1 equivalents).[1]
-
Flush the vessel with an inert gas (e.g., Argon) for 5 minutes.
-
Add a high-boiling solvent such as 1,2-dichlorobenzene (DCB) and a protic acid co-catalyst like trifluoroacetic acid (TFA) (0.2 equivalents).[1]
-
Seal the vessel tightly and heat the reaction mixture to 120 °C for 16 hours or until completion as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature.
-
Directly purify the crude product by flash column chromatography on silica gel without an aqueous workup.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxy-2-pyrone | Methyl 3-nitroacrylate | AlCl₃/TFA | DCB | 120 | 16 | 45 | [1] |
| 3-Hydroxy-4-methyl-2-pyrone | Methyl 3-nitrobut-3-enoate | AlCl₃/TFA | DCB | 120 | 4 | 76 | [1] |
Derivatization and Analogs: Expanding Chemical Diversity
Once the this compound core is synthesized, a plethora of derivatives and analogs can be accessed through various chemical transformations. A particularly important class of derivatives are the aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones.
Synthesis of Aurones via Aldol Condensation
Aurones are readily synthesized through the aldol condensation of a benzofuran-3(2H)-one with an aromatic aldehyde. This reaction is typically catalyzed by either an acid or a base.
Mechanism: In a base-catalyzed reaction, the base abstracts a proton from the C2 position of the benzofuran-3(2H)-one to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield the aurone product. The (Z)-isomer is generally the thermodynamically more stable product and is often formed preferentially.
Experimental Protocol: Synthesis of a 7-Hydroxyaurone
-
Dissolve this compound and a substituted benzaldehyde in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid to precipitate the aurone.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude aurone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Characterization
The synthesized this compound derivatives and analogs are typically characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Melting Point: The melting point of a solid compound is a useful indicator of its purity.
Conclusion
The synthesis of this compound derivatives and analogs is a rich and evolving field of organic chemistry. This guide has outlined the fundamental synthetic strategies, from classical intramolecular cyclizations to modern cascade reactions, that provide access to this important class of heterocyclic compounds. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules based on the this compound scaffold.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6485–6494. [Link]
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Methodological & Application
Synthesis Protocol for 7-Hydroxybenzofuran-3(2H)-one: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 7-Hydroxybenzofuran-3(2H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
This compound, also known as 7-hydroxy-3-coumaranone, is a member of the benzofuranone family of heterocyclic compounds. Its structure is a key building block in the synthesis of more complex molecules with potential biological activities. The strategic placement of the hydroxyl group and the keto-functionality within the benzofuranone scaffold makes it an attractive starting material for the development of novel therapeutic agents and functional materials.
This document outlines a reliable two-step synthesis of this compound commencing from the commercially available 2',3'-dihydroxyacetophenone. The synthesis involves an initial selective α-bromination followed by a base-mediated intramolecular cyclization.
Chemical Properties and Structure
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-1-benzofuran-3-one | [1] |
| Molecular Formula | C₈H₆O₃ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| CAS Number | 19397-70-7 | [1] |
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: α-Bromination of 2',3'-Dihydroxyacetophenone. This step introduces a bromine atom at the alpha position to the carbonyl group, creating a reactive intermediate.
-
Step 2: Intramolecular Cyclization. A base-mediated intramolecular Williamson ether synthesis of the α-bromo ketone intermediate leads to the formation of the five-membered furanone ring.
Caption: Overall synthetic scheme for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 2-Bromo-1-(2,3-dihydroxyphenyl)ethanone (Intermediate)
Causality Behind Experimental Choices: The α-bromination of ketones is a well-established reaction. Acetic acid is a common solvent for this transformation as it can protonate the carbonyl oxygen, facilitating enolization, which is the reactive species towards bromine. The reaction is typically performed at room temperature to control the reaction rate and minimize potential side reactions.
Protocol:
-
In a well-ventilated fume hood, dissolve 2',3'-dihydroxyacetophenone (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with stirring at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-water.
-
The crude 2-bromo-1-(2,3-dihydroxyphenyl)ethanone will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. This intermediate can be used in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
Causality Behind Experimental Choices: The cyclization step is an intramolecular Williamson ether synthesis. A base is required to deprotonate the more acidic phenolic hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction to form the furanone ring. Methanol is a suitable solvent for this reaction, and a mild base like sodium bicarbonate or potassium carbonate is often sufficient to promote the reaction without causing unwanted side reactions.
Protocol:
-
Suspend the crude 2-bromo-1-(2,3-dihydroxyphenyl)ethanone (1.0 eq.) in methanol.
-
Add a suitable base such as sodium bicarbonate (2.0 eq.) or potassium carbonate (2.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and acidify with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
Reaction Mechanism
The formation of this compound proceeds through a well-defined two-step mechanism:
-
α-Bromination: The reaction is initiated by the enolization of the acetophenone in the acidic medium. The enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-bromo ketone.
-
Intramolecular Williamson Ether Synthesis: In the presence of a base, the phenolic hydroxyl group at the 2'-position is deprotonated to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the α-carbon and displacing the bromide ion in an SN2 reaction, leading to the formation of the five-membered heterocyclic ring.
Caption: Mechanism for the synthesis of this compound.
Data Presentation
Expected Yield and Purity
The overall yield for this two-step synthesis is typically in the range of 60-75%. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Characterization Data
The following are expected characterization data for this compound:
-
¹H NMR: Spectral data for related benzofuranone structures suggest characteristic peaks for the aromatic protons and the methylene protons of the furanone ring. Predicted spectra are available in public databases.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. Predicted ¹³C NMR data can be found in chemical databases.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch) of the five-membered ring, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (150.13 g/mol ). NIST provides mass spectral data for similar compounds like 7-hydroxy-2,2-dimethyl-3(2H)-benzofuranone[2].
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in bromination step | Incomplete reaction or side reactions (e.g., multiple brominations). | Ensure slow, dropwise addition of bromine. Monitor the reaction closely by TLC to avoid over-bromination. Use of N-bromosuccinimide (NBS) as a milder brominating agent could be explored. |
| Low yield in cyclization step | Incomplete reaction or decomposition of the starting material. | Ensure the base is added in sufficient quantity to deprotonate the phenol. If a weak base is ineffective, a stronger base like sodium methoxide can be cautiously employed. Ensure the reaction is not overheated. |
| Product is difficult to purify | Presence of starting materials or side products. | Optimize the reaction conditions based on TLC analysis. For purification, consider using a different recrystallization solvent system or a more efficient column chromatography setup. |
Conclusion
This document provides a robust and well-characterized protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can reliably produce this valuable compound for their scientific endeavors. Adherence to standard laboratory safety practices is paramount throughout the execution of this synthesis.
References
-
SpectraBase. 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)- 1H NMR Spectrum. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20037272, this compound. Retrieved January 14, 2026 from [Link].
-
NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]
-
Taylor & Francis Online. An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0246112). Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). Available from: [Link]
- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 82-90.
-
PubChem. This compound. Available from: [Link]
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Synthesis of 7-Hydroxybenzofuran-3(2H)-one: An Application Note and Protocol
Abstract
This comprehensive guide details the experimental procedure for the synthesis of 7-Hydroxybenzofuran-3(2H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document provides a robust, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and the necessary safety precautions. The synthesis is achieved through an efficient acid-catalyzed intramolecular cyclization of 2-((2-hydroxy-3-methoxyphenyl)methoxy)acetic acid using polyphosphoric acid (PPA). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a self-validating framework for the successful preparation and characterization of the target molecule.
Introduction
Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules[1]. Specifically, this compound, also known as 7-hydroxy-3-coumaranone, serves as a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications[2]. Its structure, featuring both a phenolic hydroxyl group and a lactone, offers multiple sites for further functionalization, making it a versatile building block in drug discovery programs.
This application note provides a detailed and reliable protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the rationale behind the experimental choices.
Core Principles and Mechanism
The synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation reaction. This classic and powerful C-C bond-forming reaction is ideally suited for the construction of cyclic ketones fused to aromatic rings. In this specific application, polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, facilitating the cyclization of a suitable phenoxyacetic acid precursor.
The proposed mechanism proceeds as follows:
-
Protonation of the Carboxylic Acid: The carboxylic acid moiety of the starting material, 2-((2-hydroxy-3-methoxyphenyl)methoxy)acetic acid, is protonated by the strong acid catalyst, PPA. This protonation activates the carbonyl carbon, making it a more potent electrophile.
-
Nucleophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This intramolecular attack leads to the formation of a six-membered ring intermediate.
-
Dehydration: The intermediate undergoes dehydration, facilitated by the PPA, to re-aromatize the benzene ring and form the final benzofuranone product.
The use of PPA is advantageous due to its high viscosity, which allows for reactions to be carried out at elevated temperatures, and its strong dehydrating properties, which drive the equilibrium towards the cyclized product[3][4].
Caption: Proposed mechanism for the PPA-catalyzed synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and characterization data for verification of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dihydroxybenzaldehyde | Reagent | Sigma-Aldrich | |
| Chloroacetic acid | ≥99% | Sigma-Aldrich | |
| Sodium hydroxide | Pellets, ≥97% | Fisher Scientific | |
| Polyphosphoric acid | 83% P₂O₅ assay | Sigma-Aldrich | Highly corrosive |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | |
| Deionized Water | |||
| Ice |
Step-by-Step Synthesis
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-(2,3-dihydroxyphenoxy)acetic acid (Intermediate)
-
Preparation of Sodium Hydroxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in deionized water (50 mL). Allow the solution to cool to room temperature.
-
Addition of Reactants: To the sodium hydroxide solution, add 2,3-dihydroxybenzaldehyde (6.9 g, 50 mmol) and chloroacetic acid (4.7 g, 50 mmol).
-
Reaction: Heat the reaction mixture to reflux for 3 hours. The solution will darken.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until a precipitate forms.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-(2,3-dihydroxyphenoxy)acetic acid. This intermediate can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place polyphosphoric acid (50 g). Heat the PPA to 80°C in an oil bath with stirring.
-
Addition of Intermediate: Slowly add the dried 2-(2,3-dihydroxyphenoxy)acetic acid (5.0 g, 27 mmol) to the hot PPA with vigorous stirring.
-
Reaction: Increase the temperature of the oil bath to 120°C and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Reaction Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous reaction mixture onto crushed ice (200 g) in a large beaker with stirring.
-
Product Extraction: Allow the ice to melt completely. The product will precipitate out of the aqueous solution. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting with 10% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect the fractions containing the desired product (visualized by TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Safety Precautions
-
Polyphosphoric acid (PPA) is highly corrosive and will cause severe burns upon contact with skin and eyes. It is also hygroscopic. Handle PPA in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Chloroacetic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Sodium hydroxide is a strong base and is corrosive. Handle with care to avoid skin and eye contact.
-
The reaction should be performed in a well-ventilated fume hood at all times.
-
Quenching the PPA reaction with ice is exothermic. Perform this step slowly and with caution.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. A singlet for the methylene protons (C2-H) around δ 4.6 ppm. A broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Carbonyl carbon (C3) signal around δ 195-200 ppm. Aromatic carbon signals in the range of δ 110-160 ppm. Methylene carbon (C2) signal around δ 70-75 ppm. |
| IR (KBr) | A broad absorption band for the hydroxyl group (-OH) around 3300-3500 cm⁻¹. A strong absorption for the carbonyl group (C=O) of the five-membered ring around 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₆O₃): m/z = 150.03. |
Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used for analysis.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the underlying chemical principles, providing a step-by-step procedure with clear explanations, and outlining the necessary safety precautions and characterization methods, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The described method is efficient and utilizes readily available starting materials, making it a practical approach for the laboratory-scale synthesis of this important benzofuranone derivative.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 581(1), 88-99. [Link]
-
NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
Sciencemadness.org. Polyphosphoric Acid. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Organic Syntheses. Coumarone. [Link]
-
NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
ResearchGate. (2025). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. [Link]
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Application Notes and Protocols: 7-Hydroxybenzofuran-3(2H)-one as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Benzofuranone Scaffold
The benzofuranone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] Its inherent structural features allow for versatile functionalization, making it an attractive scaffold for the development of novel therapeutics. Among the various derivatives, 7-Hydroxybenzofuran-3(2H)-one stands out as a particularly valuable intermediate. The presence of a hydroxyl group at the 7-position offers a strategic handle for further chemical modifications, enabling the synthesis of a diverse range of complex molecules with significant therapeutic potential. These derivatives have shown promise as potent inhibitors of key biological targets, including poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA repair pathways.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. It details a robust protocol for its preparation and demonstrates its utility as a key intermediate in the synthesis of a potent class of PARP-1 inhibitors.
Part 1: Synthesis of this compound
A reliable and scalable synthesis of this compound is paramount for its successful application in pharmaceutical development. The following protocol outlines a two-step process commencing from the readily available 2',3'-dihydroxyacetophenone. This method involves a regioselective bromination followed by an intramolecular cyclization to yield the desired benzofuranone.
Reaction Scheme: Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-1-(2,3-dihydroxyphenyl)ethanone
-
Reagent Preparation: In a fume hood, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.
-
Reaction Setup: To a stirred solution of 2',3'-dihydroxyacetophenone (1.0 equivalent) in glacial acetic acid, slowly add the bromine solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-bromo-1-(2,3-dihydroxyphenyl)ethanone.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-bromo-1-(2,3-dihydroxyphenyl)ethanone (1.0 equivalent) in acetone.
-
Base Addition: Add potassium carbonate (2.0 equivalents) to the solution and reflux the mixture.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
| Step | Reactant | Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | 2',3'-Dihydroxyacetophenone | Bromine | Acetic Acid | 85-90% | >95% |
| 2 | 2-Bromo-1-(2,3-dihydroxyphenyl)ethanone | Potassium Carbonate | Acetone | 75-80% | >98% |
Part 2: Application in the Synthesis of PARP-1 Inhibitors
The this compound core is a versatile building block for the synthesis of potent PARP-1 inhibitors. The following protocol details the conversion of this intermediate into a 2-benzylidene-7-hydroxybenzofuran-3(2H)-one derivative, a key pharmacophore for PARP-1 inhibition.
Reaction Scheme: Synthesis of a PARP-1 Inhibitor Precursor
Caption: Aldol condensation to form the PARP-1 inhibitor scaffold.
Experimental Protocol: Synthesis of (Z)-2-(Substituted-benzylidene)-7-hydroxybenzofuran-3(2H)-one
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in toluene, add the desired substituted benzaldehyde (1.1 equivalents) and ammonium acetate (0.2 equivalents).
-
Reaction Conditions: Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (Z)-2-(substituted-benzylidene)-7-hydroxybenzofuran-3(2H)-one.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield | Purity (by HPLC) |
| This compound | 4-Fluorobenzaldehyde | Ammonium Acetate | Toluene | 80-85% | >99% |
| This compound | 4-Methoxybenzaldehyde | Ammonium Acetate | Toluene | 82-88% | >99% |
Discussion: Causality and Self-Validation
The synthetic protocols detailed above are designed for robustness and reproducibility. The choice of a two-step synthesis for this compound from 2',3'-dihydroxyacetophenone is based on well-established organic chemistry principles. The initial bromination at the alpha-carbon of the ketone is a standard and high-yielding reaction. The subsequent intramolecular Williamson ether synthesis, promoted by a mild base like potassium carbonate, efficiently forms the furanone ring. This pathway is generally clean and provides good yields of the desired product.
The application of this compound in the synthesis of PARP-1 inhibitors via an aldol condensation is a classic and reliable method for forming the exocyclic double bond characteristic of this class of compounds. The use of ammonium acetate as a catalyst in toluene with azeotropic removal of water drives the reaction to completion, ensuring high yields of the desired (Z)-isomer, which is often the more active isomer for PARP-1 inhibition.
Each protocol is a self-validating system. The progress of each reaction can be easily monitored by TLC, and the purity of the intermediates and final products can be readily assessed by standard analytical techniques such as HPLC and NMR spectroscopy. The expected yields provided in the tables serve as a benchmark for successful execution of the protocols.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein offer a clear and reliable pathway for its preparation and subsequent elaboration into potent PARP-1 inhibitors. The strategic placement of the hydroxyl group provides a key point for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. By providing this detailed guide, we aim to facilitate the exploration and development of novel benzofuranone-based therapeutics.
References
-
Discovery and SAR of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. [Link]
-
Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]
-
Synthesis of 2,3-dihydrobenzofuran derivatives. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for 7-Hydroxybenzofuran-3(2H)-one in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Benzofuranone Scaffold as a Privileged Structure in Agrochemical Discovery
Benzofuran derivatives are a significant class of heterocyclic compounds ubiquitously found in nature and are recognized for their wide spectrum of biological activities.[1][2] This diverse bioactivity has made the benzofuran nucleus a "privileged scaffold" in medicinal chemistry and, increasingly, in agrochemical research.[1][3] These compounds have demonstrated potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] In the context of agriculture, derivatives of the benzofuran core have shown promising herbicidal, fungicidal, and insecticidal activities, making them attractive candidates for the development of new crop protection agents.[4][5][6]
7-Hydroxybenzofuran-3(2H)-one, a key derivative, serves as a versatile synthetic intermediate for accessing a library of novel agrochemical candidates. The strategic placement of the hydroxyl group at the 7-position offers a reactive handle for further chemical modifications, allowing for the fine-tuning of biological activity and physicochemical properties. This document provides a comprehensive guide for the synthesis of this compound and detailed protocols for its application in agrochemical screening assays. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers exploring the potential of this promising scaffold.
PART 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The following protocol is a robust method adapted from established procedures for the synthesis of related benzofuranone structures.[7]
Reaction Scheme:
The synthesis involves a two-step process starting from resorcinol: 1) Etherification with chloroacetic acid to form 2,4-dihydroxyphenoxyacetic acid, followed by 2) intramolecular Friedel-Crafts acylation to yield this compound.
Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Resorcinol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, etc.)
Step 1: Synthesis of 2,4-dihydroxyphenoxyacetic acid
-
In a 250 mL round-bottom flask, dissolve resorcinol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
To this solution, add a solution of chloroacetic acid (1.1 equivalents) in water dropwise with constant stirring.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dihydroxyphenoxyacetic acid.
Step 2: Cyclization to this compound
-
Place the dried 2,4-dihydroxyphenoxyacetic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (10-15 times the weight of the acid) and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
PART 2: Agrochemical Screening Protocols
The following protocols are designed to evaluate the herbicidal, fungicidal, and insecticidal potential of this compound and its derivatives.
I. Herbicidal Activity Screening
A whole-plant bioassay is a comprehensive method to assess the phytotoxicity of a compound, as it accounts for uptake, translocation, and metabolic effects.[8]
Protocol: Pre- and Post-Emergence Herbicidal Assay
-
Plant Preparation: Grow test plant species (e.g., a monocot like Zea mays and a dicot like Amaranthus retroflexus) in small pots with a standard potting mix.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Tween 20) to the desired concentrations.
-
Pre-emergence Application: Apply the test solution to the soil surface immediately after sowing the seeds.
-
Post-emergence Application: Apply the test solution as a foliar spray to plants at the 2-3 leaf stage.
-
Controls: Include a negative control (solvent + surfactant in water) and a positive control (a commercial herbicide).
-
Incubation: Maintain the treated plants in a greenhouse or growth chamber under controlled conditions.
-
Assessment: After 14-21 days, visually assess the plants for phytotoxicity, including symptoms like chlorosis, necrosis, and growth inhibition. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
II. Fungicidal Activity Screening
The mycelial growth inhibition assay is a standard in vitro method to determine the fungitoxicity of a compound against plant pathogenic fungi.[5]
Protocol: Mycelial Growth Inhibition Assay
-
Fungal Cultures: Use pure cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum).[9]
-
Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent.
-
Assay Plate Preparation: Add appropriate aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. Pour the amended PDA into Petri dishes.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Controls: Use a negative control (PDA with solvent) and a positive control (PDA with a commercial fungicide).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelium in the negative control plate reaches the edge of the plate.
-
Assessment: Measure the diameter of the fungal colony in each plate. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by testing a range of concentrations and performing a probit analysis.
Figure 2: Workflow for the in vitro fungicidal activity assay.
III. Insecticidal Activity Screening
A leaf-dip bioassay is an effective method for evaluating the insecticidal activity of a compound against foliage-feeding insects.[10]
Protocol: Leaf-Dip Bioassay against Lepidopteran Larvae
-
Insect Rearing: Maintain a healthy colony of a model lepidopteran pest, such as the cotton leafworm (Spodoptera littoralis).
-
Compound Preparation: Prepare a series of dilutions of the test compound in water containing a wetting agent.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor bean) into the test solutions for 10-20 seconds and allow them to air dry.
-
Bioassay Setup: Place one treated leaf in a Petri dish lined with moist filter paper. Introduce a known number (e.g., 10) of second or third instar larvae into each dish.
-
Controls: Use leaves dipped in water with the wetting agent as a negative control and leaves treated with a commercial insecticide as a positive control.
-
Incubation: Keep the Petri dishes at a controlled temperature and photoperiod.
-
Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment.
-
LC₅₀ Determination: Calculate the lethal concentration required to kill 50% of the test insects (LC₅₀) using probit analysis.
PART 3: Data Presentation and Interpretation
Systematic recording and presentation of data are crucial for structure-activity relationship (SAR) studies.
Table 1: Fungicidal Activity of Benzofuran Derivatives against Plant Pathogens
| Compound ID | Derivative Structure | Target Fungus | EC₅₀ (mg/L) | Reference |
| 3c | Chiral isoxazoline-benzofuran-sulfonamide | Sclerotinia sclerotiorum | 0.42 | [4] |
| 3i | Chiral isoxazoline-benzofuran-sulfonamide | Sclerotinia sclerotiorum | 0.33 | [4] |
| 3s | Chiral isoxazoline-benzofuran-sulfonamide | Sclerotinia sclerotiorum | 0.37 | [4] |
| 3r | Chiral isoxazoline-benzofuran-sulfonamide | Sclerotinia sclerotiorum | 0.40 | [4] |
| Fluopyram | Commercial Fungicide (Positive Control) | Sclerotinia sclerotiorum | 0.47 | [4] |
| A3 | N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][4][5][9]oxadiazol-4-amine | Rhizoctonia solani | 1.91 | [9] |
| Carbendazim | Commercial Fungicide (Positive Control) | Rhizoctonia solani | 1.42 | [9] |
Table 2: Insecticidal Activity of Benzofuran Derivatives against Spodoptera littoralis
| Compound ID | Derivative Structure | Instar | LC₅₀ (ppm) after 72h | Reference |
| 1 | Benzoylthiourea derivative | 2nd | 73.125 | [10] |
| 2 | Benzoylthiourea derivative | 2nd | 26.635 | [10] |
| 3 | N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide | 2nd | 17.082 | [10] |
| 1 | Benzoylthiourea derivative | 4th | 103.125 | [10] |
| 2 | Benzoylthiourea derivative | 4th | 145.908 | [10] |
| 3 | N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide | 4th | 60.832 | [10] |
Note: The provided data is for benzofuran derivatives to illustrate the potential of the scaffold. Researchers should generate their own data for this compound and its novel derivatives.
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel agrochemicals. The synthetic and screening protocols outlined in this document provide a framework for the systematic evaluation of its potential. Future research should focus on the synthesis of a diverse library of derivatives by modifying the hydroxyl group and other positions on the benzofuranone core. Subsequent screening and SAR studies will be instrumental in identifying lead compounds with enhanced potency and desirable agrochemical properties.
References
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He, L., et al. (2024). Design, Synthesis, Antifungal Activity, and Molecular Docking Studies of Novel Chiral Isoxazoline-Benzofuran-Sulfonamide Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Qiao, C., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry, 82, 255-261. Available at: [Link]
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Wolan, A., & Zborowski, J. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. The Journal of Organic Chemistry, 68(26), 9964-9970. Available at: [Link]
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El-Sayed, N. N. E., & El-Hawary, N. M. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Current Chemistry Letters, 10(3), 269-276. Available at: [Link]
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Li, Y., et al. (2018). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications, 50(J), 112-117. Available at: [Link]
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ResearchGate. (n.d.). Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. Retrieved from [Link]
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Yu, H., et al. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and Ring Expansion Under Reductive Conditions on Treatment With Hydrides. The Journal of Organic Chemistry, 70(16), 6497-6500. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8274. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, nematicidal evaluation, and SAR study of benzofuran derivatives containing 2-carbonyl thiophene. Retrieved from [Link]
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Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5396. Available at: [Link]
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Reina, M., et al. (2023). Insect Antifeedant Benzofurans from Pericallis Species. Molecules, 28(2), 856. Available at: [Link]
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Water Quality Australia. (n.d.). Carbofuran in freshwater and marine water. Retrieved from [Link]
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Rainsford, K. D., & Whitehouse, M. W. (1980). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Pharmacy and Pharmacology, 32(11), 795-797. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
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Zhigileva, E. A., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. Available at: [Link]
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Hu, Y.-Q., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28384-28403. Available at: [Link]
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Hu, Y.-Q., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28384-28403. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. Retrieved from [Link]
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Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(11), 1351-1358. Available at: [Link]
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D'Andrea, P., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 713. Available at: [Link]
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Hejchman, E., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. Available at: [Link]
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Katritzky, A. R., et al. (2004). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Arkivoc, 2005(3), 117-127. Available at: [Link]
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Application Note: Determination of the Antioxidant Activity of 7-Hydroxybenzofuran-3(2H)-one using the DPPH Radical Scavenging Assay
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating cellular damage.[2][3] The benzofuran scaffold is a prominent heterocyclic structure found in many natural and synthetic compounds that exhibit a wide range of biological activities, including significant antioxidant potential.[1][4][5] 7-Hydroxybenzofuran-3(2H)-one is a benzofuran derivative of particular interest for its potential antioxidant properties.
This application note provides a comprehensive guide for determining the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is a rapid, simple, and widely used spectrophotometric assay for screening the radical scavenging activity of compounds.[3][6][7]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] DPPH is a stable free radical that has a deep violet color in solution due to its unpaired electron, with a characteristic absorption maximum at approximately 517 nm.[2][7][8] When DPPH accepts an electron or hydrogen radical from an antioxidant substance, it becomes reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine).[3][6] This reduction results in a color change from deep violet to a pale yellow, leading to a decrease in absorbance at 517 nm.[2][7] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound being tested.[7]
The reaction mechanism can be summarized as follows: DPPH• (violet) + AH (Antioxidant) → DPPH-H (pale yellow) + A• (Antioxidant radical)
The antioxidant effect of phenolic compounds like this compound generally occurs through two primary mechanisms: hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[8][9]
Diagram of the DPPH Radical Scavenging Mechanism
Caption: DPPH radical is reduced by an antioxidant, leading to a color change.
Materials and Reagents
-
This compound (Purity ≥98%)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) (M.W. 394.32 g/mol )
-
Ascorbic Acid or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) : Positive Control
-
Methanol or Ethanol : ACS grade or higher
-
96-well microplates
-
Micropipettes and tips
-
Volumetric flasks and beakers
-
Aluminum foil
Instrumentation
-
Microplate reader or UV-Vis spectrophotometer capable of reading absorbance at 517 nm.
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for dissolving DPPH)[10]
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
Preparation of Solutions
a) DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7][8]
-
This solution should be prepared fresh before each use.[7][10]
-
Expert Insight: It is crucial to ensure the DPPH is fully dissolved. Sonication for a few minutes can aid in complete dissolution.[10] The absorbance of the DPPH working solution should be checked before use and adjusted to be around 1.0 ± 0.2 at 517 nm to ensure consistency across experiments.[8][9]
-
b) this compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol or ethanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
c) Working Solutions of this compound:
-
Perform serial dilutions from the stock solution to prepare a range of concentrations (e.g., 10, 25, 50, 100, 200, 400 µg/mL).
-
The solvent used for dilution should be the same as that used for the stock solution (methanol or ethanol).
d) Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid or Trolox):
-
Prepare a 1 mg/mL stock solution of the chosen positive control in the same manner as the test compound.
-
Prepare a series of working solutions with concentrations comparable to the test compound.
Assay Procedure
The entire assay should be performed with minimal exposure to light.
a) Plate Setup:
-
Test Compound: Add 100 µL of the different concentrations of this compound working solutions into triplicate wells of a 96-well plate.
-
Positive Control: Add 100 µL of each concentration of the positive control into separate triplicate wells.
-
Blank (for spectrophotometer zeroing): Add 200 µL of the solvent (methanol or ethanol) into triplicate wells.
-
Negative Control (100% DPPH radical): Add 100 µL of the solvent into another set of triplicate wells. This represents the reaction without an antioxidant.
b) Reaction Initiation:
-
Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
c) Incubation:
-
Incubate the plate in the dark at room temperature (e.g., 25°C) for 30 minutes.[8][10]
-
Causality: The incubation period allows the reaction between the antioxidant and DPPH to reach a steady state. The optimal incubation time can vary depending on the antioxidant's reactivity and should be determined empirically if necessary.
-
d) Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Use the blank wells to zero the spectrophotometer.
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant activity assay.
Data Analysis
Calculation of Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the negative control (DPPH solution without the test compound).
-
Asample is the absorbance of the DPPH solution with the test compound.[11][12]
Determination of IC50
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] A lower IC50 value indicates a higher antioxidant activity.
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
The IC50 value can be determined from the graph by linear regression analysis.[12][13] From the equation of the line (y = mx + c), where y = 50, the corresponding x value (concentration) can be calculated as: IC50 = (50 - c) / m [13]
Sample Data Presentation
| Concentration (µg/mL) | Absorbance (Mean ± SD) | % Inhibition |
| Negative Control | 0.985 ± 0.015 | 0 |
| 10 | 0.850 ± 0.012 | 13.7 |
| 25 | 0.695 ± 0.018 | 29.4 |
| 50 | 0.510 ± 0.011 | 48.2 |
| 100 | 0.325 ± 0.009 | 67.0 |
| 200 | 0.150 ± 0.014 | 84.8 |
Note: This is hypothetical data for illustrative purposes.
Interpretation of Results and Trustworthiness
The IC50 value of this compound should be compared to that of a standard antioxidant like Ascorbic Acid or Trolox.[10] This comparison provides a relative measure of its antioxidant potency. A self-validating system is ensured by running a positive control in parallel, which confirms that the assay is performing as expected. The reproducibility of the results should be confirmed by performing the assay in at least triplicate.
Limitations and Considerations
-
Solvent Compatibility: The DPPH radical is soluble in organic solvents, which may not be suitable for all samples.[2]
-
Color Interference: If the test compound has absorbance near 517 nm, it can interfere with the assay. A sample blank (sample without DPPH) should be run to correct for this.
-
Reaction Kinetics: The reaction between DPPH and antioxidants can be complex, with some reactions being very fast and others slow. The fixed 30-minute incubation time provides a standardized endpoint but may not capture the complete reaction kinetics for all compounds.[8]
-
Physiological Relevance: The DPPH assay is a chemical assay and does not fully replicate biological conditions.[2]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability in replicates | Inaccurate pipetting, incomplete mixing, plate edge effects. | Calibrate pipettes, ensure thorough mixing after adding DPPH, avoid using the outer wells of the plate. |
| Low or no inhibition observed | Test compound has weak antioxidant activity, incorrect concentration. | Test a wider range of higher concentrations. Verify the activity of the positive control. |
| Absorbance of control too low/high | DPPH solution degraded or improperly prepared. | Prepare fresh DPPH solution for each experiment. Ensure the absorbance is within the optimal range (1.0 ± 0.2). |
References
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 549-555. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Retrieved from [Link]
-
ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?. Retrieved from [Link]
-
Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]
-
ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays?. Retrieved from [Link]
-
Londoño-Londoño, J., et al. (2016). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
-
ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]
-
Scirp.org. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. Retrieved from [Link]
-
El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIH. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. Retrieved from [Link]
-
Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for In Vitro Anti-inflammatory Studies of 7-Hydroxybenzofuran-3(2H)-one Derivatives
Introduction: Targeting Inflammation with Benzofuran Scaffolds
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β); inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2); and the enzymes that produce them, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
At the heart of this process lie intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways, when activated by stimuli like bacterial lipopolysaccharide (LPS), trigger the transcription of genes encoding the aforementioned inflammatory mediators.[4] Consequently, inhibiting the NF-κB and MAPK pathways is a cornerstone strategy in the development of novel anti-inflammatory therapeutics.
Benzofuran derivatives have garnered significant attention as a versatile class of heterocyclic compounds with a broad range of biological activities.[5][6] Their unique structural framework makes them promising candidates for drug discovery. This guide focuses on derivatives of the 7-Hydroxybenzofuran-3(2H)-one scaffold[7], providing a comprehensive suite of validated protocols to systematically evaluate their in vitro anti-inflammatory potential. We will detail the methodologies for assessing cytotoxicity, quantifying key inflammatory markers, and elucidating the underlying mechanism of action by probing the NF-κB and MAPK signaling cascades.
Experimental Strategy: A Validated Workflow for Screening and Mechanistic Insight
The successful evaluation of a compound's anti-inflammatory potential requires a multi-step, logical approach. The workflow begins with a broad screening for anti-inflammatory activity and narrows down to specific molecular targets and mechanisms. The choice of a cellular model is critical; RAW 264.7 murine macrophages are the industry standard for this application.[1][2] These cells are highly responsive to LPS, a component of Gram-negative bacteria cell walls, which reliably activates the Toll-like receptor 4 (TLR4) signaling cascade, mimicking an inflammatory response in vitro.[8][9]
This workflow ensures that the observed effects are genuinely anti-inflammatory and not a result of compound-induced cell death. It provides a clear path from initial hit identification to a deeper understanding of the compound's mechanism of action.
Caption: Overall experimental workflow for screening and validation.
Protocol 1: Assessment of Compound Cytotoxicity
Causality and Rationale: Before assessing anti-inflammatory properties, it is imperative to determine the concentration range at which the test compounds do not exhibit toxicity. A reduction in inflammatory markers could be falsely attributed to an anti-inflammatory effect when, in reality, it is merely a consequence of cell death. The MTT and CCK-8 assays are reliable colorimetric methods based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[5][10] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Step-by-Step Methodology (CCK-8 Assay):
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1–2 x 10⁵ cells/mL (1 x 10⁴ to 2 x 10⁴ cells per 100 µL) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Treatment: The next day, prepare serial dilutions of the this compound derivatives in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24 hours. This duration matches the subsequent inflammation assays.[9]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]
-
Final Incubation: Incubate the plate for 1-2 hours at 37°C until the wells with viable cells turn a distinct orange color.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as follows: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
-
Self-Validation: A compound is considered non-toxic if cell viability remains ≥ 90%. The highest concentrations that meet this criterion should be used for subsequent anti-inflammatory experiments.
-
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Causality and Rationale: Upon stimulation with LPS, macrophages dramatically upregulate the expression of iNOS, which produces large quantities of NO. NO is a potent pro-inflammatory mediator. Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity.[8] The Griess assay provides a simple and effective method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[5][8]
Detailed Step-by-Step Methodology (Griess Assay):
-
Cell Seeding and Adherence: Seed and incubate RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Remove the culture medium. Add 100 µL of fresh medium containing the non-toxic concentrations of your test compounds (determined in Protocol 1).
-
Incubation: Incubate for 1 hour to allow the compounds to enter the cells and engage their targets.[8]
-
Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 100-200 ng/mL.[11] Do not add LPS to the negative control wells. Include a positive control (LPS + vehicle).
-
Incubation for Inflammation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[8]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Self-Validation: A dose-dependent decrease in NO production indicates a positive anti-inflammatory effect. Celecoxib or other known anti-inflammatory agents can be used as a positive control for inhibition.[5]
-
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Causality and Rationale: TNF-α, IL-6, and IL-1β are hallmark cytokines that amplify and sustain the inflammatory response.[12] Measuring the secretion of these proteins provides a more comprehensive profile of a compound's anti-inflammatory efficacy. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this application due to its high sensitivity and specificity, allowing for precise quantification of individual cytokines in the cell culture medium.[10][13]
Detailed Step-by-Step Methodology (Using Commercial ELISA Kits):
-
Sample Preparation: Prepare samples in the same manner as the Griess Assay (Protocol 2, steps 1-6). Collect the cell culture supernatants after 24 hours of LPS stimulation. If not used immediately, store supernatants at -80°C.
-
ELISA Procedure: Follow the manufacturer's protocol provided with the commercial ELISA kits for TNF-α, IL-6, and IL-1β. The general steps are as follows:
-
Add standards and samples to the wells of the antibody-pre-coated microplate. Incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest. Incubate.
-
Wash the plate.
-
Add Streptavidin-HRP (Horseradish Peroxidase). Incubate.
-
Wash the plate.
-
Add a TMB substrate solution. A color will develop in proportion to the amount of cytokine present.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the specific cytokine in each sample. Calculate the percentage of inhibition for each compound compared to the LPS-only control.
-
Self-Validation: The protocol is validated by the clear dose-response curve of the provided standards and the significant increase in cytokine levels in the LPS-stimulated control compared to the unstimulated control.
-
Data Presentation: Summarizing Inhibitory Activity
Quantitative data from the preceding assays should be summarized to facilitate comparison between derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to denote the potency of an inhibitor.
| Derivative ID | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| BF-001 | > 100 | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 |
| BF-002 | > 100 | 25.7 ± 3.1 | 30.1 ± 3.5 | 35.8 ± 4.0 |
| BF-003 | 75.4 ± 6.2 | 8.9 ± 0.9 | 10.4 ± 1.2 | 12.1 ± 1.5 |
| Celecoxib | > 100 | 32.1 ± 1.7[5] | 28.9 ± 2.9 | 31.5 ± 3.3 |
Table represents hypothetical data for illustrative purposes.
Protocol 4: Elucidating the Mechanism via Western Blot Analysis
Causality and Rationale: To understand how the this compound derivatives inhibit inflammation, we must investigate their effects on the upstream signaling pathways. The NF-κB and MAPK pathways are the primary targets.[2][14]
-
NF-κB Pathway: In resting cells, NF-κB (a p65/p50 dimer) is held inactive in the cytoplasm by an inhibitor protein, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (iNOS, COX-2, TNF-α, etc.).[1][15]
-
MAPK Pathway: LPS also activates a cascade of kinases, including p38, ERK, and JNK. The phosphorylated forms of these MAPKs activate other transcription factors that work in concert with NF-κB to promote inflammation.[3][16]
Western blotting allows for the detection of these specific proteins and, crucially, their phosphorylated (activated) forms, providing a direct readout of pathway activity.[2][17]
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once they reach ~80% confluency, pre-treat with test compounds for 1 hour, then stimulate with LPS (100-200 ng/mL) for a shorter duration (e.g., 30-60 minutes for phosphorylation events, 24 hours for total protein expression like iNOS/COX-2).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This is critical for equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting your proteins of interest (e.g., anti-p-p65, anti-p-p38, anti-iNOS, anti-COX-2, and loading controls like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize to the total protein level (e.g., p-p38 vs. total p38).
-
Self-Validation: A valid experiment will show low basal phosphorylation in control cells, high phosphorylation in LPS-stimulated cells, and a dose-dependent reduction in phosphorylation in cells treated with active compounds.
-
Protocol 5 (Optional): Cell-Free Enzyme Inhibition Assays
Causality and Rationale: While cell-based assays demonstrate a compound's effect in a biological system, they do not confirm direct interaction with a specific enzyme. Cell-free assays for COX-2 and 5-Lipoxygenase (5-LOX) can determine if the derivatives are direct inhibitors of these key enzymes in the arachidonic acid pathway.[18] This is valuable for lead optimization and understanding structure-activity relationships (SAR). Commercial fluorometric or colorimetric inhibitor screening kits are readily available and provide a high-throughput compatible format.[19][20]
General Methodology (Using a Screening Kit):
-
Assay Preparation: Prepare the assay buffer, enzyme (e.g., human recombinant COX-2), and substrate (e.g., arachidonic acid) as per the kit's instructions.
-
Compound Addition: Add the test derivatives at various concentrations to the wells of a 96-well plate.
-
Initiate Reaction: Add the enzyme and then the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate for the time specified in the protocol.
-
Signal Detection: Measure the fluorescence or absorbance. The signal is proportional to the enzyme's activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
-
Self-Validation: The kit includes a positive control inhibitor (e.g., Celecoxib for COX-2)[18], which should yield an IC₅₀ value within the range specified by the manufacturer.
-
Conclusion and Forward Outlook
This guide provides a robust and validated framework for the comprehensive in vitro evaluation of this compound derivatives as potential anti-inflammatory agents. By systematically progressing from initial cytotoxicity and activity screening to detailed mechanistic studies of the NF-κB and MAPK pathways, researchers can efficiently identify promising lead compounds. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and interpretable data. The insights gained from these studies will be crucial for guiding future medicinal chemistry efforts and advancing the development of novel benzofuran-based therapeutics for inflammatory diseases.
References
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Ma, P., Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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Kumar, K. A., Reddy, T. C., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. NIScPR Online Periodical Repository. Available at: [Link]
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Chen, Y., Chen, R., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences. Available at: [Link]
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Lian, G., Liu, Y., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation. Available at: [Link]
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Al-Majdhoub, A. O., Al-Oqail, M. M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. Available at: [Link]
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Greb, A., Ubeaud, G., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules. Available at: [Link]
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Mutschlechner, S., & Garner-Spitzer, E. (2016). NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein. PLOS ONE. Available at: [Link]
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Karatoprak, G. Ş., Göger, F., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]
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Shaik, A. B., & Kunta, J. (2020). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. Available at: [Link]
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Shaik, A. B., & Kunta, J. (2020). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. ResearchGate. Available at: [Link]
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Chen, Y., Chen, R., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. Available at: [Link]
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Zhang, Y., Wang, Y., et al. (2024). Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. MDPI. Available at: [Link]
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Kim, D. H., Kim, D. W., et al. (2020). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI. Available at: [Link]
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Wang, C. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. Available at: [Link]
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Roy, K., & Chauhan, D. S. (2018). Cytokine quantification (HGF, PDGF, IL-1RA, IL-6, and TNF-α) in the... ResearchGate. Available at: [Link]
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Lee, W. J., Lee, M. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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Zhou, Y., Wang, J., et al. (2022). Analysis of NF-κB and MAPK signaling activation. (A) Effects of various... ResearchGate. Available at: [Link]
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Wang, Z., Zhang, J., et al. (2024). Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
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Tejedor, F. J., De-la-Fuente, M., et al. (2019). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Scientific Reports. Available at: [Link]
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Nunes, J. P. S., da Silva, K. A. B., et al. (2014). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Anesthesia and Analgesia. Available at: [Link]
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Wang, Y., Liu, X., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Annals of Translational Medicine. Available at: [Link]
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Tan, J. S., Ramasamy, R., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Chen, Y., Chen, R., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]
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Cellular models for testing 7-Hydroxybenzofuran-3(2H)-one bioactivity
An Application Guide: Cellular Models for Interrogating the Bioactivity of 7-Hydroxybenzofuran-3(2H)-one
Abstract
This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold present in numerous natural and synthetic molecules with significant biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1][2] Determining the specific bioactivity of a novel derivative like this compound requires a systematic and robust screening approach. This guide provides a comprehensive framework of application notes and detailed protocols for academic and industry researchers to investigate the compound's potential cytotoxic, antioxidant, and anti-inflammatory properties using established in vitro cellular models. The narrative follows a logical screening cascade, from initial cytotoxicity assessment to mechanistic studies of key signaling pathways such as Nrf2 and NF-κB. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices and the inclusion of critical controls.
Introduction: A Strategic Approach to Bioactivity Screening
The journey from a compound of interest to a validated bioactive agent is methodical. For this compound, a molecule with a phenolic hydroxyl group and a lactone moiety, a rational screening strategy is to first establish its cellular safety profile and then probe for bioactivities commonly associated with its structural motifs.
This guide is structured as a decision-making workflow.
-
Part 1: Foundational Viability and Cytotoxicity Assessment. Before any mechanistic study, we must understand the compound's effect on cell health. Does it inhibit proliferation, is it cytotoxic, and at what concentrations?
-
Part 2: Investigation of Antioxidant Properties. Given the phenolic structure, a primary hypothesis is its ability to counteract oxidative stress. We will explore both direct radical scavenging and the potential activation of endogenous antioxidant responses.
-
Part 3: Elucidation of Anti-Inflammatory Effects. Oxidative stress and inflammation are intrinsically linked.[3] Therefore, we will investigate the compound's ability to modulate key inflammatory signaling pathways.
-
Part 4: Mechanistic Apoptosis Assays. If the compound demonstrates significant cytotoxicity in Part 1, we will provide protocols to determine if it induces programmed cell death.
This structured approach ensures that resources are used efficiently and that the resulting data tells a coherent story about the compound's cellular effects.
Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability
Scientific Rationale: The initial step in characterizing any compound is to determine its concentration-dependent effect on cell viability and proliferation. This establishes a therapeutic or experimental window. Concentrations that are non-toxic can be used for subsequent assays (e.g., antioxidant, anti-inflammatory), while cytotoxic concentrations may point towards anti-cancer potential. The MTT assay is a robust, colorimetric method based on the principle that viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]
Protocol 1.1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Selected cell line (e.g., HeLa, HEK293 for general cytotoxicity; RAW 264.7 macrophages for subsequent inflammation studies)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[4]
-
Sterile 96-well plates, flat-bottom
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for "medium only" (blank) and "cells only" (vehicle control).
-
Incubate overnight (18-24 hours) to allow cells to attach and resume growth.[4]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from your DMSO stock. For example, prepare concentrations from 200 µM down to 1.56 µM.
-
The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments. Prepare a vehicle control medium containing the same final DMSO concentration.
-
Carefully aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells.
-
Add 100 µL of solubilization solution to each well.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
| Parameter | Description |
| Vehicle Control | Cells treated with medium containing the same concentration of DMSO as the highest compound dose. Represents 100% viability. |
| Positive Control | (Optional) A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance. |
| Blank Control | Wells containing only culture medium, MTT, and solubilization buffer. Corrects for background absorbance.[6] |
Part 2: Investigating Antioxidant Potential
Scientific Rationale: Many phenolic compounds exert antioxidant effects through two primary mechanisms: 1) Direct scavenging of reactive oxygen species (ROS), and 2) Upregulation of endogenous antioxidant defense systems.[7] A key regulator of the latter is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[3] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9]
Workflow for Assessing Antioxidant Activity
Caption: Workflow for evaluating direct and indirect antioxidant effects.
Protocol 2.1: Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent intracellular ROS formation.[10] The cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is non-fluorescent. Once inside the cell, esterases cleave the diacetate group, trapping the polar DCFH molecule. ROS then oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).[7][11] An effective antioxidant will reduce the rate of DCF formation.
Materials:
-
Human hepatocarcinoma HepG2 cells (commonly used for CAA assays).[11]
-
Black, clear-bottom 96-well plates.
-
DCFH-DA probe.
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as a ROS generator.
-
Quercetin (as a positive control).[11]
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate overnight.
-
Compound Loading: Remove medium and wash cells with PBS. Add 100 µL of medium containing various concentrations of this compound (or Quercetin) and 25 µM DCFH-DA. Incubate for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment medium, wash cells three times with PBS. Add 100 µL of 600 µM AAPH to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence every 5 minutes for 1 hour.
Data Analysis:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
Determine the CAA unit for each concentration:
-
CAA Unit = 100 - (AUC_sample / AUC_control) * 100
-
-
Results can be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.[11]
Protocol 2.2: Nrf2 Pathway Activation Analysis
A. Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
Principle: qPCR is a highly sensitive method to measure changes in gene expression.[12] By quantifying the mRNA levels of Nrf2 target genes like HO-1 and NQO1, we can determine if the compound activates the Nrf2-ARE pathway.[13]
Step-by-Step Methodology:
-
Cell Treatment & RNA Extraction:
-
Seed cells (e.g., HepG2) in a 6-well plate. Treat with non-toxic concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., Sulforaphane) for 6-24 hours.
-
Lyse cells and extract total RNA using a commercial kit (e.g., Trizol or column-based kits). Ensure high purity (A260/280 ratio ~1.8-2.0).
-
-
cDNA Synthesis (Reverse Transcription):
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward/reverse primers for your target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each gene. The Ct is the cycle number at which the fluorescence signal crosses a defined threshold.[15]
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt = Ct_target_gene - Ct_housekeeping_gene
-
ΔΔCt = ΔCt_treated_sample - ΔCt_vehicle_control
-
Fold Change = 2^(-ΔΔCt)
-
B. Western Blot for Nrf2 Nuclear Translocation
Principle: Western blotting allows for the detection and semi-quantification of specific proteins.[16][17] To confirm Nrf2 activation, we can measure the increase of Nrf2 protein in the nuclear fraction of treated cells compared to the cytoplasmic fraction.
Step-by-Step Methodology:
-
Cell Treatment & Fractionation:
-
Treat cells as described for qPCR.
-
After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit. This step is critical to separate the protein pools.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
Part 3: Elucidating Anti-Inflammatory Effects
Scientific Rationale: The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[21] In the canonical pathway, inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α lead to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[22][23] An anti-inflammatory compound may inhibit this pathway by preventing IκBα degradation or p65 nuclear translocation.
NF-κB Canonical Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Protocol 3.1: Western Blot for NF-κB Pathway Proteins
Principle: This assay assesses the compound's ability to inhibit key steps in NF-κB activation. We will measure the levels of IκBα (which should decrease upon stimulation) and phosphorylated p65 (p-p65), a marker of its activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Use a relevant cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes.[24]
-
Seed cells in 6-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Include a positive control for inhibition (e.g., Bay 11-7082).
-
Stimulate inflammation by adding LPS (1 µg/mL) for 30-60 minutes. Include an unstimulated control (vehicle only) and a stimulated control (LPS + vehicle).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer, and membrane blocking as described in Protocol 2.2b.
-
Incubate the membrane with primary antibodies against:
-
Phospho-p65 (Ser536)
-
Total p65
-
IκBα
-
β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate.
-
Quantify band intensity using densitometry software. Normalize p-p65 to total p65, and IκBα to β-actin. Compare the treated groups to the LPS-stimulated control.
-
Part 4: Probing for Pro-Apoptotic Activity
Scientific Rationale: If the initial MTT assay reveals potent cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[25] Measuring its activity provides a direct readout of apoptosis induction.
Protocol 4.1: Caspase-3/7 Activity Assay
Principle: This assay utilizes a synthetic substrate containing the caspase-3 recognition sequence DEVD, which is conjugated to a reporter molecule (either a chromophore like p-nitroaniline (pNA) or a fluorophore like AMC).[25] When activated caspase-3 in the cell lysate cleaves the substrate, the reporter molecule is released and can be quantified spectrophotometrically or fluorometrically.
Materials:
-
Cancer cell line sensitive to apoptosis (e.g., Jurkat, HL-60).
-
Commercial Caspase-3/7 activity assay kit (e.g., colorimetric or fluorometric).
-
Etoposide or Staurosporine (as a positive control for apoptosis induction).
-
White or clear 96-well plates (depending on the assay type).
-
Plate reader (absorbance at 405 nm for colorimetric, or fluorescence Ex/Em ~380/460 nm for fluorometric).
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with IC₅₀ and supra-IC₅₀ concentrations of this compound, a vehicle control, and a positive control (e.g., 1 µM Staurosporine) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Pellet suspension cells by centrifugation or lyse adherent cells directly in the wells by adding the lysis buffer provided in the kit.
-
Incubate on ice for 10-15 minutes.[26]
-
-
Caspase Activity Measurement:
-
Transfer the lysate to a new plate (if necessary).
-
Prepare a reaction master mix containing the assay buffer and the DEVD-reporter substrate according to the kit manufacturer's protocol.[27]
-
Add the master mix to each well containing cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.[26]
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from a "reagent blank" well.
-
Calculate the fold-increase in caspase-3/7 activity by comparing the readings of the treated samples to the vehicle-treated control. A significant increase indicates the induction of apoptosis.
Summary and Integrated Workflow
The protocols outlined in this guide provide a comprehensive, tiered approach to characterizing the bioactivity of this compound. By starting with a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic assays, researchers can efficiently build a detailed profile of the compound's cellular effects. This systematic investigation is crucial for identifying its potential as a therapeutic agent, whether as a cytoprotective antioxidant and anti-inflammatory molecule or as a pro-apoptotic anti-cancer compound.
Overall Investigative Workflow
Caption: A decision-tree workflow for investigating compound bioactivity.
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Application Notes and Protocols for Anticancer Research using 7-Hydroxybenzofuran-3(2H)-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Benzofuranones in Oncology
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, derivatives of benzofuran-3(2H)-one, also known as aurones, have garnered significant attention for their potent and diverse pharmacological activities, including notable anticancer properties.[2][3] These compounds, structurally isomeric to flavones, are of profound interest due to their ability to interact with a variety of key molecular targets implicated in tumorigenesis.[4][5]
This guide focuses specifically on derivatives of the 7-Hydroxybenzofuran-3(2H)-one scaffold and its close analogs. We will delve into their mechanisms of action, provide field-tested protocols for their evaluation, and offer insights into data interpretation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising class of molecules.
Section 1: Key Mechanisms of Action in Cancer Therapy
This compound derivatives exert their anticancer effects through multiple mechanisms, often by targeting signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Critical Cell Cycle Kinases
A primary mechanism for many benzofuranone derivatives is the inhibition of kinases that regulate cell cycle progression. Overexpression and aberrant activity of these kinases are hallmarks of many cancers.[6]
-
Aurora Kinase B (AURKB) Inhibition: AURKB is a serine/threonine kinase essential for accurate chromosome segregation and cytokinesis during mitosis.[7][8] Its overexpression is common in various tumors and is linked to aneuploidy and genomic instability.[9] Certain benzofuran-3(2H)-one derivatives have been identified as potent inhibitors of AURKB. By binding to the kinase domain, these compounds prevent the phosphorylation of downstream targets like histone H3, leading to mitotic arrest (G2/M phase), failed cell division (mitotic catastrophe), and subsequent apoptosis.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs, in complex with their cyclin partners, are master regulators of the cell cycle.[10] Aurone derivatives have been shown to disrupt CDK2/Cyclin A and CyclinB1/CDK1 complexes.[10][11] This inhibition blocks the transition between cell cycle phases, typically causing cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[10]
Featured Pathway: Aurora B Kinase Signaling
The diagram below illustrates the central role of Aurora B Kinase in mitosis and the disruptive effect of an inhibitory this compound derivative.
Caption: Inhibition of Aurora B Kinase by a benzofuranone derivative disrupts mitosis.
Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathway
Solid tumors often contain regions of low oxygen, or hypoxia.[12] Cancer cells adapt to this stress by activating the HIF-1 pathway, which controls genes involved in angiogenesis (new blood vessel formation), metabolic reprogramming (glycolysis), and metastasis.[13][14] Inhibition of the HIF-1 pathway is a compelling anticancer strategy. Certain benzofuran derivatives have been shown to inhibit the proliferation of cancer cells, including those with p53 mutations, by suppressing the HIF-1 pathway.[15] This action can starve the tumor of nutrients and prevent its spread.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural process that is often evaded by cancer cells. Many effective chemotherapeutic agents work by reactivating this process. Benzofuran-3(2H)-one derivatives have been shown to be potent inducers of apoptosis.[16] This is often confirmed by observing:
-
Morphological Changes: Cell shrinkage and membrane blebbing.
-
Biochemical Changes: Externalization of phosphatidylserine (PS) on the cell membrane, activation of caspase enzymes (e.g., caspase-3/7), and cleavage of poly(ADP-ribose) polymerase (PARP).[16]
-
Gene Expression Changes: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[16]
Section 2: Experimental Protocols & Application Notes
The following protocols provide a robust framework for evaluating the anticancer potential of novel this compound derivatives.
Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC50 value). This is a primary screening assay to gauge potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[17] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.[19]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate for 4 hours at 37°C, 5% CO₂. During this time, purple crystals will form within viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Application Note (Causality): The choice of a 48-72 hour incubation period is critical. It must be long enough for the compound to exert its biological effect (e.g., complete one to two cell cycles) but not so long that the control cells become over-confluent, which would invalidate the results.
Workflow for Anticancer Evaluation of a Novel Derivative
This diagram outlines the logical progression from initial screening to mechanistic studies.
Caption: A typical workflow for characterizing a new anticancer compound.
Protocol 2.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[21] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. Treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.[22]
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[23]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL) to the cell suspension.[24]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare).
-
Application Note (Self-Validation): It is crucial to include unstained, Annexin V-only, and PI-only controls. These controls are not just for background subtraction but are essential for setting the proper compensation and gates on the flow cytometer, ensuring that the spectral overlap between the fluorophores is corrected and the populations are accurately identified.[21]
Protocol 2.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Purpose: To determine the effect of a compound on cell cycle progression and identify arrest at specific phases (G0/G1, S, or G2/M).
Principle: PI is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] This allows for the differentiation of cells based on their cell cycle phase: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Methodology:
-
Cell Treatment: Treat cells as described in Protocol 2.2.
-
Cell Harvesting: Collect and wash cells with 1X PBS.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents clumping. Fix for at least 30 minutes on ice (or store at -20°C for weeks).[25][26]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with cold 1X PBS to remove the ethanol.[27]
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL). This step is critical because PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis.[22] Incubate for 30 minutes at room temperature.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[25]
-
Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width plot) to gate out cell doublets and aggregates.
-
Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram data and quantify the percentage of cells in each phase.
Application Note (Expertise): Ethanol fixation permeabilizes the cell membrane and dehydrates the cells. The dropwise addition while vortexing is a key technical step to prevent irreversible cell aggregation, which would otherwise lead to their exclusion from analysis as "doublets," skewing the final population percentages.
Protocol 2.4: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)
Purpose: To evaluate the antitumor efficacy of a lead compound in a living organism, providing crucial preclinical data on whether in vitro activity translates to an in vivo setting.
Principle: Human cancer cells are injected into immunodeficient mice (e.g., athymic nude or SCID mice) where they can grow as a solid tumor.[28][29] The effect of the test compound on tumor growth is then monitored over time.[30]
Methodology (High-Level Overview):
-
Cell Preparation: Culture the desired human cancer cell line. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject approximately 1-10 x 10⁶ cells into the flank of each immunodeficient mouse.[28]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment and control groups. Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dose. The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume (typically using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the therapeutic efficacy.
Application Note (Trustworthiness): The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, is becoming more common.[29] While more complex, PDX models often better recapitulate the heterogeneity and microenvironment of human tumors, providing more predictive data for clinical efficacy.[29]
Section 3: Data Presentation
Quantitative data, such as IC50 values, should be summarized in a clear, tabular format for easy comparison across different cell lines and compounds.
Table 1: Example Cytotoxicity Data for Benzofuran-3(2H)-one Derivatives
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| BF-01 | Unsubstituted | MCF-7 (Breast) | 70.14 | [31] |
| BF-02 | 5-Bromo | MCF-7 (Breast) | 52.79 | [31] |
| BF-03 | Unsubstituted | A549 (Lung) | 1.48 | [1] |
| BF-04 | p-Methoxy group | A549 (Lung) | >50 | [1] |
| BF-05 | 6-methoxy | HCT-116 (Colon) | 0.87 | [1] |
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Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
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Application Notes and Protocols for the Purification of Synthesized 7-Hydroxybenzofuran-3(2H)-one by Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 7-Hydroxybenzofuran-3(2H)-one, a significant heterocyclic compound with applications in medicinal chemistry and drug development. Recognizing the critical importance of purity for subsequent research and development activities, this document outlines two robust chromatographic strategies: an initial purification via normal-phase flash chromatography and a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC). This dual approach ensures the removal of a broad spectrum of impurities, from non-polar byproducts to closely related polar analogues. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind the methodologies and practical, step-by-step instructions to achieve high-purity this compound.
Introduction: The Significance of Purifying this compound
This compound, also known as 7-hydroxy-3-coumaranone, is a key structural motif found in various biologically active molecules. Its derivatives have been explored for their potential as inhibitors of enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), highlighting their relevance in the development of novel therapeutics. The presence of impurities, even in small amounts, can significantly impact the outcomes of biological assays and skew structure-activity relationship (SAR) studies. Therefore, the isolation of this compound in high purity is a prerequisite for its use in any research or drug development pipeline.
This application note provides a detailed guide to the chromatographic purification of this compound, addressing the common challenges associated with the separation of phenolic compounds.
Understanding the Analyte: Chemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | |
| Molecular Weight | 150.13 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Polarity | Polar, due to the phenolic hydroxyl and ketone groups | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone) | General knowledge |
The presence of a phenolic hydroxyl group makes the compound acidic and susceptible to oxidation, particularly at basic pH. This is a critical consideration for the selection of chromatographic conditions to prevent degradation of the target molecule.
Synthesis Context: Anticipating Impurities
While various synthetic routes to benzofuranones exist, a common approach involves the cyclization of a suitably substituted acetophenone. For this compound, a plausible precursor is 2',3'-dihydroxyacetophenone. The synthesis may involve steps such as etherification, cyclization, and deprotection, which can introduce a range of impurities.
Potential Impurities Include:
-
Unreacted starting materials (e.g., 2',3'-dihydroxyacetophenone).
-
Reagents and catalysts from the synthesis.
-
Byproducts from side reactions (e.g., incomplete cyclization, over-alkylation).
-
Positional isomers, which can be particularly challenging to separate.
A well-designed purification protocol must be capable of resolving the target compound from this complex mixture.
Principles of Chromatographic Separation
The choice between normal-phase and reverse-phase chromatography is a critical decision in developing a purification strategy.
Normal-Phase Chromatography (NPC)
In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar compounds, like this compound, will have a strong affinity for the stationary phase and will be retained longer. Increasing the polarity of the mobile phase will decrease the retention time.
-
Rationale for Use: NPC is often the method of choice for the initial, large-scale purification of moderately polar compounds from a crude reaction mixture, especially when the impurities are significantly less polar. Given that this compound is soluble in organic solvents like ethyl acetate, NPC is a suitable starting point.
Reverse-Phase Chromatography (RPC)
RPC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). In this mode, non-polar compounds are retained more strongly.
-
Rationale for Use: RP-HPLC is a high-resolution technique ideal for the final polishing of the compound to achieve high purity. It is particularly effective for separating compounds with subtle differences in hydrophobicity, such as positional isomers or closely related polar impurities that may co-elute in NPC.
Experimental Protocols
This section provides detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Initial Purification by Normal-Phase Flash Chromatography
This protocol is designed for the initial cleanup of the crude synthesized product.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh) for flash chromatography
-
HPLC-grade solvents: Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated, with UV254 indicator)
-
UV lamp
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 80:20, 70:30, 60:40 Hexane:EtOAc).
-
The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the mobile phase determined from the TLC analysis.
-
A gradient elution is often more effective for complex mixtures. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% EtOAc in hexane over several column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the partially purified this compound.
-
Chromatographic Parameters for Flash Chromatography:
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Gradient Profile | Start with 90:10 Hexane:EtOAc, gradually increasing to 50:50 Hexane:EtOAc |
| Detection | TLC with UV visualization at 254 nm |
Protocol 2: Final Purification by Reverse-Phase HPLC
This protocol is for achieving high purity (>98%) of the target compound.
Materials and Equipment:
-
Partially purified this compound from flash chromatography
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC-grade solvents: Acetonitrile (ACN), Water
-
Formic acid (for mobile phase modification)
-
0.45 µm syringe filters
Methodology:
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below. An acidic modifier like formic acid is recommended to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
A gradient elution is generally preferred for resolving closely eluting impurities.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze an aliquot of the collected fraction using the same HPLC method to confirm its purity.
-
-
Solvent Removal:
-
Remove the organic solvent from the collected fraction using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
-
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10-20 µL |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Results and Discussion: Expected Outcomes and Troubleshooting
Following the described protocols, a significant increase in purity is expected at each stage.
Expected Purity at Each Stage:
| Stage | Expected Purity | Method of Analysis |
| Crude Product | < 70% | HPLC |
| After Flash Chromatography | 90-95% | HPLC |
| After RP-HPLC | > 98% | HPLC |
Troubleshooting Common Issues:
-
Poor Separation in Flash Chromatography: If the separation is not effective, consider using a shallower gradient or a different solvent system. Ensure the column is packed properly and not overloaded.
-
Peak Tailing in HPLC: This is common for phenolic compounds. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the hydroxyl group and improve peak shape.
-
Compound Degradation: Phenolic compounds can be sensitive to pH and oxidation. It is advisable to work with degassed solvents and avoid basic conditions. The stability of the compound in the chosen mobile phase should be confirmed if degradation is suspected.
-
Co-elution of Isomers: The separation of positional isomers can be challenging. Optimization of the HPLC method, including trying different stationary phases (e.g., phenyl-hexyl) or mobile phase modifiers, may be necessary.
Conclusion
The successful purification of synthesized this compound is a critical step in its journey from the laboratory to potential therapeutic applications. The dual-pronged approach of normal-phase flash chromatography for initial cleanup followed by reverse-phase HPLC for final polishing provides a robust and reliable pathway to obtaining this valuable compound in high purity. By understanding the chemical nature of the target molecule and the principles of chromatography, researchers can effectively overcome the challenges associated with its purification and proceed with confidence in their downstream applications.
References
- Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., Pascal, J. M., Trombetta, L. D., Fronczek, F. R., & Talele, T. T. (2014).
Application Notes and Protocols: Utilizing 7-Hydroxybenzofuran-3(2H)-one for the Investigation of Oxidative Stress
I. Introduction: The Imperative for Precise Oxidative Stress Monitoring
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease[1][2]. The hydroxyl radical (•OH) is the most potent and damaging of these species, reacting indiscriminately with a wide array of biomolecules[3][4]. Consequently, the development of sensitive and selective methods for the detection of these transient species in living systems is paramount for both fundamental research and the development of novel therapeutics.
Fluorescent probes have emerged as indispensable tools for the real-time, spatiotemporal visualization of ROS within cellular environments[5][6][7]. This guide details the application of 7-Hydroxybenzofuran-3(2H)-one, a member of the benzofuranone family, as a potential fluorescent probe for studying oxidative stress. While direct applications of this specific molecule are emerging, its structural similarity to other fluorescent benzofuranone and coumarin derivatives suggests its utility in this context[8][9][10]. This document provides a hypothesized mechanism of action and comprehensive protocols to guide researchers in its potential use.
II. Principle of Detection: A Hypothesized Mechanism
The proposed mechanism for this compound as a "turn-on" fluorescent probe for hydroxyl radicals is predicated on the high reactivity of the electron-rich phenol moiety. In its native state, the probe is weakly fluorescent. Upon reaction with a highly reactive oxygen species like the hydroxyl radical, it is hypothesized to undergo an oxidation and subsequent rearrangement to a more highly conjugated and fluorescent species.
The hydroxyl radical is proposed to attack the phenolic ring, leading to the formation of a highly fluorescent, oxidized product. This reaction is designed to be highly specific for potent ROS like the hydroxyl radical, with minimal reactivity towards less reactive species such as hydrogen peroxide.
Caption: Hypothesized reaction of this compound with hydroxyl radicals.
III. Quantitative Data Summary
The following table summarizes the hypothesized and recommended parameters for the use of this compound. Note that the spectral properties are predictive and require experimental validation.
| Parameter | Recommended Value | Notes |
| Probe Stock Solution | 1-10 mM in DMSO | Prepare fresh and store at -20°C, protected from light. |
| Working Concentration | 1-10 µM in cell culture medium | Optimize for specific cell type and experimental conditions. |
| Hypothesized Excitation (Ex) | ~380 nm | Based on the benzofuranone scaffold. Requires experimental confirmation. |
| Hypothesized Emission (Em) | ~450 nm | Blue fluorescence is characteristic of 7-hydroxybenzofurans[11]. |
| Incubation Time | 30-60 minutes | Optimal loading time may vary with cell type. |
| Positive Control | H₂O₂ (100-500 µM) or Fenton Reagents | To induce robust ROS production. |
| Negative Control | N-acetylcysteine (NAC) (1-5 mM) | A ROS scavenger to pre-treat cells before probe loading. |
IV. Detailed Experimental Protocols
A. Protocol 1: In Vitro Probe Characterization (Cell-Free System)
This protocol is essential for validating the probe's response to ROS in a controlled environment.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a fresh solution of Fenton reagents: 100 µM FeSO₄ and 1 mM H₂O₂ in phosphate-buffered saline (PBS), pH 7.4.
-
-
Reaction Setup:
-
In a 96-well black plate, add the probe to a final concentration of 5 µM in PBS.
-
Initiate the reaction by adding the Fenton reagents.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with the appropriate excitation and emission filters.
-
Include control wells with the probe alone and Fenton reagents alone.
-
B. Protocol 2: Detection of Intracellular ROS in Adherent Cells
This protocol provides a step-by-step guide for using the probe in cultured cells.
-
Cell Seeding:
-
Seed adherent cells (e.g., HeLa, SH-SY5Y) in a 96-well plate or on glass-bottom dishes suitable for microscopy. Allow cells to adhere and reach 70-80% confluency.
-
-
Induction of Oxidative Stress (Positive Control):
-
Treat cells with a known ROS inducer (e.g., 100 µM H₂O₂ for 1-2 hours) in serum-free medium.
-
For negative controls, pre-treat a set of cells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding the ROS inducer.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing 5 µM of this compound.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the wells.
-
Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for Ex/Em ~380/450 nm).
-
Plate Reader: Quantify the overall fluorescence intensity using a microplate reader.
-
-
Data Interpretation:
-
Compare the fluorescence intensity of treated cells to untreated controls and NAC-treated cells. A significant increase in fluorescence in the treated group indicates an elevation in intracellular ROS.
-
V. Experimental Workflow and Self-Validation
A robust experimental design is crucial for trustworthy results. The following workflow incorporates necessary controls for self-validation.
Caption: A comprehensive workflow for studying oxidative stress using the probe.
VI. References
-
Shanker, S., & Dilek, N. (2011). Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules. PLoS ONE, 6(10), e26525. [Link]
-
Kalyanaraman, B., et al. (2014). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Redox Biology, 2, 349-360. [Link]
-
Matuszcak, S., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Molecules, 29(12), 2849. [Link]
-
Payne, A. D., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(4), 832-835. [Link]
-
Kafle, A., et al. (2022). Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. RSC Advances, 12(35), 22915-22920. [Link]
-
Kim, D., & James, T. D. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(10), 2778-2788. [Link]
-
Struga, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]
-
Matuszcak, S., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Struga, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. ResearchGate. [Link]
-
Chinese Chemical Society. (2013). Nitrobenzofurazan-Based Fluorescent Probes. Chinese Journal of Chemistry, 31(5), 629-644. [Link]
-
Setsukinai, K., et al. (2011). Recent advances in fluorescent probes for the detection of reactive oxygen species. Journal of the Pharmaceutical Society of Japan, 131(10), 1443-1451. [Link]
-
Marković, Z., et al. (2024). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. International Journal of Molecular Sciences, 25(3), 1435. [Link]
-
Palak, K., et al. (2018). Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. ResearchGate. [Link]
-
Schramm, G., & Rösler, A. (2018). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ResearchGate. [Link]
-
Adam, W., et al. (2001). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. ResearchGate. [Link]
-
Bisi, A., et al. (2003). 3-Alkyl- And 3-aryl-7H-furo[3,2-g]-1-benzopyran-7-ones: Synthesis, Photoreactivity, and Fluorescence Properties. Journal of Medicinal Chemistry, 46(22), 4706-4714. [Link]
-
Kim, D. H., et al. (2005). Natural compounds,fraxin and chemicals structurally related to fraxin protect cells from oxidative stress. European Journal of Pharmacology, 523(1-3), 20-29. [Link]
-
Du, W., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
Al-Subaie, A. M., et al. (2019). Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels. ACS Applied Materials & Interfaces, 11(43), 39597-39607. [Link]
-
Kraus, G. A., & Kim, J. (2008). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Tetrahedron Letters, 49(39), 5634-5636. [Link]
-
Lipinski, B. (2011). Hydroxyl Radical and Its Scavengers in Health and Disease. Oxidative Medicine and Cellular Longevity, 2011, 809696. [Link]
Sources
- 1. 3-Alkyl- and 3-aryl-7H-furo[3,2-g]-1-benzopyran-7-ones: synthesis, photoreactivity, and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural compounds,fraxin and chemicals structurally related to fraxin protect cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl Radical and Its Scavengers in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxybenzofuran-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 7-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, a detailed experimental protocol, and comprehensive troubleshooting advice to ensure successful synthesis.
Introduction
This compound, also known as 7-hydroxy-3-coumaranone, is a key heterocyclic scaffold found in various biologically active molecules. Its synthesis, while conceptually straightforward, can present challenges related to reaction control, byproduct formation, and purification. This guide provides a robust framework for its preparation via the intramolecular cyclization of 2,3-dihydroxyphenylacetic acid, a common and logical synthetic route.
Chemical Overview
The target molecule, this compound, possesses the following chemical properties:
| Property | Value |
| Molecular Formula | C₈H₆O₃[1] |
| Molecular Weight | 150.13 g/mol [1] |
| CAS Number | 19397-70-7[1] |
| Appearance | Off-white to light brown solid |
| IUPAC Name | 7-hydroxy-1-benzofuran-3-one[1] |
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound through the acid-catalyzed intramolecular cyclization (dehydration) of 2,3-dihydroxyphenylacetic acid.
Reaction Scheme
Caption: Intramolecular cyclization of 2,3-dihydroxyphenylacetic acid.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| 2,3-Dihydroxyphenylacetic acid | 19988-45-5 | 168.15 | Starting material. Ensure high purity. |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | Dehydrating agent and catalyst. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |
| Saturated sodium bicarbonate (NaHCO₃) solution | N/A | N/A | For neutralization. |
| Brine (saturated NaCl solution) | N/A | N/A | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For chromatography. |
| Methanol (MeOH) | 67-56-1 | 32.04 | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,3-dihydroxyphenylacetic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material). The PPA should be viscous but stirrable.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The viscosity of the PPA will decrease upon heating, allowing for better mixing.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a TLC sample, carefully extract a small aliquot from the hot, viscous mixture and quench it in a vial containing water and ethyl acetate. Spot the organic layer on a TLC plate (e.g., silica gel with a fluorescent indicator) and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product should be less polar than the starting material.
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully and slowly add crushed ice to the flask to quench the PPA. This is an exothermic process, so perform this step in an ice bath.
-
The product will likely precipitate as a solid. If not, proceed with extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 1 g scale reaction).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A recommended eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Low or No Product Formation
Q1: My TLC shows only the starting material spot even after prolonged reaction time. What could be the issue?
A1: This indicates a lack of reaction. The primary causes are insufficient activation of the carboxylic acid or a deactivated catalyst.
-
Insufficient Heat: Ensure the reaction temperature is maintained at 80-90 °C. The intramolecular cyclization requires sufficient thermal energy to overcome the activation barrier.
-
Inactive PPA: Polyphosphoric acid can absorb atmospheric moisture, which will hydrolyze it and reduce its dehydrating capability. Use freshly opened or properly stored PPA. If you suspect your PPA is old, you can heat it under vacuum to drive off absorbed water before use.
-
Purity of Starting Material: Impurities in the 2,3-dihydroxyphenylacetic acid could interfere with the reaction. Ensure the starting material is of high purity.
Formation of Byproducts
Q2: I see multiple spots on my TLC plate. What are the likely byproducts?
A2: The formation of multiple products is a common challenge. The most probable side reactions are polymerization and intermolecular reactions.
-
Polymerization: Catechols are susceptible to oxidation, which can lead to the formation of polymeric materials, especially at elevated temperatures. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Intermolecular Esterification: If the reaction is too concentrated or the temperature is too high, intermolecular esterification between two molecules of the starting material can occur, leading to dimers and oligomers. Ensure vigorous stirring to promote the desired intramolecular reaction.
Caption: A decision tree for troubleshooting common synthesis issues.
Purification Challenges
Q3: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What can I do?
A3: Dark, oily products often indicate the presence of polymeric byproducts.
-
Pre-purification: Before column chromatography, you can try to remove some of the polymeric material by trituration. Add a small amount of a solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., a mixture of hexanes and a small amount of ethyl acetate). Stir the mixture, and the desired product may precipitate as a solid, which can be collected by filtration.
-
Chromatography Optimization:
-
Use a wider column and a shallower solvent gradient to improve separation.
-
Consider adding a small amount of acetic acid to the eluent to keep the phenolic hydroxyl group protonated and reduce tailing on the silica gel.
-
Reverse-phase chromatography might be a viable alternative if normal-phase chromatography fails.
-
Q4: My purified product is still not clean according to NMR analysis. What are the common persistent impurities?
A4: Residual PPA or starting material can be common contaminants.
-
Residual PPA: Ensure a thorough aqueous work-up. Washing the organic layer multiple times with water and then with saturated sodium bicarbonate solution should remove any residual acid.
-
Unreacted Starting Material: If the starting material is co-eluting with your product, you may need to adjust the polarity of your chromatography eluent to achieve better separation. A less polar solvent system should elute your product before the more polar starting material.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The phenolic proton will likely be a broad singlet.
-
¹³C NMR: The spectrum should show the expected number of signals for the eight carbon atoms, including a signal for the carbonyl carbon at a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (150.13 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the phenolic O-H stretch, the carbonyl C=O stretch of the lactone, and C-O stretches.
Conclusion
The synthesis of this compound via intramolecular cyclization is a feasible and efficient method when key parameters are carefully controlled. This guide provides a comprehensive framework for a successful synthesis, from an optimized protocol to troubleshooting common experimental challenges. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently approach the synthesis of this valuable heterocyclic compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Improving yield and purity of 7-Hydroxybenzofuran-3(2H)-one
Welcome to the technical support guide for the synthesis and purification of 7-Hydroxybenzofuran-3(2H)-one (also known as 7-hydroxy-3-coumaranone). This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic protocols for higher yield and purity. We will address common challenges encountered during synthesis, work-up, and purification, providing scientifically grounded explanations and actionable solutions.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable heterocyclic scaffold in medicinal chemistry and natural product synthesis. However, its preparation is often plagued by issues of low yield and difficult purification. The primary challenge stems from the electron-rich catechol (1,2-dihydroxybenzene) moiety, which is highly susceptible to oxidation, leading to the formation of colored quinone-type impurities and polymeric byproducts.
This guide provides a troubleshooting framework based on a common and reliable synthetic pathway: the intramolecular cyclization of an activated 2,3-dihydroxyphenyl precursor. By understanding the critical parameters and potential pitfalls of this route, researchers can significantly improve their outcomes.
Section 1: Troubleshooting the Synthesis & Reaction
This section addresses the most frequent issues encountered during the chemical reaction to form the benzofuranone core. The underlying chemistry is an intramolecular nucleophilic substitution to form the five-membered ether ring.
FAQ 1: My reaction mixture turns dark brown/black upon adding the base for cyclization, and the final yield is very low. What is happening?
Answer: This is the most common issue and is almost certainly due to the oxidation of the catechol moiety in your starting material or product.
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Causality: Catechols are highly sensitive to oxidation, a reaction that is rapidly accelerated by bases and the presence of oxygen. The base deprotonates the phenolic hydroxyl groups, forming a phenoxide that is even more electron-rich and susceptible to oxidation. This process generates highly colored and often polymeric quinone-type byproducts, consuming your starting material and complicating purification.
-
Solutions:
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Rigorous Degassing and Inert Atmosphere: Before adding your base, thoroughly degas the solvent by bubbling argon or nitrogen through it for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction.
-
Choice of Base and Stoichiometry: Use the weakest base necessary to effect cyclization. While strong bases like NaOH or KOH are effective, they significantly promote oxidation. Consider milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use only a slight excess (e.g., 1.1 to 1.5 equivalents) to minimize background decomposition.
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Addition Temperature: Add the base slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm and minimize the rate of oxidation before cyclization can occur.
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Antioxidant Additives: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the reaction can help suppress oxidation by scavenging dissolved oxygen.
-
Diagram: The Oxidation Problem
The following diagram illustrates the competition between the desired cyclization and the oxidative side reaction.
Caption: Competing pathways during base-mediated cyclization.
FAQ 2: The reaction stalls and TLC analysis shows significant starting material even after prolonged reaction time. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient reactivity (poor leaving group, weak base) or deactivation of the starting material.
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Causality: The cyclization is an intramolecular Sₙ2 reaction. Its rate depends on the nucleophilicity of the phenoxide and the quality of the leaving group (e.g., chloride, bromide). If the base is too weak to sufficiently deprotonate the phenol, or if the leaving group is poor, the reaction will be slow.
-
Solutions:
-
Leaving Group Quality: Ensure your precursor has a good leaving group. Bromides are generally more reactive than chlorides. If you are using a phenoxyacetic acid precursor, it must be activated (e.g., conversion to an acid chloride) for cyclization to occur under reasonable conditions.
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Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving a more "naked" and reactive anion, which can increase the reaction rate.
-
Increase Temperature: If using a mild base, gently heating the reaction (e.g., to 40-60 °C) after the initial addition of base at a lower temperature can help drive the reaction to completion. Monitor by TLC to avoid decomposition.
-
Phase-Transfer Catalyst: In biphasic systems or with sparingly soluble bases like K₂CO₃, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the base into the organic phase and accelerate the reaction.
-
Section 2: Work-up and Purification Troubleshooting
A successful reaction is only half the battle. Isolating the pure product from the crude mixture presents its own set of challenges.
FAQ 3: During aqueous work-up, my product seems to be lost or forms an intractable emulsion. How can I improve recovery?
Answer: The phenolic nature of this compound makes it partially water-soluble, especially under basic or neutral conditions, and it can act as a surfactant, causing emulsions.
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Causality: At pH > 7, the phenolic hydroxyl group is deprotonated, forming a water-soluble phenoxide. This is a common cause of product loss into the aqueous layer during extraction with bases like sodium bicarbonate.
-
Solutions:
-
Acidify Carefully: After the reaction is complete, quench not with water, but with a chilled, dilute acid (e.g., 1M HCl or citric acid) until the pH is acidic (pH ~3-4). This ensures your product is in its neutral, less water-soluble form.
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Use Brine: Wash the organic layers with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product in it and helping to break emulsions.
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Back-Extraction: If you suspect product loss to the aqueous layer, you can "back-extract" the combined aqueous layers with a more polar solvent like ethyl acetate several times to recover dissolved product.
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FAQ 4: My crude product is a dark, sticky oil. How can I purify it effectively?
Answer: Dark, oily crudes are indicative of the oxidative byproducts mentioned earlier. Standard silica gel chromatography can be challenging for such polar, phenolic compounds.
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Causality: Polar phenols can interact strongly with the acidic silanol groups on standard silica gel, leading to significant band tailing or even irreversible adsorption. The dark impurities may also streak throughout the column.
-
Solutions:
-
Pre-Purification "Plug": Before attempting a full chromatographic separation, dissolve the crude oil in a minimum amount of solvent (e.g., ethyl acetate) and pass it through a short "plug" of silica gel, eluting with a moderately polar solvent. This can remove the most polar, baseline impurities and some of the color.
-
Modified Silica Gel Chromatography:
-
Acid Deactivation: Add 0.5-1% acetic acid or triethylamine to your eluent system. Acetic acid can help protonate your compound and reduce tailing. Triethylamine deactivates the acidic sites on the silica. Choose the modifier based on the stability of your compound.
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Gradient Elution: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or dichloromethane). A typical starting point is 10-20% ethyl acetate in hexanes.
-
-
Alternative Stationary Phases:
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. It is excellent for removing trace impurities and achieving high purity.
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Table 1: Recrystallization Solvent Screening
| Solvent System | Observation | Suitability |
| Water | Sparingly soluble when cold, more soluble when hot. | Good potential. Product may crash out too quickly. |
| Toluene / Heptane | Soluble in hot toluene, insoluble in heptane. | Excellent choice. Dissolve in minimal hot toluene, add heptane dropwise until cloudy, then cool. |
| Ethyl Acetate / Hexanes | Soluble in ethyl acetate, insoluble in hexanes. | Good choice, similar to Toluene/Heptane system. |
| Methanol / Water | Soluble in methanol, insoluble in water. | Can be effective. Add water to a methanol solution until persistent cloudiness appears, then warm to clarify and cool slowly. |
Section 3: Protocols and Workflows
Protocol 1: Synthesis via Intramolecular Cyclization
This is a representative protocol and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2',3'-dihydroxyphenacyl chloride (1.0 eq).
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Inerting: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed acetonitrile via cannula to create a 0.1 M solution.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).
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Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1 M HCl (aq) until the pH of the aqueous phase is ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water (1 x volume), followed by saturated brine (1 x volume).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Diagram: Troubleshooting Workflow for Low Purity
This decision tree can guide your purification strategy.
Caption: Decision tree for purifying crude this compound.
References
-
Firdaus, M. et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]
-
Various Authors. (2016). How do we purify a polar compound having antioxidant property? ResearchGate. Available at: [Link]
-
Pal, M. et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Woodward, M. D. et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology. Available at: [Link]
Sources
Stability issues of 7-Hydroxybenzofuran-3(2H)-one in solution
Welcome to the dedicated technical support center for 7-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. As a molecule possessing both a phenolic hydroxyl group and a ketone, its reactivity profile presents specific handling requirements to ensure experimental reproducibility and integrity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may face. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stability and purity of this compound in your experimental workflows.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems that users may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: My solution of this compound is turning yellow, brown, or pink over time.
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Probable Cause: This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group at the 7-position is highly susceptible to oxidation, which can be initiated or accelerated by several factors including dissolved oxygen, alkaline pH, exposure to light, and the presence of trace metal ions.[1] This process leads to the formation of highly colored ortho-quinones and subsequent polymerization products.[1][2]
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Immediate Actions & Solutions:
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pH Assessment: Immediately check the pH of your solution. The stability of phenolic compounds is often highly pH-dependent, with degradation rates increasing significantly in neutral to alkaline conditions.[3][4]
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Solvent Degassing: If you are preparing fresh solutions, ensure your solvent is deoxygenated. Dissolved oxygen is a primary driver of oxidation.[1]
-
Light Protection: Immediately wrap your container in aluminum foil or transfer it to an amber vial to prevent further photo-initiated oxidation.
-
-
Long-Term Prevention Protocol:
-
pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 3-5). Avoid neutral or alkaline conditions unless required by the experimental design. If alkaline conditions are necessary, prepare the solution immediately before use and keep it on ice.
-
Solvent Preparation: Before dissolving the compound, degas your solvent by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[1]
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Use of Antioxidants: For stock solutions or longer-term experiments, consider adding an antioxidant. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).
-
Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), add a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1]
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Storage: Store all solutions, including stock solutions, at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[1]
-
Issue 2: I am observing precipitation or cloudiness in my stock solution upon storage.
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Probable Cause: This could be due to several factors:
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Polymerization: As the compound oxidizes to quinone-type structures, these can polymerize to form larger, less soluble molecules, which then precipitate out of solution.[1]
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Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially at lower temperatures.
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pH Shift: A change in the pH of an unbuffered solution during storage can affect the ionization state and solubility of the compound.
-
-
Troubleshooting Steps:
-
Visual Inspection: Note the color of the precipitate. A colored precipitate strongly suggests it is a degradation product.
-
Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue rather than degradation. However, be aware that heat can also accelerate degradation.
-
Filtration and Analysis: If possible, filter the precipitate and analyze both the precipitate and the supernatant by HPLC to determine if the parent compound is precipitating or if it is a new, less soluble species.
-
-
Preventative Measures:
-
Confirm Solubility: Ensure you are working within the known solubility limits of this compound in your chosen solvent.
-
Use Co-solvents: If solubility is an issue, consider the use of a co-solvent such as DMSO or DMF, but be mindful of their compatibility with your downstream applications.
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Strict Adherence to Anti-Oxidation Protocols: The best way to prevent the formation of insoluble degradation products is to rigorously follow the preventative measures outlined in Issue 1 .
-
Issue 3: I am seeing a loss of my starting material or the appearance of unexpected peaks in my HPLC analysis.
-
Probable Cause: This is a clear indication of chemical degradation. The appearance of new peaks, especially those eluting earlier (often more polar), is characteristic of degradation products. This can be caused by hydrolysis, oxidation, or photolysis. Forced degradation studies are designed to intentionally induce these changes to understand a compound's stability profile.[5][6][7]
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC results.
-
Solutions and Best Practices:
-
Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact parent compound from its potential degradation products.[8][9][10]
-
Acidic Hydrolysis: The ether linkage in the furanone ring could be susceptible to acid-catalyzed hydrolysis under harsh conditions. While generally more stable in mild acid, strong acids and high temperatures should be avoided.
-
Alkaline Hydrolysis: In alkaline conditions, the phenolic hydroxyl group will be deprotonated, making the ring system more electron-rich and potentially more susceptible to oxidative and other degradation pathways.
-
Oxidative Degradation: As discussed, this is a primary concern. If you suspect oxidation, try preparing a sample under an inert atmosphere and compare the chromatogram.
-
Photostability: Benzofuran and phenolic systems can be sensitive to UV light.[11] If you observe degradation in samples left on the benchtop, photolysis may be a contributing factor. Ensure samples are protected from light at all times.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare a stock solution of this compound?
A1: To ensure maximum stability, follow this protocol:
-
Choose Your Solvent: Use a high-purity, HPLC-grade solvent in which the compound is readily soluble (e.g., DMSO, Methanol, Acetonitrile).
-
Degas the Solvent: Sparge the solvent with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.[1]
-
Weigh and Dissolve: Weigh the desired amount of this compound in a tared amber vial. Add the degassed solvent to the desired concentration. Gentle sonication can be used to aid dissolution.
-
Acidify if Necessary: For aqueous-based solutions or for long-term storage, consider acidifying the solvent slightly (e.g., with a trace amount of acetic or formic acid to bring the pH to ~4-5), if compatible with your experiment.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes or vials.
-
Flash Freeze and Store: Flash freeze the aliquots (e.g., in a dry ice/ethanol bath) and store them at -80°C.
Q2: Can I use a buffer to control the pH? What pH range is optimal?
A2: Yes, using a buffer is highly recommended for aqueous solutions. Based on the general stability of phenolic compounds, a slightly acidic pH range of 3 to 6 is optimal for minimizing oxidative degradation.[3][4] Acetate or phosphate buffers are common choices, but always ensure the buffer components do not interfere with your assay. Avoid alkaline pH (>7.5) whenever possible, as this will significantly accelerate degradation.
Q3: My compound is a solid. How should I store it?
A3: As a solid, the compound is significantly more stable than in solution. However, it is still advisable to take precautions:
-
Temperature: Store in a freezer, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible. At a minimum, ensure the container is tightly sealed to protect from moisture and air.
-
Light: Keep the container in a dark location.
Q4: Is this compound subject to tautomerism, and does this affect its stability?
A4: Yes, as a compound with a ketone adjacent to a carbon with a hydrogen atom, it can undergo keto-enol tautomerism.[12][13] The enol form possesses a carbon-carbon double bond and a hydroxyl group. While the keto form is generally more stable for simple ketones, the stability of the enol tautomer can be influenced by factors like solvent and pH.[12] The enol form is often more nucleophilic and can have different reactivity, potentially contributing to certain degradation pathways. While this is an intrinsic property, controlling the extrinsic factors outlined in this guide (pH, oxygen, light) is the most effective way to manage overall stability.
Caption: Keto-Enol tautomerism of the benzofuranone scaffold.
Summary of Stability Parameters
| Parameter | Risk Factor for Degradation | Recommended Mitigation Strategy |
| pH | Neutral to Alkaline (pH > 7) | Maintain solution pH between 3 and 6 using a suitable buffer. |
| Oxygen | Presence of dissolved O₂ in solvents | Degas solvents with N₂ or Ar; prepare solutions under an inert atmosphere.[1] |
| Light | Exposure to ambient or UV light | Work in low-light conditions; store solutions in amber vials or wrapped in foil.[1] |
| Temperature | Elevated temperatures (>25°C) | Store stock solutions at -20°C or -80°C; keep working solutions on ice. |
| Metal Ions | Trace metal contamination (e.g., Fe³⁺, Cu²⁺) | Use high-purity solvents; consider adding a chelating agent (e.g., EDTA).[1] |
By understanding the inherent chemical liabilities of this compound and implementing these proactive stabilization strategies, researchers can significantly improve the reliability and accuracy of their experimental outcomes.
References
-
The effect of pH on the decomposition of hydrophenols in aqueous solutions by ultraviolet direct photolysis and the ultraviolet-hydrogen peroxide process. PubMed. Available at: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]
-
Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Available at: [Link]
-
This compound | C8H6O3. PubChem. Available at: [Link]
-
The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. MDPI. Available at: [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test As Antibacterial against Staphylococcus aureus and Shigella flexneri. SunanKalijaga.org. Available at: [Link]
-
pH optimization for resorcinol and catechol analysis. ResearchGate. Available at: [Link]
-
Phenol (a), catechol (b), resorcinol (c), and 8-hydroxyquinoline (d) molecules. ResearchGate. Available at: [Link]
-
Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. MDPI. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
-
Hetarenocoumarins based on 7-hydroxy-3-(benzothiazol-2-yl)coumarin. ResearchGate. Available at: [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available at: [Link]
-
Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. Available at: [Link]
-
ATSDR 2,3-Benzofuran Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and. Semantic Scholar. Available at: [Link]
-
The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]
-
Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. SAS Publishers. Available at: [Link]
-
(6S,7aS)-7a-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one. PlantaeDB. Available at: [Link]
-
3-ethyl-7-hydroxy-6-methoxy-3H-2-benzofuran-1-one. PubChem. Available at: [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. ResearchGate. Available at: [Link]
-
Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. ResearchGate. Available at: [Link]
-
Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO 2 : Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI. Available at: [Link]
-
Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. mdpi.com [mdpi.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
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- 12. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 13. biotech-asia.org [biotech-asia.org]
Troubleshooting low bioactivity of 7-Hydroxybenzofuran-3(2H)-one derivatives
Welcome to the technical support center for 7-Hydroxybenzofuran-3(2H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising class of compounds. Benzofuran derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9] However, achieving consistent and robust bioactivity in experimental settings can be challenging.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and ensure the reliability of your results.
Troubleshooting Guide: Low Bioactivity
Observing lower-than-expected or no biological activity with your this compound derivative can be perplexing. This section breaks down the potential causes and provides a systematic approach to identifying and resolving the issue.
Question 1: My this compound derivative shows no effect in my cell-based assay. Where do I start troubleshooting?
This is a common issue that can stem from several factors, ranging from the compound itself to the assay conditions. A logical, step-by-step investigation is crucial.
Step 1: Verify Compound Identity and Purity
The first and most critical step is to confirm that the compound you are testing is indeed the correct molecule and is of sufficient purity. Impurities can interfere with the assay or the compound itself may have degraded.
Recommended Actions:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your compound.[10][11] For most biological assays, a purity of >95% is recommended. If significant impurity peaks are detected, the compound should be repurified.
-
Identity Confirmation: Confirm the chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][12] This ensures that you are working with the intended molecule and that it has not undergone rearrangement or degradation.
-
Regulatory Standards: For pharmaceutical development, adhering to guidelines such as those from the United States Pharmacopeia (USP) is essential for ensuring quality and consistency.[13]
Step 2: Investigate Compound Solubility
Poor solubility is a frequent cause of low bioactivity. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
Recommended Actions:
-
Visual Inspection: Carefully inspect your stock solution and the final assay medium for any signs of precipitation.
-
Solvent Optimization: While Dimethyl Sulfoxide (DMSO) is a common solvent, high concentrations can be toxic to cells.[14] Aim for a final DMSO concentration of <0.5% in your cell-based assays.[14] If solubility remains an issue, consider alternative solubilization strategies:
-
Aqueous Solubility Test: Determine the kinetic solubility of your compound in the specific buffer or cell culture medium used in your assay.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced cytotoxicity.[14] |
| Stock Solution Concentration | Prepare at a high concentration (e.g., 10-50 mM) in 100% DMSO | Allows for minimal volume addition to the final assay. |
| Working Solution Preparation | Serially dilute in assay medium | Ensures gradual dilution and reduces the risk of precipitation. |
Step 3: Assess Compound Stability
This compound derivatives may be susceptible to degradation under certain experimental conditions (e.g., temperature, pH, light exposure).
Recommended Actions:
-
Stability Study: Incubate the compound in the assay medium under the exact experimental conditions (time, temperature, etc.) and then analyze its integrity using HPLC. This will reveal if the compound is degrading over the course of your experiment.
-
Storage Conditions: Ensure the compound is stored correctly, typically at -20°C or -80°C, protected from light and moisture.
Step 4: Evaluate Cell Permeability
For intracellular targets, the compound must be able to cross the cell membrane to exert its effect. Poor cell permeability can be a significant barrier to bioactivity.[15]
Recommended Actions:
-
In Silico Prediction: Use computational models to predict the compound's permeability based on its physicochemical properties (e.g., LogP, molecular weight).
-
Cell Permeability Assays:
-
Caco-2 Permeability Assay: This is a widely used in vitro model to assess intestinal absorption and permeability.[16][17] It measures the transport of a compound across a monolayer of Caco-2 cells.[16][17]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can provide a rapid assessment of passive membrane permeability.
-
Step 5: Review and Optimize Assay Conditions
If the compound's integrity, solubility, and permeability are confirmed, the issue may lie within the assay itself.
Recommended Actions:
-
Positive Controls: Always include a known active compound (positive control) in your assay to validate that the assay is performing as expected.
-
Cell Health: Ensure that the cells used in the assay are healthy and within a consistent passage number range.[18][19]
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability, especially for serum and media.[18]
-
Plate Reader Settings: For plate-based assays, ensure the reader settings (e.g., gain, excitation/emission wavelengths) are optimized for your specific assay.[19]
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low bioactivity.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound derivatives?
Benzofuranone derivatives are a versatile class of compounds with a broad range of reported biological activities.[1] Some of the key therapeutic areas and mechanisms of action include:
-
Anticancer Activity: Many benzofuranone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tubulin polymerization, a critical process for cell division.[1]
-
Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like lysine-specific demethylase 1 (LSD1), which is a promising target for cancer therapy.[20]
-
Antimicrobial Properties: Some benzofuran derivatives have demonstrated activity against various bacterial and fungal strains.[21]
Q2: What is the best way to prepare stock solutions of these compounds?
For optimal results, follow these guidelines for preparing stock solutions:
-
Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your experimental system.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but be mindful of potential degradation.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q3: How can I assess the metabolic stability of my compound?
Metabolic instability can lead to rapid clearance of the compound in vivo, resulting in low efficacy. In vitro assays are essential for early assessment.
Recommended Protocol: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Experimental Protocol:
-
Prepare Microsomal Suspension: Resuspend liver microsomes (human or other species) in a suitable buffer (e.g., phosphate buffer) at a final protein concentration of 0.5-1 mg/mL.
-
Initiate Reaction: Add the test compound (at a final concentration of 1-10 µM) to the microsomal suspension and pre-incubate at 37°C.
-
Start Metabolism: Add NADPH to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Q4: Are there any specific structural features of this compound derivatives that might influence their bioactivity?
Yes, the structure-activity relationship (SAR) of benzofuran derivatives is an active area of research.[2] Key structural features that can influence bioactivity include:
-
Substituents on the Benzene Ring: The position and nature of substituents on the benzene ring can significantly impact target binding, selectivity, and pharmacokinetic properties.
-
Substituents on the Furanone Ring: Modifications to the furanone ring can affect the compound's chemical reactivity and metabolic stability.
-
Hybrid Molecules: Combining the benzofuran scaffold with other pharmacophores (e.g., pyrazole, triazole) has been explored to create hybrid molecules with enhanced or novel biological activities.[4][21]
Signaling Pathway Visualization
Caption: General mechanism of action for intracellularly targeted compounds.
References
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
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BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
-
G. A. V. van der Wulp, et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. Retrieved from [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]
-
MDPI. (2022, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. Retrieved from [Link]
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (2021, August 7). (PDF) Aurones and furoaurones: Biological activities and synthesis. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved from [Link]
-
PubMed. (2015, February 25). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
PubMed. (2021, August 5). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
MDPI. (n.d.). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
Lupine Publishers. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 7-Hydroxybenzofuran-3(2H)-one
Welcome to the technical support guide for 7-Hydroxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Due to its specific chemical structure, this compound often exhibits poor solubility in aqueous buffers, a common hurdle that can impact assay accuracy and reproducibility.
This guide provides a series of troubleshooting steps, detailed protocols, and scientifically-grounded explanations to help you successfully solubilize this compound and ensure the integrity of your results.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a phenolic compound featuring a benzofuran heterocyclic system. Its structure, while containing a polar hydroxyl group, is dominated by a largely non-polar, fused ring system. This inherent hydrophobicity is the primary reason for its low solubility in neutral aqueous solutions.
| Physicochemical Properties of this compound | |
| Molecular Formula | C₈H₆O₃[1] |
| Molecular Weight | 150.13 g/mol [1] |
| IUPAC Name | 7-hydroxy-1-benzofuran-3-one[1] |
| Calculated XLogP3 | 1.1[1] |
The positive XLogP3 value indicates a preference for a more lipophilic environment over an aqueous one, predicting poor water solubility. Like many phenolic compounds, its solubility is highly dependent on pH.[2][3]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?
A: This is the most common challenge and is expected due to the molecule's chemical nature. At a neutral pH (around 7.0-7.4), the phenolic hydroxyl group is protonated (uncharged), making the molecule less polar and thus poorly soluble in water-based buffers. The non-polar benzofuran ring system is the primary contributor to this low aqueous solubility.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A: A high-concentration stock solution should be prepared using a water-miscible organic solvent. The two most common and effective choices are Dimethyl Sulfoxide (DMSO) and Ethanol.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Standard choice for most cell-based assays. Ensure the final concentration in your assay is low (<0.5%) to avoid cytotoxicity.[4] |
| Ethanol | 10-50 mM | A good alternative to DMSO. Also requires dilution to non-toxic levels in the final assay medium.[5] |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% DMSO or Ethanol to achieve the target concentration.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Store the stock solution at -20°C or -80°C, protected from light.
Q3: I see a precipitate forming when I dilute my organic stock solution into my aqueous assay buffer. What's wrong?
A: This is a classic sign that you have exceeded the compound's solubility limit in the final aqueous medium. The organic solvent keeps it dissolved at high concentrations, but when diluted into the buffer, the compound "crashes out" of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.
-
Check Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically well below 1% and ideally ≤0.1% for sensitive cell-based assays.[6][4]
-
Use Serial Dilutions: Instead of a single large dilution, perform a serial dilution of your stock in the organic solvent before the final dilution into the aqueous buffer. This can sometimes help.
-
Employ Solubility Enhancers: If the above steps fail, you will need to modify your buffer using a solubility enhancement technique.
Q4: What are solubility enhancers and how can they help?
A: Solubility enhancers are excipients or methods used to increase the aqueous solubility of a poorly soluble compound.[7] Several strategies are available:
| Enhancement Strategy | Mechanism of Action | Best For |
| pH Adjustment | Increases the charge of the molecule by deprotonating the phenolic hydroxyl group, forming a more soluble phenolate salt.[8][9] | Biochemical assays where pH can be varied without affecting results. |
| Co-solvents | Adds a water-miscible organic solvent to the final buffer to increase the polarity of the medium.[9][10] | Assays where a small percentage of an organic solvent (e.g., PEG-400, propylene glycol) is tolerated.[11] |
| Cyclodextrins | Encapsulates the hydrophobic molecule within a hydrophilic shell, forming a water-soluble "inclusion complex".[12][13][] | Cell-based and biochemical assays. Often less toxic than organic solvents.[15] |
| Surfactants | Forms micelles that encapsulate the compound, increasing its apparent solubility.[8][9] | Primarily for biochemical assays; can disrupt cell membranes in cellular assays. |
Q5: How can I confirm my compound is fully dissolved and not just a fine suspension?
A: Visual clarity is the first indicator. A true solution will be completely clear with no visible particles, even under magnification. To be certain:
-
Centrifugation: Spin the prepared solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Any undissolved compound will form a pellet at the bottom.
-
Spectrophotometry: Measure the absorbance of the supernatant at a wavelength where the compound does not absorb (e.g., 600 nm). An elevated reading indicates light scattering from suspended particles.
Troubleshooting Guides & Protocols
Guide 1: Standard Solubilization Workflow
This workflow is the first approach you should take when preparing your working solutions.
Caption: Standard workflow for dissolving this compound.
Guide 2: Advanced Solubilization via pH Adjustment
This method leverages the acidic nature of the phenolic hydroxyl group. By raising the pH of the buffer above the pKa of this group, the molecule becomes ionized (a phenolate) and significantly more water-soluble.
Causality: The formation of an ionic species disrupts the crystal lattice energy and allows for stronger ion-dipole interactions with water molecules, favoring dissolution.[16]
Experimental Protocol:
-
Determine pH Compatibility: First, ensure that your assay (e.g., enzyme activity, cell viability) is tolerant to a higher pH.
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).
-
Test Solubility: a. Add the same, small volume of your concentrated DMSO stock of this compound to each buffer. b. Vortex immediately and inspect for precipitation. c. Incubate for 15-30 minutes at your experimental temperature.
-
Identify Optimal pH: Select the lowest pH that provides complete solubility for your desired final concentration.
-
Validate Assay: Run a control experiment at the selected pH to confirm that the buffer condition itself does not alter your experimental outcome.
Caution: High pH can cause hydrolysis or degradation of some compounds or assay components. Always assess the stability of your compound and system at the chosen pH.
Guide 3: Advanced Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, effectively shielding the hydrophobic parts from water and presenting a soluble complex.[12][13][][15][17]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocol:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Buffer: Dissolve the HP-β-CD directly into your aqueous assay buffer. A typical starting concentration is 1-5% (w/v). Stir until fully dissolved; this may take some time.
-
Add Compound: Slowly add your concentrated organic stock solution of this compound to the cyclodextrin-containing buffer while vortexing. The molar ratio of cyclodextrin to your compound should be high (e.g., >100:1).
-
Equilibrate: Allow the solution to equilibrate for at least 30-60 minutes at room temperature or your experimental temperature, with occasional mixing, to allow for the formation of the inclusion complex.
-
Verify Dissolution: Inspect for clarity and centrifuge as described in the FAQs to confirm complete solubilization.
References
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Popescu, N. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Popescu, N. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20037272, this compound. [Link]
-
Furia, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
O'Neill, M. J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Semantic Scholar. [Link]
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ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Wikipedia. Cosolvent. [Link]
-
ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
ResearchGate. (2017). Studies on the solubility of phenolic compounds. [Link]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Hydroxybenzofuran-3(2H)-one
Welcome to the technical support guide for the purification of 7-Hydroxybenzofuran-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The purity of your compound is paramount to the reliability and reproducibility of your downstream applications, from biological screening to structural studies. This guide provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Initial Purification Strategy - FAQs
Q1: My initial synthesis has yielded a crude, dark, oily residue. What is the best first step: direct column chromatography or a liquid-liquid extraction workup?
A1: An initial aqueous workup is almost always the recommended first step before attempting chromatography on a crude reaction mixture. The dark color and oily consistency suggest the presence of polymeric materials, acidic or basic residues from the synthesis (e.g., AlCl3, TFA), and other highly polar impurities.[1]
Causality:
-
Catalyst/Reagent Removal: Many synthetic procedures for benzofuranones utilize acid catalysts.[1][2] These must be neutralized and removed, as residual acid can cause streaking on silica gel and potentially degrade your target compound.
-
Preventing Column Inactivation: Loading a highly impure, acidic, or basic mixture directly onto a silica gel column can irreversibly damage the stationary phase, leading to poor separation and low recovery.
-
Improving Handling: An extraction will often remove the most intractable "gunk," potentially yielding a solid or a more manageable oil that is easier to dissolve and load onto a column.
Recommended Workup Protocol:
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash sequentially with a dilute acid (e.g., 1M HCl) if basic impurities are expected, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic components, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This cleaner material is now ready for chromatographic purification.
Section 2: Troubleshooting Guide for Column Chromatography
Flash column chromatography (FCC) is the most common method for purifying benzofuranone derivatives.[1][3] However, several issues can arise.
Q2: My compound is streaking badly on the analytical TLC plate. What does this mean and how can I fix it for my column?
A2: Streaking on a TLC plate is a strong indicator of an issue that will be magnified during column chromatography. The primary causes are typically compound overloading, inappropriate solvent polarity, or interaction with the stationary phase due to acidity/basicity.
Causality & Solutions:
-
Acidity of the Analyte: this compound has a phenolic hydroxyl group, which is acidic. This acidity can lead to strong interactions with the slightly acidic silica gel surface, causing tailing.
-
Solution: Add a small amount of a modifying agent to your eluent system. Acetic acid (0.5-1%) or formic acid is often effective. This protonates the silica surface silanol groups and the analyte, reducing ionic interactions and leading to sharper bands. For preparative HPLC, phosphoric acid can be used, but for MS-compatible methods, formic acid is necessary.[4][5]
-
-
Solvent System Polarity: If the eluent is too polar, the compound will have a very low Rf and may appear as a streak near the baseline. If it's excessively nonpolar, the compound may not move at all.
-
Compound Overloading: Applying too much sample to your TLC spot can saturate the stationary phase, causing streaks.
-
Solution: Ensure you are spotting a dilute solution of your crude material for TLC analysis. This will give you a more accurate picture of the separation.
-
Q3: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?
A3: Improving resolution requires increasing the differential migration of the two compounds. This can be achieved by modifying the mobile phase, changing the stationary phase, or adjusting your technique.
Troubleshooting Steps for Poor Resolution:
-
Flatten the Polarity Gradient: If using a gradient, make it shallower around the elution point of your compound. If using an isocratic system, slightly decrease the polarity. For example, if you are using 30% EtOAc in hexanes, try 25% or even 20%. This increases the interaction time with the silica, allowing for better separation.
-
Change Solvent Selectivity: The "selectivity" of the eluent refers to its ability to separate compounds based on different types of interactions. If a hexane/EtOAc system isn't working, try a different solvent combination. Replacing EtOAc with DCM or adding a small amount of methanol can fundamentally change the interactions and may resolve your compounds.
-
Consider a Different Stationary Phase: While silica is the default, other options exist. For closely related isomers, a diol-bonded or cyano-bonded phase can offer different selectivity. For highly polar compounds, reverse-phase (C18) chromatography is a powerful alternative, using mobile phases like water and acetonitrile.[4][6]
Purification Workflow Overview
The following diagram outlines a typical workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow.
Section 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for final polishing if your compound is of moderate-to-high purity (>85-90%) and is crystalline.
Q4: I'm trying to recrystallize my product, but it keeps "oiling out." What's happening and what should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).
Causality & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling does not give molecules enough time to orient into a crystal lattice.
-
Solution: Allow the solution to cool slowly. After heating to dissolve, insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow the rate of cooling to room temperature, then move it to the refrigerator.
-
-
Inappropriate Solvent: The solvent may be too good, requiring a very low temperature to induce crystallization, by which point the compound's solubility is still too high.
-
Solution: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise until persistent cloudiness is observed. Add a drop or two of the good solvent to clarify and then allow to cool slowly.
-
Recrystallization Solvent Selection
| Solvent System | Type | Rationale |
| Ethanol/Water | Binary | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
| DCM/Hexane | Binary | Excellent for less polar compounds. Dissolve in minimal DCM, add hexane as the anti-solvent. |
| Ethyl Acetate/Hexane | Binary | A very common and effective system for compounds of intermediate polarity.[1] |
| Toluene | Single | Can be effective for aromatic compounds if the solubility difference between hot and cold is significant. |
Section 4: Purity Assessment and Final Product Handling
Q5: My column purification is complete. How do I definitively assess the purity of my this compound?
A5: A multi-pronged analytical approach is essential for confirming both identity and purity. No single technique is sufficient. A combination of HPLC, LC-MS, and NMR spectroscopy is the standard in the pharmaceutical industry.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A C18 reversed-phase column with a water/acetonitrile mobile phase containing 0.1% formic acid is a typical starting point.[6] Purity is determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your main peak and can help identify impurities. The expected [M+H]⁺ for C₈H₆O₃ is approximately 151.04.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure. The spectrum should be clean, with correct chemical shifts and integration values for the aromatic and methylene protons. The absence of minor, unidentified peaks is a strong indicator of high purity.[3]
Troubleshooting Poor Column Separation: A Decision Tree
Caption: Decision tree for troubleshooting poor column separation.
Section 5: Detailed Protocols
Protocol 1: Flash Column Chromatography (FCC)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone).
-
Add 2-3 times the mass of silica gel to the solution.
-
Concentrate in vacuo until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% EtOAc) to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate in vacuo.
Protocol 2: Purity Analysis by HPLC
-
System: Quaternary Gradient HPLC System with a UV-Vis Detector.[6]
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 20-30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at the starting conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or a wavelength appropriate for the chromophore.
-
Sample Prep: Dissolve a small amount of the purified product (~1 mg/mL) in acetonitrile and filter through a 0.45 µm syringe filter.[6]
References
-
SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubChem. Retrieved from [Link]
-
Cimini, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem Compound Database. Retrieved from [Link]
-
Adam, W., et al. (2002). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Helvetica Chimica Acta. Retrieved from [Link]
-
Saini, A., et al. (2008). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Synthetic Communications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 7H-Furo[3,2-g][4]benzopyran-7-one, 2,3-dihydro-9-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Addressing inconsistencies in 7-Hydroxybenzofuran-3(2H)-one experimental results
Welcome to the technical support center for 7-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.
Question 1: My synthesis of this compound resulted in a low yield and a dark, tarry crude product. What are the likely causes and how can I improve this?
Answer:
Low yields and the formation of dark, polymeric materials are common issues in the synthesis of phenolic compounds like this compound, which are susceptible to oxidation. The likely causes are multifaceted, stemming from reaction conditions and the inherent reactivity of the molecule.
Root Cause Analysis:
-
Oxidation: The hydroxyl group on the aromatic ring makes the compound highly susceptible to oxidation, which can be accelerated by heat, light, and the presence of atmospheric oxygen. This oxidation can lead to the formation of quinone-type species, which are often colored and can polymerize.
-
Side Reactions: Depending on your synthetic route, various side reactions can compete with the desired intramolecular cyclization. For instance, if starting from a 2',3'-dihydroxyacetophenone derivative, intermolecular condensation or other rearrangements can occur, especially under harsh basic or acidic conditions.
-
Incomplete Cyclization: The intramolecular cyclization to form the furanone ring may be incomplete, leaving starting material or intermediates in the reaction mixture, which can complicate purification and contribute to the appearance of a complex crude product.
Troubleshooting Protocol:
-
Atmosphere Control: It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. De-gas all solvents prior to use.
-
Temperature Management: Avoid excessive heat. If the reaction requires elevated temperatures, maintain the lowest effective temperature and monitor the reaction progress closely by TLC or HPLC to avoid prolonged heating.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can initiate or catalyze side reactions.
-
pH Control: The stability of the phenolic hydroxyl group is pH-dependent. If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or buffer system could be employed.
-
Work-up Procedure: During the work-up, minimize exposure to air and light. It may be beneficial to add a mild reducing agent, such as sodium bisulfite, to the aqueous phase during extraction to quench any oxidative species.
Question 2: I am having difficulty purifying this compound by column chromatography. The compound seems to streak on the column, and the fractions are not clean.
Answer:
Purification of polar, phenolic compounds like this compound by silica gel chromatography can be challenging due to strong interactions with the stationary phase.
Root Cause Analysis:
-
Strong Adsorption: The phenolic hydroxyl group and the carbonyl group can form strong hydrogen bonds with the silanol groups on the surface of the silica gel. This can lead to significant band broadening and streaking.
-
On-Column Degradation: The slightly acidic nature of standard silica gel can promote degradation of sensitive compounds. The large surface area of the silica can also facilitate air oxidation during a lengthy purification.
Optimized Purification Protocol:
-
Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a solvent system containing a small amount of a polar modifier, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. For a phenolic compound like this, a small amount of acetic acid in your eluent system can help to saturate the strong binding sites on the silica and improve peak shape.
-
Solvent System Selection: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recommended Starting Gradient: Begin with 90:10 Hexane:Ethyl Acetate and gradually increase to 50:50 Hexane:Ethyl Acetate. Adding 0.1% acetic acid to the mobile phase can improve resolution.
-
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase.
-
Florisil® or Alumina (neutral): These can be less harsh than silica gel.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds. A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is typically used.
-
-
Rapid Purification: Minimize the time the compound spends on the column. A flash chromatography system is highly recommended over gravity chromatography.
Question 3: My purified this compound is initially a light-colored solid but turns pink/brown upon storage. Is it decomposing, and how can I prevent this?
Answer:
Yes, a color change from light-colored to pink or brown is a strong indication of degradation, most likely due to oxidation.
Root Cause Analysis:
The phenolic hydroxyl group is readily oxidized, especially in the presence of light, air (oxygen), and trace metal impurities. The initial oxidation products can further react to form highly colored polymeric materials.
dot
Caption: Simplified oxidation pathway of this compound.
Recommended Storage and Handling Procedures:
-
Storage Conditions:
-
Temperature: Store at low temperatures (-20°C is ideal for long-term storage). For short-term storage, 2-8°C is acceptable.[1][2]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). If you do not have access to a glovebox, you can flush the vial with an inert gas before sealing.
-
Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.[3]
-
-
Handling:
-
When handling the compound, work quickly and avoid prolonged exposure to the open air.
-
Use high-purity solvents if you need to prepare solutions. Degassing the solvent before use can prolong the stability of the solution.
-
Frequently Asked Questions (FAQs)
Question 1: What are the expected spectral data (NMR, IR, MS) for this compound?
Answer:
While a comprehensive set of experimentally verified spectra can be difficult to locate, based on the structure and data from related compounds, the following are the expected key spectral features:
1H NMR (in DMSO-d6):
-
Aromatic Protons: Expect three protons in the aromatic region (approx. δ 6.5-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
Methylene Protons: A singlet at approximately δ 4.6 ppm corresponding to the two protons of the CH2 group at the 2-position.
-
Phenolic Proton: A broad singlet at a higher chemical shift (δ > 9 ppm) for the hydroxyl proton. This peak will be exchangeable with D2O.
13C NMR (in DMSO-d6):
-
Carbonyl Carbon: A peak in the downfield region, typically around δ 195-205 ppm for the ketone at C3.
-
Aromatic Carbons: Six signals in the aromatic region (approx. δ 110-160 ppm). The carbons attached to oxygen will be at the lower field end of this range.
-
Methylene Carbon: A signal for the CH2 group at C2, expected around δ 75 ppm.
FTIR (KBr Pellet):
| Wavenumber (cm-1) | Assignment |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| ~1680 (strong) | C=O stretch (ketone) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether and phenol) |
Mass Spectrometry (EI):
-
Molecular Ion (M+): Expect a strong molecular ion peak at m/z = 150.
-
Key Fragments: Fragmentation may involve the loss of CO (m/z = 122) and subsequent rearrangements. The specific fragmentation pattern can be complex but will be characteristic of the benzofuranone core.
Question 2: I am analyzing my sample by HPLC and see multiple peaks, even after purification. What could these be?
Answer:
Multiple peaks in an HPLC chromatogram of a purified sample can be due to several factors:
Potential Sources of Multiple Peaks:
-
Degradation: As discussed, this compound is prone to degradation. Degradation products will likely have different polarities and thus different retention times.
-
Oxidation Products: These are often more polar and may elute earlier in a reversed-phase separation.
-
Hydrolysis Products: If the lactone ring opens, it would form a carboxylic acid, which would have a significantly different retention time.
-
-
Tautomerism: While less common for this specific structure, some benzofuranones can exist in tautomeric forms (keto-enol). If the interconversion is slow on the HPLC timescale, you might observe two distinct peaks.
-
Column Overload: Injecting too concentrated a sample can lead to peak splitting or tailing, which might be misinterpreted as multiple compounds.
-
Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
dot
Caption: Decision workflow for troubleshooting multiple HPLC peaks.
Troubleshooting Steps:
-
Run a Blank: Inject your solvent blank to ensure there are no "ghost peaks" from the system or solvent.
-
Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves or the relative peak areas change, you may have a concentration-related issue.
-
Check Sample Preparation: Prepare a fresh solution of your compound in the mobile phase and inject it immediately to minimize degradation in the vial.
-
LC-MS Analysis: If available, couple your HPLC to a mass spectrometer. This will allow you to get the mass of each peak and determine if they are isomers, degradation products, or unrelated impurities.
References
-
Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry, 63(33), 7323–7332. [Link]
-
Tasioula-Margari, M., & Okogeri, O. (2001). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage. Journal of Agricultural and Food Chemistry, 49(1), 379–384. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Macías-Sánchez, M. D., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6594–6601. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6548–6558. [Link]
Sources
Technical Support Center: Enhancing the Antioxidant Capacity of 7-Hydroxybenzofuran-3(2H)-one Analogs
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antioxidant capacity of 7-Hydroxybenzofuran-3(2H)-one analogs. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
I. Foundational Knowledge & Core Principles
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its significant antioxidant potential.[1][2][3] This activity stems from its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies.[4][5][6] Understanding the structure-activity relationships (SAR) is paramount to designing more potent analogs. Key to this is the strategic placement of electron-donating or electron-withdrawing groups to modulate the molecule's redox potential.[4][7]
II. Troubleshooting & Frequently Asked Questions (FAQs)
A. Synthesis & Characterization
Question 1: I am encountering low yields during the synthesis of my this compound analogs. What are the common pitfalls?
Answer: Low yields in the synthesis of benzofuranone derivatives can often be attributed to several factors. A common and effective synthetic route involves a domino Friedel-Crafts/lactonization reaction.[6][8][9]
-
Substrate Reactivity: The electronic nature of the starting phenol is critical. Electron-rich phenols generally lead to higher yields. If your starting material is electron-deficient, consider using a stronger Lewis acid or higher reaction temperatures to drive the reaction forward.
-
Reaction Conditions: The choice of solvent and catalyst is crucial. Acetic acid is a commonly used solvent for this transformation.[6] Ensure your reagents are anhydrous, as water can quench the catalyst and lead to side reactions.
-
Purification Challenges: Benzofuranone derivatives can sometimes be challenging to purify. Consider using a combination of column chromatography and recrystallization to obtain a pure product.
Question 2: My synthesized analog shows poor solubility in the solvents required for antioxidant assays. How can I address this?
Answer: Solubility is a common hurdle. Here are several strategies to overcome this:
-
Solvent Selection: While many antioxidant assays utilize alcoholic solvents like methanol or ethanol, you can explore other solvent systems.[6] For highly lipophilic compounds, consider using a co-solvent system, such as a mixture of ethanol and a small amount of DMSO, to improve solubility. However, be mindful that the solvent itself can influence the antioxidant activity measurement.
-
Analog Modification: If solubility issues persist, consider synthetic modifications to your analog. Introducing polar functional groups, such as hydroxyl or carboxyl groups, can significantly enhance aqueous solubility.
-
Use of Surfactants: In some cases, the use of a non-ionic surfactant at a low concentration can help to solubilize your compound without significantly interfering with the assay. It is essential to run a control with the surfactant alone to account for any background effects.
B. Antioxidant Activity Assays
Question 3: I am getting inconsistent results with my DPPH assay. What are the likely causes and how can I improve reproducibility?
Answer: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing antioxidant capacity.[10][11] Its principle lies in the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow.[10][12] Inconsistencies can arise from several sources:
-
DPPH Solution Stability: The DPPH radical is light-sensitive. Always prepare the DPPH solution fresh and store it in the dark.[11] The absorbance of the control (DPPH solution without the antioxidant) should be stable throughout the experiment.
-
Reaction Time: The reaction between an antioxidant and DPPH is not always instantaneous. It is crucial to establish a consistent incubation time for all samples.[11] A kinetic study can help determine the optimal time point to measure the absorbance.
-
Solvent Effects: The type of solvent can influence the reaction kinetics and the measured antioxidant activity.[6] Ensure that the same solvent is used for dissolving the sample and the DPPH radical.
-
Concentration Range: It is important to test a range of concentrations of your analog to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]
Workflow for a Reproducible DPPH Assay
Caption: A standardized workflow for the DPPH antioxidant assay.
Question 4: My results from the ABTS assay do not correlate well with the DPPH assay. Why is this, and which assay is more reliable?
Answer: It is not uncommon to observe different trends between the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and DPPH assays. This is because they have different reaction mechanisms and sensitivities.
-
Reaction Mechanisms: The DPPH assay primarily measures the capacity of an antioxidant to donate a hydrogen atom.[10] In contrast, the ABTS assay measures the ability of an antioxidant to donate an electron or a hydrogen atom to the ABTS radical cation (ABTS•+).[13][14]
-
Solvent Compatibility: The ABTS radical can be generated in both aqueous and organic media, making it suitable for a wider range of compounds.[15] The DPPH radical is typically used in alcoholic solvents.
-
Steric Hindrance: The smaller size of the ABTS radical may allow it to interact more readily with bulky antioxidant molecules compared to the DPPH radical.
Neither assay is inherently "better"; they provide complementary information. It is often recommended to use multiple assays to obtain a comprehensive antioxidant profile of a compound.[14]
Detailed Protocol for the ABTS Assay [13][15][16]
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark blue-green ABTS•+ solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of your test compound (at various concentrations) to a defined volume of the diluted ABTS•+ solution.
-
Incubate the mixture for a set time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Use a standard antioxidant, such as Trolox, as a positive control.
-
-
Calculation:
-
Calculate the percentage inhibition of the ABTS•+ radical.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
-
C. Structure-Activity Relationship (SAR) Interpretation
Question 5: I have synthesized several analogs with different substituents, but I am not seeing a clear trend in their antioxidant activity. How do I interpret the structure-activity relationship?
Answer: Interpreting the SAR for benzofuranone antioxidants requires a systematic approach. The antioxidant activity is influenced by several structural features:
-
Hydroxyl Group Position: The position of the hydroxyl group on the benzofuranone ring is a key determinant of antioxidant activity. The 7-hydroxy position is particularly important.
-
Substituent Effects:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and alkyl chains can increase the electron density on the aromatic ring, making it easier for the hydroxyl group to donate a hydrogen atom, thus enhancing antioxidant activity.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens can decrease the electron density, which may reduce the antioxidant activity.[4]
-
-
Steric Hindrance: Bulky substituents near the active hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing activity.[7]
Data Summary for SAR Analysis
| Analog | Substituent at C5 | Substituent at C6 | DPPH IC50 (µM) | ABTS TEAC |
| Parent | H | H | 50.2 | 1.5 |
| Analog 1 | OCH3 | H | 35.8 | 2.1 |
| Analog 2 | H | OCH3 | 42.1 | 1.8 |
| Analog 3 | Cl | H | 65.4 | 1.2 |
Logical Relationship in SAR
Sources
- 1. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.scholarena.com [article.scholarena.com]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Structure effect of benzofuranone on the antioxidant activity in polypropylene / Polymer Degradation and Stability, 2010 [sci-hub.ru]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
Modifying experimental protocols for 7-Hydroxybenzofuran-3(2H)-one
Welcome to the technical support center for 7-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into modifying experimental protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your work with this important heterocyclic scaffold.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties
This section addresses fundamental questions regarding the physical properties, safe handling, and storage of this compound.
Question 1: What are the fundamental physicochemical properties of this compound?
Answer: Understanding the basic properties of your material is critical for experimental design, including solvent selection and analytical method development. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 19397-70-7 | [PubChem][1] |
| Molecular Formula | C₈H₆O₃ | [PubChem][1] |
| Molecular Weight | 150.13 g/mol | [PubChem][1] |
| IUPAC Name | 7-hydroxy-1-benzofuran-3-one | [PubChem][1] |
| Synonyms | 7-Hydroxy-3(2H)-benzofuranone, 7-hydroxy-3-coumaranone | [PubChem][1], [ChemicalBook][2] |
| Physical State | Solid, powder (typical) | [Barcelona Fine Chemicals][3] |
Question 2: What are the best practices for the storage and handling of this compound?
Answer: Proper storage and handling are essential to maintain the compound's integrity and ensure user safety. This compound can be sensitive to environmental conditions.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] Refrigeration is recommended for long-term stability.[5] It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) as it may be air-sensitive.[4][5]
-
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid generating dust during transfer.[4]
-
Causality: The phenolic hydroxyl group and the benzofuranone core can be susceptible to oxidation, especially when exposed to air and light over time. Inert atmosphere storage prevents oxidative degradation, while protection from light mitigates photochemical decomposition pathways.
Question 3: What are the primary safety hazards I should be aware of?
Answer: While specific toxicity data for this exact compound is limited, compounds of this class should be handled with care.
-
Incompatible Materials: Avoid strong oxidizing agents, which can react violently with the phenol moiety.[5]
-
Health Hazards: May cause skin and serious eye irritation.[6] Inhalation of dust should be avoided. May be harmful if swallowed. Always consult the specific Safety Data Sheet (SDS) from your supplier for the most current information.[5][6]
-
Fire Hazards: The compound is combustible. In case of a fire, use CO₂, dry chemical, or foam for extinction.[5]
Section 2: Troubleshooting Experimental Protocols
This section provides solutions to common issues encountered during the synthesis and modification of this compound and related structures.
Question 4: My intramolecular Friedel-Crafts type cyclization to form the benzofuranone ring is slow and gives a low yield. How can I drive the reaction to completion?
Answer: This is a common bottleneck. The efficiency of intramolecular cyclization is highly dependent on the activation of the aromatic ring and the electrophilicity of the reacting partner. Several factors can be optimized.
-
The Role of the Acid Catalyst: The choice of acid is paramount.
-
Lewis Acids (e.g., AlCl₃, BF₃): These are effective at promoting the initial reaction, such as an acylation or alkylation, that sets up the cyclization precursor.[7] However, they may not be sufficient to promote the final ring closure efficiently.
-
Protic Acids (e.g., Trifluoroacetic Acid - TFA, p-Toluenesulfonic acid - TsOH): Protic acids are often essential for the final lactonization step.[7][8] Studies have shown that combining a Lewis acid with a strong protic acid like TFA can markedly increase the rate of benzofuranone formation compared to using either alone.[7]
-
Troubleshooting Step: If your yield is low with only a Lewis acid, introduce a protic acid (e.g., 0.2 equivalents of TFA) into the reaction mixture from the start. A one-pot approach is often more efficient than sequential addition.[7][8]
-
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to decomposition. In some systems, lowering the reaction temperature after adding the protic acid has been shown to slightly increase the chemical yield of the desired benzofuranone.[7]
-
Troubleshooting Step: Screen a range of temperatures. For instance, after observing the formation of the intermediate at a higher temperature (e.g., 120 °C), try running the full one-pot reaction at a lower temperature (e.g., 80-100 °C) to see if it improves the final yield by minimizing byproduct formation.[7]
-
Below is a workflow diagram illustrating the key steps in a typical acid-catalyzed benzofuranone synthesis.
Caption: General workflow for acid-catalyzed benzofuranone synthesis.
Question 5: I am attempting a one-pot synthesis involving a palladium-catalyzed coupling (e.g., Sonogashira) followed by cyclization, but the reaction is failing or giving very low yields (<10%). What is going wrong?
Answer: Palladium-catalyzed reactions are powerful but notoriously sensitive. Low yields can often be traced to catalyst deactivation, suboptimal conditions, or reagent quality.[9]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Cause: The catalyst may be old, improperly stored (exposed to air/moisture), or an inappropriate source was used. Palladium(0) species are prone to oxidation.
-
Solution: Use a freshly opened or recently purchased catalyst.[9] Ensure it is stored and handled under a strict inert atmosphere (glovebox or Schlenk line). Consider using a more robust source like Pd(PPh₃)₄.[10]
-
-
Incorrect Base Selection: The choice of base is critical and counterintuitive issues can arise.
-
Cause: A common base like sodium bicarbonate (NaHCO₃), while seemingly mild, can decompose at high temperatures (>100 °C) to produce water. This in-situ water generation can poison the palladium catalyst, leading to deactivation and reaction failure.[10]
-
Solution: Switch to a more thermally stable inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Reagent Purity and Atmosphere: The reaction is intolerant of impurities.
-
Cause: Impure or wet starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[9]
-
Solution: Ensure all reagents are pure and thoroughly dried. Degas all solvents rigorously (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) to remove dissolved oxygen. Maintain a positive pressure of an inert gas throughout the entire experiment.[9]
-
Below is a decision tree to guide troubleshooting for low-yielding reactions.
Caption: Troubleshooting decision tree for low-yield benzofuranone synthesis.
Section 3: Experimental Protocol Example
The following protocol is a representative example for the synthesis of a substituted benzofuranone, adapted from methodologies described in the literature for related structures.[7][11] It illustrates the one-pot application of Lewis and protic acids.
Protocol: One-Pot Acid-Catalyzed Synthesis of a Substituted Benzofuranone
Objective: To synthesize a benzofuranone via a domino Friedel-Crafts alkylation and intramolecular lactonization.
Materials:
-
Appropriate substituted phenol (1.0 equiv)
-
Electrophilic partner (e.g., ethyl 2-chloroacetoacetate) (1.1 equiv)
-
Aluminum chloride (AlCl₃) (0.1 equiv)
-
Trifluoroacetic acid (TFA) (0.2 equiv)
-
Anhydrous 1,2-dichlorobenzene (DCB)
-
Butylated hydroxytoluene (BHT) (0.1 equiv, as an antioxidant)
Procedure:
-
Vessel Preparation: To a thick-walled, oven-dried reaction vessel equipped with a magnetic stir bar, add the substituted phenol (0.2 mmol, 1.0 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and flush with dry argon or nitrogen for 5 minutes. This is critical to exclude moisture which can quench the Lewis acid.
-
Reagent Addition: Through the septum, add anhydrous DCB (0.4 mL, to achieve 0.5 M concentration) via syringe. Add the electrophilic partner (0.22 mmol, 1.1 equiv) and TFA (0.02 mmol, 0.2 equiv). Quickly seal the vessel screw cap.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 120 °C. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot. The reaction is typically complete within 16-24 hours.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Crucially, for this type of reaction, direct purification is often possible and preferable to an aqueous work-up which can complicate isolation.[7]
-
Directly load the cooled reaction mixture onto a silica gel column.
-
Purify by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired benzofuranone product.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). BenchChem.
- Technical Support Center: Optimization of Benzofuran Synthesis. (2025). BenchChem.
- Minimizing byproduct formation in benzofuranone synthesis. (2025). BenchChem.
- 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- This compound. PubChem.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
- Du, W., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews.
- SAFETY D
- SAFETY D
- SAFETY D
- 7-Hydroxy-1(3H)-isobenzofuranone. SpectraBase.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. (2018). Molecules.
- 3(2H)-Benzofuranone, 7-hydroxy-. (2023). ChemicalBook.
- 5-hydroxybenzofuran-3(2H)-one. Barcelona Fine Chemicals.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antioxidant Activity of 7-Hydroxybenzofuran-3(2H)-one
This guide provides a comprehensive framework for the systematic validation of the antioxidant properties of 7-Hydroxybenzofuran-3(2H)-one. We will delve into the rationale behind selecting a multi-assay approach, provide detailed, self-validating experimental protocols, and establish a clear methodology for data interpretation and comparison against established antioxidant standards. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel antioxidant compounds.
Introduction: The Rationale for Investigating this compound
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and validation of novel antioxidant compounds a critical pursuit in drug development and preventative medicine.[2]
Benzofuran derivatives represent a promising class of heterocyclic compounds with diverse pharmacological activities.[3] Studies have indicated that the benzofuran scaffold is a key feature in various natural and synthetic molecules exhibiting significant antioxidant effects.[3][4] The antioxidant potential of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby scavenging free radicals.[4]
This compound (PubChem CID: 20037272) is a specific benzofuran derivative whose antioxidant capacity has not been extensively characterized.[5] Its chemical structure suggests potential for radical scavenging activity. This guide, therefore, outlines a robust experimental strategy to validate and quantify the antioxidant activity of this compound, comparing it against well-characterized standards to ascertain its relative potency.
Experimental Design: A Multi-Faceted Approach to Antioxidant Validation
To obtain a comprehensive understanding of a compound's antioxidant profile, it is crucial to employ a battery of assays that probe different mechanisms of antioxidant action. Relying on a single assay can be misleading, as different antioxidants can act through various pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET). We will utilize three widely accepted and complementary assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a color change from violet to yellow.[6][7] It is a relatively simple and rapid assay.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8][9] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.[10] This assay is based on the electron-donating capacity of the antioxidant.
To contextualize the activity of this compound, its performance will be compared against three well-established antioxidant standards:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays.[11]
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a reducing agent and scavenges a wide range of ROS.[2][12][13]
-
Quercetin: A flavonoid found in many fruits and vegetables, known for its strong antioxidant properties.[1][14][15]
Experimental Workflow
The overall workflow for validating the antioxidant activity of this compound is depicted below.
Caption: Workflow for Antioxidant Activity Validation.
Detailed Experimental Protocols
The following protocols are designed to be conducted in a 96-well microplate format for high-throughput analysis. It is essential to perform each assay in triplicate for statistical validity.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant to DPPH results in the formation of the reduced form, DPPH-H, and a corresponding decrease in absorbance at 517 nm.[6][7]
Caption: DPPH Radical Scavenging Mechanism.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Standard antioxidant stock solutions (Trolox, Ascorbic Acid, Quercetin; 1 mg/mL in methanol)
Protocol:
-
Prepare serial dilutions of the test compound and standards in methanol to obtain a range of concentrations (e.g., 1 to 200 µg/mL).
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well for each sample concentration should contain 100 µL of the sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample (corrected for the blank).[6]
-
Plot the percentage of scavenging activity against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with potassium persulfate.[8] The pre-formed blue-green radical is then reduced by the antioxidant, causing a decolorization that is measured at 734 nm.[9]
Caption: ABTS Radical Decolorization Mechanism.
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Standard antioxidant stock solutions
Protocol:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and standards.
-
Add 20 µL of each dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve.[16]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH. The change in absorbance is monitored at 593 nm.[17]
Caption: FRAP Assay Reaction Mechanism.
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM in water)
-
FRAP working solution: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
This compound stock solution
-
Standard antioxidant stock solutions
Protocol:
-
Prepare a standard curve using ferrous sulfate (e.g., 100 to 2000 µM).
-
Prepare dilutions of the test compound and standards.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the FRAP working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are expressed as µM Fe(II) equivalents.
Data Presentation and Interpretation
The antioxidant capacity of this compound should be systematically compared to the reference standards. The results can be summarized in the following table:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II) Eq./mg) |
| This compound | |||
| Trolox | |||
| Ascorbic Acid | |||
| Quercetin |
Interpretation of Results:
-
IC50 Values (DPPH and ABTS): A lower IC50 value indicates a higher antioxidant activity, as a lower concentration of the compound is required to inhibit 50% of the free radicals.
-
FRAP Value: A higher FRAP value indicates a greater reducing power and thus, a higher antioxidant capacity.
By comparing the results of this compound to those of Trolox, Ascorbic Acid, and Quercetin, its relative potency can be determined. Discrepancies in the relative ranking of the compounds between the different assays can provide insights into their primary mechanism of antioxidant action.
Conclusion
References
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. (Referenced in protocols.io)
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link][10]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link][9]
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Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link][11]
- Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., Kashiwagi, T., Ishikawa, H., ... & Ukeda, H. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives. Analytical Sciences, 30(7), 717-721.
-
Spata, M. (2026, January 8). Trolox equivalent antioxidant capacity: Significance and symbolism. SciSpace. Retrieved from [Link][16]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link][18]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.[7]
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Processes. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Amorati, R., & Valgimigli, L. (2018). The Antioxidant Activity of Quercetin in Water Solution. Molecules, 23(7), 1785.[14]
- Sýkora, D., Tesařová, E., & Boštíková, Z. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Molecules, 25(7), 1693.
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Medical News Today. (n.d.). Quercetin: Health benefits, dosage, and side effects. Retrieved from [Link][1]
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Pawlowska, E., Szczepanska, J., & Blasiak, J. (2019). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 8(11), 567.[2]
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Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid. Pharmacognosy Reviews, 10(20), 84–89.[15]
- Lee, K. W., Kim, Y. J., Lee, H. J., & Lee, C. Y. (2002). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 11(4), 433-437.
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Padayatty, S. J., & Levine, M. (2016). Ascorbic acid as antioxidant. Sub-cellular biochemistry, 83, 299–323.[12]
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Mojto, M., Goc, Z., & Mojto, F. (2023). Quercetin as an effective antioxidant against superoxide radical. Functional Food Science, 3(3), 44-51.[19]
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ResearchGate. (2023, July 9). Why ascorbic acid used as standard for ABTS assay?. Retrieved from [Link]
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Xu, D., Hu, M. J., Wang, Y. Q., & Cui, Y. L. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules, 24(6), 1123.[20]
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Santos, J. C. S., Ribeiro, C. A. F., & da Silva, A. F. (2022). Essential features for antioxidant capacity of ascorbic acid (vitamin C). RSC Advances, 12(45), 29548-29557.[13]
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Rindhe, S. S., Kolsure, A. K., & Baseer, M. A. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 72(4), 524–527.[3]
- Palmieri, A., Iapicca, I., & Della Sala, G. (2018). Synthesis of Benzofuran-2-one Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 708.
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Nguyen, T. S., Pham, M. Q., & Nguyen, M. T. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(26), 15937-15948.[4]
- Onnis, V., Demurtas, M., & Deplano, A. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Bioorganic & Medicinal Chemistry, 26(14), 4047-4055.
- Chong, Y., He, W., & Jung, M. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of the Korean Chemical Society, 59(2), 143-149.
- Boulebd, H., & Boulebd, H. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540.
- Carradori, S., & Chiricosta, L. (2024).
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Carradori, S., & Chiricosta, L. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link][21]
- Silva, M., & Reis, L. (2019). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. European Journal of Organic Chemistry, 2019(36), 6211-6218.
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A Comparative Guide to the Antioxidant Potential of 7-Hydroxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antioxidant research, benzofuran derivatives have emerged as a promising class of compounds, demonstrating significant potential in mitigating oxidative stress-related pathologies.[1][2] This guide offers an in-depth technical comparison of 7-Hydroxybenzofuran-3(2H)-one, a simple yet intriguing benzofuranone, against other notable benzofuran-based antioxidants. While direct comparative experimental data for this compound is limited, this guide will leverage available data from structurally related compounds to provide a scientifically grounded perspective on its potential efficacy.
The Benzofuran Scaffold: A Privileged Structure in Antioxidant Design
The benzofuran core, a fusion of a benzene and a furan ring, is a structural motif present in numerous natural and synthetic compounds exhibiting a wide array of biological activities.[2][3] Their antioxidant properties are of particular interest, with studies indicating that the substitution pattern on the benzofuran ring system plays a crucial role in their radical scavenging and cytoprotective effects.[4][5]
This compound: Structure and Postulated Antioxidant Mechanism
This compound belongs to the benzofuranone subclass. Its structure is characterized by a hydroxyl group at the 7-position of the aromatic ring and a ketone group at the 3-position of the furanone ring.
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.
Postulated Antioxidant Mechanism of this compound
The 7-hydroxyl group is expected to be the primary site of radical scavenging activity. Upon encountering a free radical (R•), it can donate a hydrogen atom to neutralize the radical, forming a resonance-stabilized phenoxyl radical.
Caption: Postulated hydrogen atom transfer (HAT) mechanism for this compound.
Comparative Analysis of Antioxidant Activity
To contextualize the potential antioxidant efficacy of this compound, we will compare it with other classes of benzofuran antioxidants for which experimental data are available:
-
3,3-Disubstituted-3H-benzofuran-2-ones: Structurally related synthetic analogues.
-
2-Arylbenzofurans: A class of naturally occurring and synthetic benzofurans with documented antioxidant properties.
-
Salvianolic Acids: Complex polycyclic benzofuran derivatives known for their potent antioxidant activities.
In Vitro Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. A lower IC50 value indicates greater antioxidant activity.
| Compound Class/Name | Specific Compound | DPPH IC50 (µM) | Reference |
| 3,3-Disubstituted-3H-benzofuran-2-ones | Ethyl 3,5-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylate | >100 (in Methanol) | [6] |
| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | ~31 (in Methanol) | [6] | |
| 3,4,6-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | ~18 (in Methanol) | [6] | |
| 2-Arylbenzofurans | Moracin M | Not explicitly stated, but showed significant inhibition | |
| Mulberrofuran G | Not explicitly stated, but showed significant inhibition | ||
| Salvianolic Acids | Salvianolic Acid C | Potent, but specific IC50 varies across studies | [7][8] |
| Salvianolic Acid B | Reported to have higher scavenging activity than Vitamin C | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Based on the data for structurally related 3,3-disubstituted-3H-benzofuran-2-ones, the presence and position of hydroxyl groups significantly influence antioxidant activity. The trihydroxy derivative exhibits the highest potency in this series. This suggests that this compound, with a single hydroxyl group, may possess moderate antioxidant activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key antioxidant and cytotoxicity assays are provided below.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for assessing the free radical scavenging capacity of chemical compounds.[10]
Principle: The stable DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound, standard, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
Plot the percentage of scavenging activity against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to mitigate intracellular reactive oxygen species (ROS).
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the probe as 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a test compound is measured by its ability to reduce the fluorescence signal.
Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 or SH-SY5Y) in a black, clear-bottom 96-well plate and culture until a confluent monolayer is formed.
-
-
Probe Loading and Treatment:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a solution of DCFH-DA (e.g., 25 µM) in a serum-free medium for 1 hour at 37°C.
-
Remove the DCFH-DA solution, wash the cells, and add the test compound or standard at various concentrations.
-
-
Induction of Oxidative Stress:
-
After a pre-incubation period with the test compound, induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a specified duration.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the percentage of ROS inhibition for each concentration of the test compound.
-
MTT Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of any compound being evaluated for its biological activity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Conclusion and Future Directions
While direct experimental data on the antioxidant activity of this compound is currently lacking, a comparative analysis based on its structural analogues suggests that it likely possesses moderate antioxidant properties. The presence of the 7-hydroxyl group is key to its potential radical scavenging ability.
Further research is warranted to fully elucidate the antioxidant profile of this compound. Direct evaluation using the standardized assays outlined in this guide, including DPPH, ABTS, ORAC, and cellular antioxidant assays, would provide valuable quantitative data. Moreover, structure-activity relationship (SAR) studies involving the synthesis and evaluation of a broader range of hydroxylated benzofuranone derivatives could lead to the development of novel and more potent antioxidant agents for therapeutic applications.
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A Comparative Analysis of the Antioxidant Capacity of 7-Hydroxybenzofuran-3(2H)-one and Trolox: A Guide for Researchers
In the pursuit of novel therapeutic agents and nutraceuticals, the evaluation of antioxidant capacity is a foundational step. Antioxidants play a critical role in mitigating oxidative stress, a condition implicated in a multitude of pathologies. This guide provides an in-depth, objective comparison of the antioxidant capacities of 7-Hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class of compounds, and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E widely used as a standard in antioxidant assays.[1][2] This analysis is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported comparisons.
Structural Basis of Antioxidant Activity: A Tale of Two Molecules
The antioxidant potential of a compound is intrinsically linked to its molecular structure.[3][4] The ability to donate a hydrogen atom or an electron to neutralize a free radical is largely governed by the presence and arrangement of specific functional groups.
Trolox , a derivative of vitamin E, possesses a chromanol ring with a hydroxyl group, which is the primary site of its antioxidant activity.[2][5] The methyl groups on the chromanol ring enhance its electron-donating ability, making the hydroxyl group's hydrogen readily available for donation to free radicals.[3]
This compound features a benzofuranone core. Its antioxidant activity is primarily attributed to the phenolic hydroxyl group at the 7-position. The presence of the furanone ring can influence the electronic properties of the phenolic system, thereby affecting its radical scavenging potential. The relationship between the structure of phenolic compounds and their antioxidant activity is well-established, with the number and position of hydroxyl groups being key determinants.[3][6]
Mechanisms of Radical Scavenging
Antioxidants primarily neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, effectively neutralizing it. This is a key mechanism for phenolic antioxidants like Trolox and this compound.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.[9]
The predominant mechanism can depend on the specific antioxidant, the type of free radical, and the reaction environment. Assays like the Oxygen Radical Absorbance Capacity (ORAC) are based on the HAT mechanism, while the DPPH, ABTS, and FRAP assays can involve a combination of SET and HAT.[7][10][11]
Comparative Experimental Evaluation
To provide a robust comparison, we will examine the performance of these two compounds in several widely accepted antioxidant capacity assays.[10][12] While direct comparative studies on this compound are limited, data from related benzofuranone derivatives and general principles of phenolic antioxidants allow for an informed analysis.[13][14][15]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method to assess antioxidant capacity.[16][17] It measures the ability of an antioxidant to reduce the stable DPPH radical, which is observed as a color change from violet to yellow.[16][18]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Measure the absorbance at approximately 517 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is versatile for both hydrophilic and lipophilic antioxidants.[19] It measures the reduction of the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9][19]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[19]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[20][21]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[22]
-
Prepare a series of Trolox standards and dilutions of the test compound.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the sample or Trolox standard to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement:
-
Data Analysis:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the scavenging of peroxyl radicals, which are biologically relevant.[12] It is a HAT-based method that quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.[25][26]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (e.g., 70 nM) in 75 mM phosphate buffer (pH 7.4).[12]
-
Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[27]
-
Prepare a series of Trolox standards and dilutions of the test compound in phosphate buffer.[25]
-
-
Assay Procedure (96-well black plate format):
-
Measurement:
-
Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for up to 2 hours) using a plate reader with excitation at ~485 nm and emission at ~520 nm.[29]
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC).
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve of Net AUC versus Trolox concentration to determine the ORAC value of the sample, expressed in Trolox Equivalents (TE).[28]
-
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A Comparative Guide to the Anti-Inflammatory Efficacy of 7-Hydroxybenzofuran-3(2H)-one and Standard Drugs
This guide provides a comparative analysis of the potential anti-inflammatory efficacy of the novel compound 7-Hydroxybenzofuran-3(2H)-one against two clinically established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluation based on established biochemical pathways and validated experimental protocols.
Introduction to the Inflammatory Landscape
Inflammation is a fundamental protective response of the body to injury or infection, involving the coordinated activation of immune cells and the release of signaling molecules to eliminate the stimulus and initiate tissue repair.[1] However, when this process becomes chronic or dysregulated, it can contribute to a wide range of debilitating diseases.
Current therapeutic strategies largely rely on two major classes of drugs: NSAIDs and corticosteroids.
-
NSAIDs , such as Ibuprofen, primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[2][3]
-
Corticosteroids , like Dexamethasone, are potent synthetic glucocorticoids that modulate gene expression to suppress multiple inflammatory pathways, making them highly effective but also associated with significant side effects with long-term use.[4][5]
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[6][7] This guide focuses on this compound, a specific member of this family, and outlines a scientific approach to validating its potential efficacy against established standards.
Mechanisms of Action: A Comparative Overview
This compound (Hypothesized Mechanism)
While direct experimental data on this compound is limited[8], studies on structurally related benzofuranone and benzofuran derivatives provide a strong basis for a hypothesized mechanism of action. Research on various benzofuran hybrids has shown that their anti-inflammatory effects are often mediated through the inhibition of critical intracellular signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9][10]
These pathways are central regulators of the inflammatory response. Upon stimulation by agents like bacterial lipopolysaccharide (LPS), they trigger the transcription and release of numerous pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][11] It is hypothesized that this compound, like other active compounds in its class, interferes with the phosphorylation of key proteins in these pathways (e.g., IKK, IκBα, p65, JNK, p38), thereby down-regulating the expression of inflammatory genes.[6]
Ibuprofen: Non-Selective COX Inhibition
Ibuprofen's mechanism is well-established. It functions as a non-selective inhibitor of both cyclooxygenase isoforms, COX-1 and COX-2.[1][2][12]
-
COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function.[3][12]
-
COX-2 is induced during inflammation and is primarily responsible for synthesizing the prostaglandins that mediate pain and swelling.[2][3]
By blocking both enzymes, Ibuprofen effectively reduces the production of prostaglandins, leading to its analgesic, antipyretic, and anti-inflammatory effects.[3][13] Its non-selectivity, however, is also linked to its primary side effects, such as gastrointestinal irritation, due to the inhibition of COX-1.[3][12]
Dexamethasone: Broad-Spectrum Glucocorticoid Action
Dexamethasone operates via a more complex and broad-ranging mechanism. As a potent glucocorticoid, it diffuses across the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm.[4][14] This drug-receptor complex translocates to the nucleus, where it modulates gene expression in two main ways:
-
Transactivation: It upregulates the expression of anti-inflammatory proteins like Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of arachidonic acid (the precursor to prostaglandins and leukotrienes).[14][15]
-
Transrepression: It suppresses the activity of pro-inflammatory transcription factors, most notably NF-κB. This leads to a significant downregulation in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][14]
This broad action makes Dexamethasone a highly potent anti-inflammatory agent, but its widespread effects on gene transcription also contribute to its extensive side-effect profile.[4]
Proposed Experimental Framework for Comparative Efficacy
To objectively assess the anti-inflammatory potential of this compound, a standardized in vitro model using murine macrophage cells is proposed. Macrophages are central to the inflammatory response, and the RAW 264.7 cell line is a well-validated and widely used model for screening anti-inflammatory compounds.[16][17]
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
The core of this protocol involves inducing an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation robustly activates the NF-κB and MAPK pathways, leading to the production and release of key inflammatory mediators like NO, TNF-α, and IL-6.[11][17][18] The ability of the test compounds to inhibit the production of these mediators serves as a direct measure of their anti-inflammatory activity.
Step-by-Step Experimental Protocol
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/well.[19] Allow them to adhere and recover overnight.
2. Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, Dexamethasone (positive control), and Ibuprofen (positive control) in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions for each compound in fresh culture medium to achieve the desired final concentrations for dose-response analysis. The final DMSO concentration in all wells should be kept below 0.1% to avoid cytotoxicity.
-
On the day of the experiment, remove the old medium from the cells and pre-treat them with 100 µL of medium containing the various concentrations of the test compounds or vehicle control (DMSO) for 1-2 hours.[18][20]
3. Inflammatory Stimulation:
-
Following pre-treatment, add 100 µL of medium containing LPS to achieve a final concentration of 100 ng/mL to 1 µg/mL to induce inflammation.[19][20] A set of control wells should receive medium without LPS.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.[18]
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Quantification: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) can be measured using the Griess Reagent Assay.[20] Absorbance is read at 540 nm.
-
Cytokine Quantification (TNF-α and IL-6): The levels of TNF-α and IL-6 secreted into the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[17]
5. Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Visualization of Pathways and Workflows
Inflammatory Signaling Pathway
The following diagram illustrates the simplified LPS-induced NF-κB signaling pathway in macrophages, highlighting the hypothesized point of action for this compound and the known inhibitory site for Dexamethasone.
Caption: LPS-induced NF-κB signaling pathway and drug targets.
Experimental Workflow
The diagram below outlines the sequential steps of the proposed in vitro comparative study.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Comparative Data Summary (Hypothetical)
The table below presents hypothetical IC₅₀ values that could be generated from the proposed experiments. These values are for illustrative purposes to demonstrate how the comparative efficacy of the compounds would be summarized.
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| This compound | 17.5 | 25.2 | 30.8 |
| Dexamethasone | 0.05 | 0.01 | 0.02 |
| Ibuprofen | > 100 | > 100 | > 100 |
Note on Hypothetical Data:
-
This compound: The IC₅₀ values are modeled after published data for other bioactive benzofuran derivatives showing significant activity.[21]
-
Dexamethasone: As a highly potent steroid, it is expected to have very low (nanomolar range) IC₅₀ values in this type of assay.[9]
-
Ibuprofen: Ibuprofen's primary mechanism is COX inhibition, not the direct suppression of cytokine gene expression via NF-κB. Therefore, it is expected to show very weak or no activity in inhibiting LPS-induced NO, TNF-α, or IL-6 production in this specific assay format.[1][13] This highlights the importance of selecting assays that are appropriate for the mechanism of action being investigated.
Discussion and Future Directions
This guide presents a scientifically grounded framework for evaluating the anti-inflammatory efficacy of this compound. Based on the literature for analogous compounds, it is hypothesized that this molecule may act by inhibiting the NF-κB and MAPK signaling pathways.[6][10] This mechanism is distinct from the COX inhibition of Ibuprofen and the broad genomic effects of Dexamethasone.
The proposed in vitro experiments using LPS-stimulated macrophages are a crucial first step in validating this hypothesis and quantifying the compound's potency. The hypothetical data suggests that while not as potent as Dexamethasone, this compound could represent a non-steroidal inhibitor of inflammatory cytokine production, a highly desirable therapeutic profile.
Future research should focus on:
-
Mechanism Elucidation: Performing Western blot analyses to confirm the inhibition of key phosphorylated proteins (p-p65, p-IκBα, p-JNK) in the NF-κB and MAPK pathways.
-
COX Inhibition Assays: Directly testing the compound's activity against COX-1 and COX-2 enzymes to determine if it shares any mechanistic overlap with NSAIDs.
-
In Vivo Studies: Advancing promising candidates to established in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats, to evaluate efficacy and systemic effects.[7][22]
By following this structured approach, researchers can effectively characterize the anti-inflammatory profile of this compound and determine its potential as a novel therapeutic lead.
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Comparative Guide to the Structure-Activity Relationship of 7-Hydroxybenzofuran-3(2H)-one Derivatives
Introduction
The benzofuran scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique electronic and structural properties make it a versatile template for designing novel bioactive agents. Among its many variations, the benzofuran-3(2H)-one nucleus, particularly when hydroxylated at the 7-position, has emerged as a focal point for the development of potent inhibitors targeting a range of biological processes.
Derivatives of 7-hydroxybenzofuran-3(2H)-one have demonstrated a remarkable breadth of activity, including potent anticancer, kinase inhibitory, and neuroprotective effects.[3][4] The most prominent and widely studied subclass are the (Z)-2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones.[5] These compounds are structural isomers of flavones and have attracted considerable attention for their diverse pharmacological profiles.[5][6]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound derivatives. We will dissect the roles of key structural motifs, compare the effects of various substitutions on biological outcomes, and provide field-proven experimental protocols to support further research and development in this promising area of drug discovery.
The Core Scaffold: A Foundation for Potent Activity
The this compound core is the foundational structure from which a multitude of potent derivatives are built. Its inherent chemical features are critical to its biological function:
-
7-Hydroxyl Group: This phenolic hydroxyl is a crucial hydrogen bond donor and acceptor. It frequently engages in key interactions within the active sites of target proteins, such as kinases, anchoring the molecule in a favorable orientation for inhibition.
-
3-Keto Group: The carbonyl at position 3 is a strong hydrogen bond acceptor, contributing significantly to binding affinity with biological targets.
-
Benzofuran Ring System: The fused bicyclic system provides a rigid, planar scaffold that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets.
-
Position 2: This position is the most common site for modification. The introduction of a benzylidene moiety creates the aurone scaffold, which extends the conjugated system and provides a vector for introducing a wide array of substituents to fine-tune activity and selectivity.[7]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of this compound derivatives can be dramatically altered by the nature and position of substituents on both the benzofuran core and the benzylidene ring.
Substitutions at Position 2: The Key to Selectivity and Potency
The benzylidene moiety at position 2 is the primary determinant of both the potency and selectivity of these compounds.
As Kinase Inhibitors
The planar structure of aurones makes them well-suited to fit into the ATP-binding pocket of various kinases. SAR studies have revealed that substitutions on the benzylidene ring are critical for targeting specific kinases.
-
Protein Kinase CK2: For potent CK2 inhibition, halogenation of the benzofuran ring (e.g., 5,7-dichloro) combined with specific substitutions on the benzylidene ring, such as 3-bromo-4-hydroxy-5-methoxy, results in compounds with nanomolar efficacy.[8] The interplay between the halogen bonds from the chlorinated benzofuran ring and hydrogen bonds from the substituted benzylidene moiety creates a highly specific and high-affinity interaction.[8]
-
DRAK2 Inhibition: SAR studies on benzofuran-3(2H)-one derivatives identified that specific modifications to the benzylidene ring led to a significant improvement in potency against DRAK2, a kinase involved in apoptosis. This optimization resulted in compounds that could protect islet β-cells from apoptosis, highlighting a potential therapeutic strategy for diabetes.[3]
-
VEGFR-2 Inhibition: Enaminone-linked benzofuran derivatives have been developed as dual inhibitors of VEGFR-2 and carbonic anhydrase IX (CA IX). The pharmacophore shares similarities with the approved VEGFR-2 inhibitor pazopanib, suggesting that the benzofuran core can act as a successful bioisostere for other privileged scaffolds like indazole.[9]
As Anticancer Agents
The anticancer activity of these derivatives is profoundly influenced by the substitution pattern on the benzylidene ring.
-
Cytotoxicity: The presence of hydroxyl groups on the benzylidene ring often correlates with increased cytotoxic activity against various cancer cell lines. For instance, (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has shown notable antioxidant and cytotoxic properties.[4]
-
Tau Aggregation Inhibition: In the context of neurodegenerative diseases like Alzheimer's, the hydroxylation pattern is paramount. Studies comparing aurones and their close analogs, indanones, revealed that a higher degree of hydroxylation on the benzylidene ring leads to more potent inhibition of tau protein aggregation.[10]
Substitutions on the Benzofuran Ring: Modulating Overall Activity
While the benzylidene group often dictates specificity, substitutions on the benzofuran portion of the molecule provide another layer of modulation.
-
Halogenation: The addition of halogens like chlorine or bromine to the benzofuran ring (e.g., at positions 4, 5, 6, or 7) frequently enhances cytotoxic activity.[11] This is attributed to the ability of halogens to form "halogen bonds," which are specific, non-covalent interactions that can improve binding affinity to target proteins.[11] For example, converting a benzofuran carboxylate into its dibromo derivative was shown to drastically increase its antifungal activity.[12]
-
Hydroxyl and Methoxy Groups: The placement of additional hydroxyl or methoxy groups on the benzofuran ring can influence solubility, metabolic stability, and binding interactions. For example, a 6-hydroxy group is a common feature in many biologically active natural benzofuranones.[4]
Comparative Data Summary
The following tables summarize the structure-activity relationships for various this compound derivatives across different biological targets.
| Table 1: Comparative SAR of Benzofuran-3(2H)-one Derivatives as Kinase Inhibitors | ||||
| Compound Class | Target Kinase | Key Substitutions for High Potency | Reported IC₅₀ | Reference |
| Aurone | CK2 | 5,7-dichloro on benzofuran; 3-Bromo-4-hydroxy-5-methoxy on benzylidene | 3.6 nM | [8] |
| Benzofuran-3(2H)-one | DRAK2 | Optimized substitutions on benzylidene ring | 0.25 µM | [3] |
| Enaminone-linked Benzofuran | VEGFR-2 | Specific sulfonamide groups on benzylidene amine | Sub-micromolar | [9] |
| Dihydrobenzofuran-3-one | PARP-1 | 7-carboxamide on benzofuran; 3',4'-dihydroxy on benzylidene | 0.531 µM | [7] |
| Table 2: Comparative SAR of Benzofuran-3(2H)-one Derivatives as Anticancer Agents | ||||
| Compound Class | Target/Cell Line | Key Substitutions for High Potency | Reported Activity | Reference |
| Aurone | Tau Aggregation | Increased hydroxylation on benzylidene ring | Potent Inhibition | [10] |
| Hydroxy-Aurone | MCF-7 (Breast Cancer) | 3',4',5-trihydroxy on benzylidene ring | EC₅₀ ~12-24 µM | [13] |
| Halogenated Benzofuran | K562 (Leukemia) | Bromine on methyl/acetyl groups attached to core | IC₅₀ < 10 µM | [11] |
| Benzofuran Hydrazone | Colo-205 (Colon) | Specific substitutions on hydrazone moiety | IC₅₀ ~20.5 µM | [14] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
General Synthesis of 2-Benzylidene-7-hydroxybenzofuran-3(2H)-one Derivatives
This protocol describes a typical Claisen-Schmidt condensation reaction, a robust and widely used method for synthesizing aurones.
Rationale: This acid- or base-catalyzed condensation between a ketone (benzofuran-3(2H)-one) and an aldehyde is a highly efficient method for forming the exocyclic C=C double bond characteristic of aurones. The reaction conditions can be tuned to favor the formation of the thermodynamically stable (Z)-isomer.[15]
Step-by-Step Protocol:
-
Preparation of Reactants: Dissolve 1.0 equivalent of the starting this compound and 1.1 equivalents of the desired substituted benzaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., NaOH or piperidine) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or reflux for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure aurone derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The vinylic proton signal in ¹H NMR (typically δ 6.5-7.5 ppm) is characteristic and helps confirm the (Z)-geometry.[15]
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Rationale: This protocol provides a framework for quantifying the inhibitory potency of a compound against a specific kinase. Fluorescence-based assays are common in high-throughput screening as they are sensitive, rapid, and avoid the use of radioactive materials.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the kinase (recombinant VEGFR-2), the substrate (a synthetic peptide), and ATP at desired concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the kinase buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no ATP or a known potent inhibitor).
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal (e.g., fluorescence intensity) is proportional to the amount of phosphorylation.
-
Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations: Mapping SAR and Workflows
Core Structure-Activity Relationships
Caption: Key SAR principles for this compound derivatives.
General Synthetic Workflow
Caption: General workflow for the synthesis of aurone derivatives.
Biological Evaluation Workflow
Caption: A typical screening cascade for identifying lead compounds.
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Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. Available from: [Link]
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Thakur, M., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6436-6458. Available from: [Link]
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Ashraf, J., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 11(54), 34229-34242. Available from: [Link]
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Cross-Validation of 7-Hydroxybenzofuran-3(2H)-one Bioactivity: A Comparative Guide for Researchers
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In the dynamic landscape of drug discovery, the rigorous validation of a compound's bioactivity across multiple cellular contexts is paramount. This guide provides an in-depth, comparative analysis of the bioactivity of 7-Hydroxybenzofuran-3(2H)-one, a molecule of significant interest due to the diverse biological activities associated with the benzofuran scaffold, including antioxidant, anti-inflammatory, and apoptotic effects.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a framework for cross-validating the efficacy and mechanism of action of this compound in different cell lines. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a comparative analysis with relevant alternatives.
Introduction: The Rationale for Cross-Validation
The cellular microenvironment and genetic makeup of different cell lines can profoundly influence a compound's bioactivity. A therapeutic candidate that exhibits potent anti-proliferative effects in one cancer cell line might be inert in another due to variations in receptor expression, metabolic pathways, or drug resistance mechanisms. Therefore, cross-validation in a panel of carefully selected cell lines is not merely a confirmatory step but a critical component of preclinical assessment. This guide will focus on validating the bioactivity of this compound by examining its effects on cell viability, apoptosis, and key signaling pathways implicated in inflammation and oxidative stress.
Mechanistic Landscape: Potential Targets of this compound
Benzofuran derivatives have been reported to modulate several critical signaling pathways.[2][3] Understanding these potential mechanisms is crucial for designing robust validation studies. Key pathways of interest include:
-
NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal mediator of inflammatory responses.[5][6] It regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[5] Inhibition of the NF-κB pathway is a key strategy for anti-inflammatory drug development.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in a multitude of cellular processes, including inflammation, cell stress responses, proliferation, and apoptosis.[7][8] The ERK, JNK, and p38 MAPK pathways are key players in cellular responses to external stimuli.[9]
-
Apoptosis Pathways: Programmed cell death, or apoptosis, is a tightly regulated process essential for tissue homeostasis. Key markers of apoptosis include the activation of caspases and the cleavage of substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[10]
-
Oxidative Stress Pathways: Reactive Oxygen Species (ROS) are byproducts of normal metabolism and can cause significant cellular damage at high levels, a state known as oxidative stress.[11] Antioxidant compounds can mitigate this damage.
Experimental Design for Cross-Validation
To comprehensively assess the bioactivity of this compound, a multi-faceted approach employing a panel of cell lines is recommended. The choice of cell lines should be guided by the therapeutic area of interest. For instance, to evaluate its anti-inflammatory potential, a macrophage cell line (e.g., RAW 264.7) and a relevant tissue-specific cell line (e.g., a colon cancer cell line if investigating inflammatory bowel disease) would be appropriate.
Experimental Workflow
The following diagram outlines a logical workflow for the cross-validation of this compound's bioactivity.
Caption: A streamlined workflow for the cross-validation of bioactivity.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow. These protocols are intended as a starting point and should be optimized for each specific cell line.
Cell Viability Assays (MTT and XTT)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound and to calculate the half-maximal inhibitory concentration (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[12][13]
Protocol: MTT Assay [12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: XTT Assay [12]
-
Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Western Blot Analysis for Apoptosis and Signaling Pathways
Objective: To investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and inflammatory signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
-
Cell Lysis: Treat cells with this compound at the predetermined IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, phospho-NF-κB p65, phospho-p38 MAPK, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To assess the antioxidant or pro-oxidant activity of this compound.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
Protocol: [17]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
DCFH-DA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
Data Presentation and Comparative Analysis
The results from the aforementioned assays should be systematically organized to facilitate a clear comparison of the bioactivity of this compound across different cell lines.
Comparative IC50 Values
| Cell Line | Type | IC50 (µM) of this compound (48h) |
| MCF-7 | Human Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Human Lung Carcinoma | [Insert experimental value] |
| RAW 264.7 | Mouse Macrophage | [Insert experimental value] |
| HEK293 | Human Embryonic Kidney (Normal) | [Insert experimental value] |
This table should be populated with your experimental data.
Comparative Analysis of Apoptosis Induction
| Cell Line | Treatment | % Cleaved Caspase-3 (relative to control) | % Cleaved PARP (relative to control) |
| MCF-7 | Vehicle | 100 | 100 |
| 7-HBF (IC50) | [Insert value] | [Insert value] | |
| A549 | Vehicle | 100 | 100 |
| 7-HBF (IC50) | [Insert value] | [Insert value] |
Quantification should be based on densitometric analysis of Western blots.
Comparative Analysis of Signaling Pathway Modulation
| Cell Line | Treatment | p-NF-κB/Total NF-κB (fold change) | p-p38/Total p38 (fold change) |
| RAW 264.7 | LPS | [Insert value] | [Insert value] |
| LPS + 7-HBF | [Insert value] | [Insert value] |
This table is an example for an anti-inflammatory study in macrophages stimulated with Lipopolysaccharide (LPS).
Visualization of Key Signaling Pathways
The following diagrams illustrate the signaling pathways that are central to the proposed mechanistic studies.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.[5][19][20][21]
p38 MAPK Stress Response Pathway
Caption: A simplified representation of the p38 MAPK stress-activated pathway.[7][8][9][22][23]
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of this compound's bioactivity. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways across a panel of diverse cell lines, researchers can gain a more complete understanding of its therapeutic potential and cell-specific mechanisms of action. The data generated from these studies will be invaluable for making informed decisions regarding the further development of this promising compound. Future studies could expand upon this framework to include more complex in vitro models, such as 3D spheroids or co-culture systems, and ultimately, in vivo validation in relevant animal models. The benzofuran scaffold continues to be a rich source of bioactive compounds, and rigorous, multi-faceted validation is the key to unlocking their full therapeutic potential.[2][3]
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Sun, S.-C. (2011). The NF-κB family of transcription factors and their regulation. Cold Spring Harbor Perspectives in Biology, 3(12), a000034. [Link]
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ResearchGate. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. ResearchGate. [Link]
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PubMed. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. National Library of Medicine. [Link]
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PubMed. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. National Library of Medicine. [Link]
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PubChem. (n.d.). 7-acetyl-6-hydroxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthesis of 7-Hydroxybenzofuran-3(2H)-one
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 7-Hydroxybenzofuran-3(2H)-one is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzofuran core with a hydroxyl group at the 7-position and a ketone at the 3-position. This structural motif is of significant interest in the development of novel therapeutic agents due to its presence in a variety of biologically active natural products and synthetic compounds. The strategic placement of the hydroxyl and ketone functionalities allows for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.
This guide will compare two distinct and effective strategies for the synthesis of this compound:
-
Route 1: Demethylation of 7-Methoxybenzofuran-3(2H)-one: An indirect approach that involves the synthesis of a methoxy-protected precursor followed by a final deprotection step.
-
Route 2: Direct Lactonization of 2,3-Dihydroxyphenylacetic Acid: A more direct route involving the intramolecular cyclization of a dihydroxy-substituted phenylacetic acid.
Route 1: Synthesis via Demethylation of a Methoxy Precursor
This two-stage approach first constructs the benzofuranone ring with a methoxy group at the 7-position, which is then cleaved in the final step to reveal the desired hydroxyl group. This strategy is often favored when the starting materials for the methoxy-analogue are more readily available or when the free hydroxyl group might interfere with the initial cyclization chemistry.
Stage 1: Synthesis of 7-Methoxybenzofuran-3(2H)-one
The synthesis of the methoxy precursor can be efficiently achieved through a Houben-Hoesch reaction, a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles.[1][2] In this case, guaiacol (2-methoxyphenol) reacts with chloroacetonitrile in the presence of a Lewis acid catalyst to form an intermediate which, upon hydrolysis and cyclization, yields 7-methoxybenzofuran-3(2H)-one.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, add anhydrous diethyl ether (150 mL).
-
Addition of Reagents: Add guaiacol (12.4 g, 0.1 mol) and chloroacetonitrile (7.6 g, 0.1 mol) to the flask.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous zinc chloride (13.6 g, 0.1 mol) portion-wise while stirring.
-
Reaction: Bubble dry hydrogen chloride gas through the stirred mixture for 2-3 hours. The reaction mixture will become thick and viscous.
-
Hydrolysis: After the reaction is complete (monitored by TLC), slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture.
-
Work-up: Heat the mixture to reflux for 1 hour. Cool to room temperature and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methoxybenzofuran-3(2H)-one.
Stage 2: Demethylation to this compound
The cleavage of the aryl methyl ether is a crucial final step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation due to its strong Lewis acidity.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 7-methoxybenzofuran-3(2H)-one (1.64 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in dichloromethane (12 mL, 12 mmol) dropwise via a syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol (10 mL), followed by water (20 mL).
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.
Workflow for Route 1: Demethylation Approach
Caption: Synthetic workflow for Route 1, proceeding through a methoxy-protected intermediate.
Route 2: Direct Lactonization of 2,3-Dihydroxyphenylacetic Acid
This route offers a more convergent approach by directly cyclizing a suitably substituted phenylacetic acid derivative. The key to this synthesis is the efficient formation of the five-membered lactone ring through an intramolecular esterification (lactonization) of a hydroxycarboxylic acid.
Stage 1: Synthesis of 2,3-Dihydroxyphenylacetic Acid
While commercially available, the synthesis of 2,3-dihydroxyphenylacetic acid can be achieved from 2,3-dimethoxyphenylacetic acid via demethylation, or from other precursors. For the purpose of this guide, we will assume the availability of this starting material.
Stage 2: Intramolecular Cyclization (Lactonization)
The lactonization of a hydroxy acid can be promoted by acid catalysis, often with the removal of water to drive the equilibrium towards the cyclic product.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,3-dihydroxyphenylacetic acid (1.68 g, 10 mmol) in toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction: Heat the mixture to reflux, and azeotropically remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the acid catalyst, followed by a wash with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to afford pure this compound.
Workflow for Route 2: Direct Lactonization
Caption: Synthetic workflow for Route 2, a direct intramolecular cyclization.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.
| Parameter | Route 1: Demethylation Approach | Route 2: Direct Lactonization |
| Starting Materials | Guaiacol, Chloroacetonitrile | 2,3-Dihydroxyphenylacetic Acid |
| Number of Steps | 2 | 1 (assuming precursor availability) |
| Key Reactions | Houben-Hoesch, Ether Demethylation | Intramolecular Esterification (Lactonization) |
| Reagents & Conditions | Requires handling of HCl gas and BBr₃ | Uses a solid acid catalyst and azeotropic distillation |
| Overall Yield | Moderate to Good (typically 40-60%) | Good (typically 60-80%) |
| Purification | Two chromatographic purifications | One chromatographic purification/recrystallization |
| Scalability | Scalable, but handling of BBr₃ can be challenging on a large scale. | Readily scalable with appropriate equipment for azeotropic water removal. |
| Safety Considerations | Use of corrosive HCl gas and highly reactive and corrosive BBr₃. | Toluene is a flammable solvent. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Demethylation Approach) is a robust and well-established method. The Houben-Hoesch reaction is a powerful tool for C-C bond formation on electron-rich phenols. However, this route involves more steps and requires the handling of hazardous reagents like hydrogen chloride gas and boron tribromide. The latter is particularly sensitive to moisture and requires careful handling, especially on a larger scale.
Route 2 (Direct Lactonization) is an elegant and more atom-economical approach, provided the 2,3-dihydroxyphenylacetic acid starting material is readily accessible. The reaction conditions are generally milder, and the purification is more straightforward. For laboratories equipped for azeotropic distillations, this method is likely to be more efficient and scalable.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of your research program. This guide provides the necessary technical details to make an informed decision and successfully synthesize this compound for your drug discovery and development endeavors.
References
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Hoesch, K. Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Ber. Dtsch. Chem. Ges.1915 , 48, 1122–1133. [Link]
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The Antioxidant Potential of 7-Hydroxybenzofuran-3(2H)-one: A Mechanistic and Comparative Guide
In the dynamic field of drug discovery and development, the quest for novel antioxidant compounds is paramount in combating a myriad of pathologies rooted in oxidative stress. This guide provides an in-depth technical analysis of the putative antioxidant mechanism of 7-Hydroxybenzofuran-3(2H)-one. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its activity based on robust structure-activity relationship studies of analogous benzofuranone derivatives. This guide will objectively compare its predicted performance with well-established antioxidants and other benzofuranones, supported by experimental data from these related compounds.
The Landscape of Oxidative Stress and Antioxidant Defense
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these harmful molecules. ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism. However, their overproduction can lead to cellular damage, contributing to a range of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.
Antioxidants counteract oxidative stress through various mechanisms, including:
-
Direct Radical Scavenging: Donating a hydrogen atom or an electron to neutralize free radicals.
-
Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.
-
Upregulation of Endogenous Antioxidant Enzymes: Activating cellular signaling pathways that lead to the production of protective enzymes.
Unraveling the Antioxidant Mechanism of this compound
The antioxidant potential of phenolic compounds, such as this compound, is intrinsically linked to their chemical structure. The presence of a hydroxyl group on the aromatic ring is a key determinant of their radical-scavenging ability.
Proposed Mechanism of Action
The primary antioxidant mechanism of this compound is predicted to be hydrogen atom transfer (HAT) from its phenolic hydroxyl group. Upon encountering a free radical (R•), the hydroxyl group donates its hydrogen atom, thereby neutralizing the radical. This process generates a relatively stable phenoxyl radical of this compound, which is resonance-stabilized, preventing it from initiating new radical chain reactions.
Theoretical studies on similar benzofuran derivatives suggest that in polar environments, a sequential proton loss electron transfer (SPLET) mechanism may also be at play[1][2]. In this pathway, the phenolic hydroxyl group first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.
The location of the hydroxyl group at the 7-position is crucial. Studies on substituted benzofuran-2-one derivatives have indicated that the presence of a hydroxyl group at the C-7 position is an essential structural feature for significant antioxidant activity.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.
Comparative Analysis of Antioxidant Activity
To contextualize the potential efficacy of this compound, we will compare it with established antioxidants and structurally related benzofuranone derivatives. The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
In Vitro Chemical Assays
Commonly used assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | DPPH | Data Not Available | Trolox | ~20-50 |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 0.18 (Methanol) | Trolox | rIC50: 0.41 (Methanol) |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 0.25 (Methanol) | Trolox | rIC50: 0.41 (Methanol) |
| Ascorbic Acid | DPPH | ~25-50 | - | - |
| Quercetin | DPPH | ~5-15 | - | - |
| This compound | ABTS | Data Not Available | Trolox | ~10-30 |
| Ascorbic Acid | ABTS | ~15-40 | - | - |
| Quercetin | ABTS | ~2-10 | - | - |
Note: rIC50 represents the relative IC50 value.
The data on related benzofuranones suggests that the presence of a 7-hydroxy group contributes significantly to antioxidant activity, in some cases comparable to or exceeding that of the standard antioxidant Trolox, particularly in methanolic solutions[3].
Cellular Antioxidant Activity (CAA)
Cell-based assays provide a more biologically relevant measure of antioxidant efficacy, accounting for factors like cell uptake and metabolism. The CAA assay typically uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to quantify the reduction of intracellular ROS.
| Compound | Cell Line | Oxidative Stressor | Parameter Measured | Potency (Relative to Quercetin) |
| This compound | - | - | - | Data Not Available |
| Benzofuran-2-one derivatives | SH-SY5Y | Catechol | ROS Reduction | Showed significant reduction in ROS |
| Quercetin | Various | AAPH, H₂O₂ | ROS Reduction | High |
| Trolox | Various | AAPH | ROS Reduction | Moderate |
Studies on benzofuran-2-one derivatives in a cellular model of neurodegeneration have shown their ability to reduce intracellular ROS levels and protect cells from oxidative stress-induced death[4][5].
Key Signaling Pathways in Antioxidant Action
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response.
Caption: The Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.
Experimental Protocols
For researchers aiming to evaluate the antioxidant properties of this compound or other novel compounds, the following standardized protocols are recommended.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
Add the DPPH solution to each well of a 96-well microplate.
-
Add the test compound/control solutions to the respective wells. Include a blank (methanol only) and a control (DPPH solution and methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay quantifies the ability of a compound to inhibit intracellular ROS generation.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Methodology:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate and allow them to reach confluence.
-
Wash the cells with a suitable buffer.
-
Incubate the cells with the DCFH-DA probe.
-
Wash the cells to remove the excess probe.
-
Add the test compound and a positive control (e.g., Quercetin) at various concentrations.
-
Add a ROS initiator such as AAPH to induce oxidative stress.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the area under the curve and determine the CAA value for each concentration.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the available data from structurally similar compounds strongly suggests its potential as a potent antioxidant. The presence of the 7-hydroxyl group on the benzofuranone scaffold is a key feature that likely enables efficient free radical scavenging.
Future research should focus on the synthesis and in-depth evaluation of this compound using a battery of in vitro and cell-based antioxidant assays. Such studies will provide the necessary quantitative data to definitively position this compound within the landscape of antioxidant research and development. The protocols and comparative data presented in this guide offer a robust framework for these future investigations.
References
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Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. Available at: [Link]
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Scibetta, S., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Life, 14(4), 422. Available at: [Link]
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Benchmarking the anticancer properties of 7-Hydroxybenzofuran-3(2H)-one derivatives
An In-Depth Guide to Benchmarking the Anticancer Properties of 7-Hydroxybenzofuran-3(2H)-one Derivatives
Introduction: The Rising Prominence of Benzofuran Scaffolds in Oncology
The benzofuran moiety is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with significant therapeutic potential.[1][2] In the landscape of oncology research, benzofuran derivatives have consistently emerged as promising candidates due to their diverse pharmacological activities, including potent antitumor properties.[3][4] This guide focuses on a specific, yet promising subclass: this compound derivatives, also known as aurones. While structurally related to flavonoids, aurones possess a unique (Z)-2-benzylidenebenzofuran-3-(2H)-one core that has garnered attention for its potential anticancer applications.[5][6]
The objective of this guide is to provide a comprehensive framework for researchers and drug development professionals to rigorously evaluate and benchmark the anticancer efficacy of novel this compound derivatives. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. The ultimate goal is to generate a clear, comparative dataset that positions these novel compounds against the current standards of care in cancer therapy.
Pillar 1: A Strategic Approach to Benchmarking
To meaningfully assess the potential of a novel anticancer agent, its performance must be measured against established clinical benchmarks. A direct comparison with current first-line chemotherapeutic drugs provides critical context for a derivative's potency and selectivity. This guide proposes a benchmarking strategy against common solid tumors:
-
Breast Cancer (MCF-7 Cell Line): A well-characterized, estrogen-receptor-positive human breast adenocarcinoma cell line.
-
Lung Cancer (A549 Cell Line): A human lung carcinoma cell line widely used in cancer research.
-
Colon Cancer (HCT-116 Cell Line): A human colorectal carcinoma cell line.
The performance of the this compound derivatives will be compared against the following widely-used chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic, commonly used for breast cancer.[7][8]
-
Cisplatin: A platinum-based drug used in the treatment of various cancers, including lung cancer.[9][10][11]
-
5-Fluorouracil (5-FU): An antimetabolite frequently used in the treatment of colorectal cancer.[12][13][14]
This comparative approach allows for a direct assessment of whether a novel derivative offers a superior therapeutic window or a more potent cytotoxic effect than existing treatments.
Pillar 2: Core Experimental Workflow for Anticancer Profiling
A multi-step, functional assay workflow is essential to move from initial screening to mechanistic understanding. The following protocols are designed to provide a comprehensive in vitro characterization of the novel derivatives.
Experimental Workflow Overview
Caption: High-level experimental workflow for characterizing novel anticancer compounds.
Protocol 1: Anti-proliferative Activity via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HCT-116) into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare stock solutions of the this compound derivatives and benchmark drugs (Doxorubicin, Cisplatin, 5-FU) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assessment via Annexin V/PI Staining
Scientific Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the most potent derivatives for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
FITC-negative / PI-negative: Live cells
-
FITC-positive / PI-negative: Early apoptotic cells
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells
-
FITC-negative / PI-positive: Necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound. Some benzofuran derivatives have been shown to induce apoptosis, marked by an increase in caspase 3/7 activity.[1][17]
Protocol 3: Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[3] Propidium Iodide (PI) staining of DNA allows for the quantification of cells in each phase based on their DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the derivative for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Model the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Pillar 3: Data Interpretation and Mechanistic Insights
Quantitative Benchmarking: An Illustrative Example
The primary output of the initial screening phase is a quantitative comparison of IC₅₀ values. This data allows for a direct ranking of the novel derivatives against established drugs.
Table 1: Illustrative IC₅₀ Values (µM) of this compound Derivatives vs. Benchmark Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Derivative A | 8.5 | 12.3 | 10.1 |
| Derivative B | 1.2 | 2.5 | 3.1 |
| Derivative C | 25.4 | 30.1 | 45.8 |
| Doxorubicin | 0.9 | 1.5 | 1.1 |
| Cisplatin | 4.5 | 3.8 | 5.2 |
| 5-Fluorouracil | 15.0 | 22.5 | 8.0 |
Note: This table contains hypothetical data for illustrative purposes only.
From this illustrative data, "Derivative B" emerges as the most promising candidate, exhibiting potency that approaches the benchmark drug Doxorubicin in the tested cell lines. This derivative would be prioritized for further mechanistic studies.
Potential Mechanism of Action: Targeting Key Signaling Pathways
Research has indicated that benzofuran derivatives can exert their anticancer effects by modulating critical cell signaling pathways.[3] One such pathway frequently implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway.[18][19] Another relevant target is the Hypoxia-Inducible Factor 1 (HIF-1) pathway, which is crucial for tumor survival and progression.[20]
Further investigation using techniques like Western blotting would be necessary to confirm the impact of the lead derivatives on these pathways. For instance, a decrease in the phosphorylation of Akt (p-Akt) or downstream targets of mTOR would suggest inhibition of the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for benchmarking the anticancer properties of this compound derivatives. By employing a combination of cytotoxicity screening, apoptosis assays, and cell cycle analysis, researchers can build a comprehensive profile of these novel compounds. Critically, comparing their performance directly against standard-of-care chemotherapeutics provides the necessary context to identify derivatives with true clinical potential. The subsequent exploration of underlying mechanisms, such as the inhibition of key signaling pathways like PI3K/Akt, will further solidify their standing as viable next-generation anticancer agents.
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An In Vivo Validation Framework for 7-Hydroxybenzofuran-3(2H)-one: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive, technically-grounded framework for the in vivo validation of 7-Hydroxybenzofuran-3(2H)-one, a member of the therapeutically promising benzofuran class of compounds.[1][2] Benzofuran scaffolds are integral to numerous biologically active molecules, recognized for a wide spectrum of activities, including antioxidant and anti-inflammatory properties.[3][4] This document moves beyond theoretical potential to outline a rigorous, comparative experimental strategy designed for researchers, scientists, and drug development professionals. We will detail the causal logic behind model selection, provide self-validating experimental protocols, and benchmark the compound's potential performance against established therapeutic agents.
Our approach is built on the hypothesis that this compound, owing to its phenolic structure, possesses potent anti-inflammatory and antioxidant capabilities. The following sections will lay out a multi-pronged in vivo strategy to test this hypothesis, focusing on acute inflammation and induced oxidative stress models.
Part 1: Hypothesized Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound is likely rooted in its ability to modulate pathways central to both inflammation and oxidative stress. Cellular insults, whether from pathogens or tissue injury, trigger a cascade that increases the production of reactive oxygen species (ROS) and pro-inflammatory mediators like prostaglandins and cytokines.[5] These two processes are often intertwined, creating a vicious cycle that perpetuates tissue damage. We hypothesize that this compound acts by:
-
Direct ROS Scavenging: Its hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thus mitigating oxidative damage to lipids, proteins, and DNA.[6]
-
Inhibition of Pro-Inflammatory Enzymes: It may interfere with the enzymatic activity of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.
The diagram below illustrates the proposed intervention points of this compound within this interconnected signaling cascade.
Caption: Hypothesized dual mechanism of this compound.
Part 2: In Vivo Validation of Anti-Inflammatory Potential
To empirically test the anti-inflammatory activity, the carrageenan-induced paw edema model in rats is the gold standard for acute inflammation studies.[7] Carrageenan, a phlogistic agent, induces a highly reproducible inflammatory response, making it ideal for screening novel anti-inflammatory compounds.[5][8]
Comparative Compound Selection
-
Test Article: this compound
-
Positive Control: Diclofenac Sodium (A well-characterized, potent NSAID)
-
Vehicle Control: The solvent system used to dissolve the test article (e.g., 0.5% Carboxymethyl cellulose).
The inclusion of Diclofenac provides a critical benchmark. A successful outcome would be for this compound to demonstrate a dose-dependent reduction in edema that is comparable to, or a significant fraction of, the reduction seen with Diclofenac.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping: Animals are randomly divided into at least four groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III: Test Group 1 (this compound, e.g., 25 mg/kg, p.o.)
-
Group IV: Test Group 2 (this compound, e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: The respective compounds are administered orally (p.o.) one hour prior to carrageenan injection.[9]
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[7]
-
Edema Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticipated Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr (± SEM) | % Inhibition of Edema |
| I | Vehicle Control | - | 0.85 ± 0.05 | - |
| II | Diclofenac Sodium | 10 | 0.30 ± 0.03 | 64.7% |
| III | 7-HBF | 25 | 0.65 ± 0.04 | 23.5% |
| IV | 7-HBF | 50 | 0.45 ± 0.03* | 47.1% |
| Data are hypothetical. Statistical significance (e.g., p<0.05) vs. Vehicle Control would be determined by ANOVA followed by Dunnett's test. |
Part 3: In Vivo Validation of Antioxidant Potential
To validate the antioxidant activity, we must create a state of systemic oxidative stress and measure the compound's ability to protect against the resulting damage. Carbon tetrachloride (CCl₄)-induced hepatotoxicity is a well-established model for this purpose, as CCl₄ metabolism generates highly damaging free radicals that induce severe lipid peroxidation.[6]
Comparative Compound Selection
-
Test Article: this compound
-
Positive Control: N-acetylcysteine (NAC) or Silymarin (Well-known antioxidants and hepatoprotective agents)
-
Vehicle Control: The solvent system.
-
Toxicant Control: CCl₄ only.
Experimental Workflow: CCl₄-Induced Oxidative Stress
Caption: Workflow for assessing antioxidant activity in a CCl₄ model.
Detailed Experimental Protocol
-
Animal Grouping and Treatment: Animals are divided into groups (n=6) and treated orally for 7 days.
-
Group I (Normal Control): Receives only vehicle.
-
Group II (Toxicant Control): Receives vehicle for 7 days.
-
Group III (Positive Control): Receives NAC (e.g., 150 mg/kg/day).
-
Groups IV & V (Test Groups): Receive this compound at two different doses.
-
-
Induction of Oxidative Stress: On the 7th day, 1 hour after the final oral dose, all groups except the Normal Control are administered a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg, 1:1 dilution in olive oil).
-
Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood is collected for serum separation, and the liver is immediately excised, washed in ice-cold saline, and a portion is homogenized to prepare a 10% (w/v) tissue homogenate.
-
Biochemical Analysis: The liver homogenate is used to measure key biomarkers of oxidative stress:
-
Malondialdehyde (MDA): A primary marker of lipid peroxidation.[10][11] Its levels are expected to be high in the CCl₄ group and lower in the treated groups.
-
Superoxide Dismutase (SOD) & Catalase (CAT): Front-line antioxidant enzymes that are depleted during severe oxidative stress.[12] Their activity is expected to be restored by an effective antioxidant.
-
Glutathione Peroxidase (GPx): A crucial enzyme that detoxifies hydrogen peroxide.[6] Its levels are also expected to be preserved or restored by the test compound.
-
Anticipated Data Presentation
| Group | Treatment | MDA (nmol/mg protein) | SOD (U/mg protein) | GPx (U/mg protein) |
| I | Normal Control | 1.2 ± 0.1 | 15.5 ± 1.1 | 25.1 ± 1.5 |
| II | CCl₄ Control | 4.5 ± 0.3# | 6.2 ± 0.5# | 10.8 ± 0.9# |
| III | NAC + CCl₄ | 1.8 ± 0.2 | 13.1 ± 0.9 | 21.5 ± 1.3 |
| IV | 7-HBF (25 mg/kg) + CCl₄ | 3.5 ± 0.3 | 8.9 ± 0.7 | 15.4 ± 1.1 |
| V | 7-HBF (50 mg/kg) + CCl₄ | 2.4 ± 0.2 | 11.5 ± 0.8 | 18.9 ± 1.2 |
| Data are hypothetical. #p<0.05 vs. Normal Control; p<0.05 vs. CCl₄ Control. Statistical analysis via ANOVA. |
Conclusion and Future Directions
This guide presents a robust, dual-model framework for the initial in vivo validation of this compound. Successful outcomes—specifically, a dose-dependent reduction in carrageenan-induced edema and a significant amelioration of CCl₄-induced oxidative stress biomarkers—would provide strong evidence for its therapeutic potential.
Positive results would warrant further investigation, including:
-
Chronic Inflammation Models: Testing in models like adjuvant-induced arthritis to assess efficacy in chronic conditions.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism Elucidation: Using techniques like Western blotting on tissue samples to measure the expression of key proteins in the inflammatory cascade (e.g., NF-κB, TNF-α, IL-6) to confirm the hypothesized mechanism of action.
By systematically following this comparative validation strategy, researchers can generate the critical data needed to advance this compound from a promising chemical entity to a viable therapeutic candidate.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Hydroxybenzofuran-3(2H)-one for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Hydroxybenzofuran-3(2H)-one, emphasizing a safety-first approach rooted in established laboratory best practices and regulatory principles.
Part 1: Hazard Assessment and Characterization
The foundational step in any chemical waste disposal procedure is a thorough hazard assessment. In the absence of a specific SDS, we must proceed with the assumption that this compound is a hazardous substance. This approach aligns with the principles of chemical safety and regulatory compliance.[3][4]
1.1. Inferred Potential Hazards:
Based on the benzofuranone chemical class, the following potential hazards should be considered:
-
Skin and Eye Irritation: Many substituted benzofurans are known to be irritants.[2]
-
Toxicity: The toxicological properties of this compound have not been fully investigated. As a matter of prudence, it should be handled as a potentially toxic substance.
-
Environmental Hazards: The environmental fate and effects of this compound are unknown. Therefore, it must be prevented from entering drains or waterways.[5]
1.2. Waste Characterization:
Properly characterizing the waste stream is a critical regulatory requirement.[6] Your waste containing this compound should be categorized as "Hazardous Waste" until proven otherwise by a formal analysis coordinated with your institution's Environmental Health and Safety (EHS) department.
| Parameter | Assessment for this compound Waste | Rationale |
| Physical State | Solid or Liquid (in solution) | Note the physical state of the waste. |
| Composition | Identify all chemical components and their approximate concentrations. | Essential for proper waste segregation and disposal. |
| pH (for aqueous solutions) | Measure and record the pH. | Determines if the waste is corrosive. |
| Potential Reactivity | Unknown. Avoid mixing with strong acids, bases, or oxidizing agents. | Prudent practice in the absence of specific reactivity data. |
Part 2: Personal Protective Equipment (PPE) and Spill Management
2.1. Mandatory Personal Protective Equipment:
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
2.2. Spill Response:
In the event of a spill, follow these procedures:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate the Area: Prevent unauthorized entry.
-
Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS department.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste. This workflow is designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible solid waste container.
-
Liquid Waste:
-
Aqueous Waste: Collect aqueous solutions containing this compound in a dedicated aqueous waste container.
-
Organic Solvent Waste: Collect solutions of this compound in organic solvents in a separate, compatible organic solvent waste container. Do not mix halogenated and non-halogenated solvents unless your facility's waste procedures permit it.
-
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.[6]
-
Container Compatibility: Use containers made of a material compatible with the waste. For many organic solvents, glass or high-density polyethylene (HDPE) is appropriate.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including this compound and any solvents.
-
The approximate percentage of each component.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.[7][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Segregation within SAA: Keep incompatible waste streams physically separated within the SAA.[3][7] For example, store acidic waste away from basic waste.
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Arranging for Waste Pickup
Do not allow hazardous waste to accumulate in the laboratory.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Timely Removal: Once a container is full, or within the time limits specified by your institution (often 90 or 180 days), arrange for its removal.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- University of Manitoba. (2025, December 18). Chemical Waste Decision Trees.
- Stanford Environmental Health & Safety. (n.d.). Waste Disposal.
- Laboratory Waste Guide 2025. (n.d.).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Arkansas Environmental Health & Safety. (n.d.). Waste Decision Making Tree.
- CHESE. (n.d.). Waste Storage Decision Tree.
- PubChem. (n.d.). This compound.
- California Institute of Technology. (2021). Empty Container Decision Tree.
- U.S. Environmental Protection Agency. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-.
- Fisher Scientific. (n.d.). Safety Data Sheet for Benzofuran.
- TCI Chemicals. (2025, July 1). Safety Data Sheet for 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran.
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Comprehensive Safety Protocol: Handling 7-Hydroxybenzofuran-3(2H)-one in a Research Environment
A Note on Scientific Diligence: The toxicological and comprehensive safety data for 7-Hydroxybenzofuran-3(2H)-one are not fully characterized in publicly available literature. Therefore, this guide is constructed upon the precautionary principle , treating the compound as potentially hazardous until proven otherwise.[1][2][3] The following protocols are synthesized from safety data for structurally analogous benzofuran derivatives and established laboratory safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[4][5][6] Adherence to these guidelines is critical to mitigate unknown risks.
Hazard Assessment: A Conservative Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from related structures. Benzofuran and its derivatives are known to present various risks. This assessment forms the logical basis for our personal protective equipment (PPE) and handling recommendations.
-
Skin and Eye Irritation: Many benzofuran compounds are classified as skin and eye irritants.[7] Direct contact could lead to redness, inflammation, or chemical burns. Prolonged exposure may defat the skin, leading to dermatitis.
-
Respiratory Tract Irritation: If the compound is a fine powder or becomes aerosolized, it may cause respiratory irritation.[8] Inhalation should be strictly avoided.
-
Sensitization: Some related compounds may cause allergic skin reactions or respiratory sensitization upon exposure.[6] This means that after an initial exposure, subsequent low-level exposures could trigger a significant allergic response.
-
Unknown Long-Term Effects: Without specific toxicological data, we must assume the potential for long-term health effects, including those that may be carcinogenic or mutagenic.[2]
This conservative hazard profile mandates a stringent approach to exposure control.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is directly informed by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).[9] Always inspect PPE for integrity before each use.[10]
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) | Rationale & Causality |
| Skin Irritation / Absorption | Dermal | Nitrile Gloves: Minimum thickness of 4 mil. Change gloves immediately if contaminated. Do not wear gloves outside the lab.[11] Laboratory Coat: Fully buttoned, with tight-fitting cuffs. A flame-resistant coat is required if flammable solvents are in use.[3][12] | Prevents direct skin contact with the chemical. Nitrile offers good resistance to a broad range of chemicals. A lab coat protects skin and personal clothing from splashes. |
| Eye Irritation / Splashes | Ocular | ANSI Z87.1-Compliant Safety Goggles: Must be worn at all times in the laboratory where the chemical is handled.[1] A face shield should be worn over goggles if there is a significant splash risk. | Protects eyes from direct splashes, which could cause serious and irreversible damage. Standard prescription glasses are not a substitute.[13] |
| Respiratory Irritation | Inhalation | Work Within a Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed within a properly functioning fume hood. | Engineering controls are the primary method for preventing inhalation of hazardous vapors or dusts.[6] This minimizes the concentration of airborne contaminants in the researcher's breathing zone. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes the risk of accidental exposure and release. This protocol covers the entire lifecycle of the chemical within your experiment.
Preparation and Weighing
-
Designate an Area: All work with this compound must be conducted within a designated area inside a certified chemical fume hood.[2]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, waste containers) is present to avoid moving in and out of the controlled area.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the primary container.
-
Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully transfer the desired amount of solid chemical. Avoid creating dust. If any material is spilled, decontaminate the surface immediately (see Section 4).
-
Secure Primary Container: Tightly close the main container of this compound and store it in a cool, dry, and well-ventilated location, away from incompatible materials.[10]
Experimental Use and Decontamination
The following diagram illustrates the logical flow of operations when handling the compound.
Caption: Experimental workflow from preparation to cleanup.
Post-Experiment Procedures
-
Decontamination: All glassware and equipment that came into contact with the chemical must be decontaminated. The first rinse should be with a suitable solvent (e.g., ethanol or acetone), and this rinsate must be collected as hazardous waste.[14] Subsequent rinses with detergent and water can follow.[14]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, followed by the lab coat, and finally, the safety goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Spill and Emergency Response
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate (If Necessary): For a large spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.
-
Small Spill Containment (Inside Fume Hood): For minor spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.
-
Cleanup: Carefully sweep up the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Exposure Response:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. Seek medical attention.[3]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste is a serious violation of safety and environmental regulations.[8][15] All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials (e.g., weigh boats, used gloves, absorbent pads) in a clearly labeled, sealed container designated for solid hazardous chemical waste.[16]
-
Liquid Waste: Collect all liquid waste containing the compound, including initial solvent rinses from glassware, in a compatible, sealed, and secondarily contained waste container.[16] Do not mix incompatible waste streams.[16]
Labeling and Storage
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8][14] The label must include the full chemical name of all components and their approximate concentrations. Do not use abbreviations.[17]
-
Storage: Keep waste containers tightly closed except when adding waste.[13] Store them in a designated satellite accumulation area within the lab, away from general traffic.
The following diagram outlines the decision-making process for waste disposal.
Caption: Waste disposal decision and action flow.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023, July 11). IPG. Retrieved from [Link]
-
OSHA Fact Sheet: Laboratory Safety. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
- Safety Data Sheet for Benzofuran. (n.d.). Fisher Scientific.
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
- Safety Data Sheet for a Benzofuran Derivative. (n.d.). TCI Chemicals.
- Safety Guide in the laboratories, College of Science. (n.d.). King Saud University.
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Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
- General Chemistry Laboratory Safety Booklet. (n.d.). Kimya Havuz.
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How to Dispose of Chemical Waste. (n.d.). University of Tennessee Knoxville Environmental Health and Safety. Retrieved from [Link]
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Guidelines for the Safe Handling of Unknown Chemicals. (2023, September 21). University of Pittsburgh Safety. Retrieved from [Link]
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7-acetyl-6-hydroxybenzofuran-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
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Newly Synthesized Chemical Hazard Information. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
